8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
8-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZILXGOFOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Fluorinated Benzoxazinone Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one
The 2H-benzo[b][1]oxazin-3(4H)-one core is a privileged heterocyclic scaffold recognized for its wide spectrum of biological activities, forming the backbone of numerous compounds with therapeutic potential.[2] These activities span anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of a fluorine atom onto the benzene ring, as in 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one, can significantly modulate the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, making it a valuable modification in drug discovery and development.[4]
This guide provides a comprehensive overview of a robust synthetic pathway to 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one and the analytical methodologies required for its thorough characterization. The protocols and explanations are designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize and validate this important molecular entity.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one is most effectively achieved through a two-step sequence starting from the readily available 2-amino-3-fluorophenol. This strategy involves an initial N-chloroacetylation followed by a base-mediated intramolecular cyclization.
Overall Synthetic Scheme
The reaction proceeds as follows:
-
N-Chloroacetylation: The amino group of 2-amino-3-fluorophenol is acylated using chloroacetyl chloride to form the key intermediate, 2-chloro-N-(3-fluoro-2-hydroxyphenyl)acetamide.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion attacks the electrophilic carbon bearing the chlorine atom, resulting in ring closure to yield the final product.[5][6]
Mechanistic Deep Dive
-
Step 1: N-Chloroacetylation: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino-3-fluorophenol attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[7] A mild base, such as sodium bicarbonate, is typically used to neutralize the HCl byproduct generated during the reaction, driving it to completion.[5] The chemoselectivity for N-acylation over O-acylation is high due to the greater nucleophilicity of the amine compared to the phenol.
-
Step 2: Base-Mediated Cyclization: The addition of a base, such as potassium carbonate or sodium hydride, is critical for this step. The base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon-chlorine bond (an SN2 reaction) to displace the chloride ion and form the six-membered heterocyclic ring.[6] This intramolecular reaction is entropically favored.
Part 2: Experimental Protocol and Workflow
This section details the step-by-step laboratory procedure for the synthesis of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one.
Materials and Reagents
| Reagent | Formula | Molar Mass |
| 2-Amino-3-fluorophenol | C₆H₆FNO | 127.12 g/mol |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 g/mol |
| Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol |
| Potassium Carbonate | K₂CO₃ | 138.21 g/mol |
| Tetrahydrofuran (THF), dry | C₄H₈O | - |
| Acetone | C₃H₆O | - |
| Ethyl Acetate | C₄H₈O₂ | - |
| Hexanes | C₆H₁₄ | - |
Step-by-Step Synthesis
Step A: Synthesis of 2-chloro-N-(3-fluoro-2-hydroxyphenyl)acetamide (Intermediate)
-
To a stirred solution of 2-amino-3-fluorophenol (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add sodium bicarbonate (1.5 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can often be used in the next step without further purification.
Step B: Synthesis of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one (Final Product)
-
Dissolve the crude 2-chloro-N-(3-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the solution. The use of a solid base like K₂CO₃ facilitates the reaction and simplifies work-up.[5]
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one as a pure solid.
Synthetic Workflow Diagram
Caption: Analytical workflow for structural confirmation of the target compound.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for 8-Fluoro-2H-benzo[b]o[1]xazin-3(4H)-one from 2-amino-3-fluorophenol. The described protocol, rooted in fundamental organic reactions, is scalable and proceeds with high chemoselectivity. Furthermore, the comprehensive characterization strategy, employing a suite of modern analytical techniques, provides a robust framework for validating the structure and purity of the final product. This ensures that researchers and developers can produce and verify this valuable fluorinated benzoxazinone with a high degree of confidence for its application in further scientific investigation.
References
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PubChem. 8-Fluoro-2H-benzo[b]o[1]xazin-4(3H)-amine | C8H9FN2O | CID 177820174. Available from: [Link]
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Spectroscopic Signature of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Spectroscopic Signature of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this fluorinated benzoxazinone derivative. The insights herein are synthesized from established principles of spectroscopic analysis and comparative data from analogous structures, offering a robust predictive framework in the absence of direct experimental spectra for this specific molecule.
Introduction
8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The introduction of a fluorine atom onto the benzene ring is a common strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability and lipophilicity. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the identity and purity of such compounds in research and development pipelines. This guide provides a detailed exposition of the expected NMR, IR, and MS spectral features of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, explaining the underlying principles and experimental considerations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. For 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of the title compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and its high boiling point. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns in the aromatic region.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number and chemical environment of the protons in the molecule. The electron-withdrawing nature of the fluorine atom and the lactam moiety will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~7.0-7.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8, J(H-H) ≈ 1.5 |
| H-6 | ~6.8-7.0 | td | J(H-H) ≈ 8, J(H-F) ≈ 5 |
| H-7 | ~6.9-7.1 | dd | J(H-H) ≈ 8, J(H-F) ≈ 1.5 |
| NH (4-H) | ~10.5-11.0 | s (br) | - |
| CH₂ (2-H) | ~4.6-4.8 | s | - |
Interpretation:
-
Aromatic Protons (H-5, H-6, H-7): The fluorine atom at position 8 will exert a strong electron-withdrawing inductive effect, generally deshielding adjacent protons. However, it also has a π-donating effect which can be influential.[4] The precise chemical shifts will be a balance of these effects. Importantly, these protons will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns than in the non-fluorinated analogue. The ortho proton (H-7) is expected to show a smaller coupling to fluorine, while the meta (H-5) and para (H-6) protons will have more significant couplings.
-
NH Proton: The amide proton is expected to be a broad singlet and significantly downfield due to the deshielding effects of the adjacent carbonyl group and potential hydrogen bonding. Its chemical shift can be sensitive to concentration and the purity of the solvent.
-
CH₂ Protons: The methylene protons at the 2-position are adjacent to an oxygen atom and are expected to appear as a singlet in the range of 4.6-4.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. A key feature will be the carbon-fluorine couplings, which are typically large and observable over several bonds.[5]
Predicted ¹³C NMR Data for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O (C-3) | ~165-167 | s | - |
| C-F (C-8) | ~150-155 | d | ¹J(C-F) ≈ 240-250 |
| C-O (C-8a) | ~140-143 | d | ²J(C-F) ≈ 10-15 |
| C-N (C-4a) | ~128-132 | d | ³J(C-F) ≈ 5-8 |
| C-5 | ~115-118 | d | ⁴J(C-F) ≈ 1-3 |
| C-6 | ~120-124 | d | ³J(C-F) ≈ 5-8 |
| C-7 | ~110-113 | d | ²J(C-F) ≈ 20-25 |
| CH₂ (C-2) | ~67-69 | s | - |
Interpretation:
-
Carbonyl Carbon (C-3): The lactam carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
-
Fluorinated Carbon (C-8): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet.[6] Its chemical shift will be significantly influenced by the electronegative fluorine.
-
Other Aromatic Carbons: The other aromatic carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms (²J > ³J > ⁴J).[7][8] This results in all aromatic carbons appearing as doublets in the ¹³C NMR spectrum.
-
Methylene Carbon (C-2): The methylene carbon will appear as a singlet at a chemical shift typical for a carbon atom bonded to an oxygen atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus.[9] It provides valuable information about the electronic environment of the fluorine atom.
Predicted ¹⁹F NMR Data for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-8 | -120 to -140 | m |
Interpretation:
The ¹⁹F chemical shift is highly sensitive to the electronic environment.[10] For an aromatic fluorine, the chemical shift is expected in the range of -120 to -140 ppm relative to a standard such as CFCl₃. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-7 and H-5).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Predicted IR Absorption Bands for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3200-3300 | N-H stretch (amide) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic, CH₂) |
| ~1680-1700 | C=O stretch (lactam) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250-1200 | C-O-C stretch (asymmetric) |
| ~1100-1050 | C-F stretch |
Interpretation:
-
N-H Stretch: A characteristic absorption band for the amide N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl stretching vibration will be a prominent feature of the spectrum, typically appearing around 1680-1700 cm⁻¹.[11]
-
C-O-C and C-F Stretches: The spectrum will also show characteristic bands for the asymmetric C-O-C ether linkage and the C-F bond stretch. The C-F stretch in aromatic compounds typically appears in the 1100-1050 cm⁻¹ region.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: MS Data Acquisition
The mass spectrum can be acquired using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and elemental composition.
Predicted Mass Spectrometry Data for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 139 | [M - CO]⁺ |
| 111 | [M - CO - CO]⁺ or [M - C₂H₂O₂]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) is expected at an m/z of 167, corresponding to the molecular weight of C₈H₆FNO₂. The fragmentation of benzoxazinones often involves the loss of carbon monoxide (CO).[13] Therefore, a significant fragment ion at m/z 139, resulting from the loss of CO from the molecular ion, is anticipated. Further fragmentation could lead to other characteristic ions. The presence of fluorine can influence the fragmentation pathways, and fragments containing the fluorine atom will be indicative of its location on the aromatic ring.[14]
Visualization of Molecular Structure and Fragmentation
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure with atom numbering and a proposed mass spectrometry fragmentation pathway.
Caption: Molecular structure of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one with atom numbering.
Caption: Proposed primary fragmentation pathway in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is critical for its unambiguous identification and characterization. This technical guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. The key identifying features include the characteristic splitting patterns in the NMR spectra due to carbon-fluorine and proton-fluorine coupling, the strong lactam carbonyl absorption in the IR spectrum, and the expected molecular ion and fragmentation pattern in the mass spectrum. These predicted data serve as a valuable reference for researchers working on the synthesis and application of this and related fluorinated benzoxazinone compounds.
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An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif of significant interest in contemporary drug discovery and medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including as PI3K inhibitors for cancer therapy and as potential agents for treating hematologic malignancies.[2][3][4] The introduction of a fluorine atom at the 8-position of this core structure, yielding 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one, can profoundly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides detailed, field-proven methodologies for the determination of these critical parameters. Our focus is on empowering researchers to understand, measure, and modulate these properties to advance their scientific objectives.
Core Molecular Attributes
A foundational understanding of a compound begins with its fundamental molecular and physical identifiers.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₂ | [5][6] |
| Molecular Weight | 167.14 g/mol | [6] |
| CAS Number | 560082-51-1 | |
| SMILES | O=C1COC2=C(F)C=CC=C2N1 | |
| Storage Conditions | 2-8°C |
Melting Point: A Criterion of Purity and Stability
The melting point is a crucial physical property that provides an initial indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range.
Predicted and Analog Data
Experimental Protocol for Melting Point Determination
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[1][8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of finely powdered 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one is packed into the sealed end of a capillary tube to a height of 1-2 mm.[1] This is achieved by tapping the sealed end of the tube on a hard surface.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[9] An initial rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a fresh sample.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transitioned to liquid (the completion of melting) are recorded. This range constitutes the melting point.[10]
Diagram: Melting Point Determination Workflow
Caption: Logic Flow for Experimental pKa Determination.
LogP: Quantifying Lipophilicity
The partition coefficient (P), expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. [11]
Computational Prediction
Numerous computational models, such as ALOGP and CLOGP, can predict logP values based on the compound's structure. [12]These methods provide a rapid and valuable initial assessment of lipophilicity before undertaking experimental studies.
Experimental Protocol for LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water. [13] Materials:
-
8-Fluoro-2H-benzo[b]o[1]xazin-3(4H)-one
-
n-Octanol (pre-saturated with water)
-
Water (pH 7.4 buffer, pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: A known amount of the compound is dissolved in either the n-octanol or water phase.
-
Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method. [13]5. Calculation: The logP is calculated using the following formula: logP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]) [14]
Conclusion
The physicochemical properties of 8-Fluoro-2H-benzo[b]o[1]xazin-3(4H)-one are fundamental to its potential as a lead compound in drug discovery. While specific experimental data for this molecule remains to be published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for determining melting point, solubility, pKa, and logP, researchers can generate the critical data needed to understand its behavior and optimize its properties for therapeutic applications. The synthesis and further investigation of this and related compounds are warranted to fully explore the potential of the fluorinated benzoxazinone scaffold in medicinal chemistry. [15][16][17][18][19]
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Cas 560082-53-3,6-BROMO-8-FLUORO-2H-BENZO[B]O[1]XAZIN-3(4H) - LookChem.
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6-Amino-7-fluoro-2 H -benzo[ b ]o[1]xazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin - ResearchGate. (2026-01-12).
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. (2025-01-20).
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An In-depth Technical Guide to the Postulated Mechanism of Action of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Postulated Mechanism of Action of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
A Note on the Scope of this Guide: The direct mechanism of action for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive overview based on the well-established biological activities of the parent benzoxazinone scaffold and the predictable influence of fluorine substitution, a common strategy in medicinal chemistry. The proposed mechanisms and experimental protocols outlined herein serve as a robust framework for initiating research into this specific compound.
Introduction: The Benzoxazinone Core and the Role of Fluorine
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds.[3] Naturally occurring benzoxazinoids in plants, for instance, exhibit a range of defensive activities, including insecticidal, antimicrobial, and antifeedant properties.[4] In the realm of medicinal chemistry, synthetic derivatives of this core structure have been explored for a multitude of therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective agents.[5][6]
The introduction of a fluorine atom into a pharmacologically active molecule is a widely used strategy in drug design to modulate its biological properties.[1][7] Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[8][9] In the case of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, the fluorine atom at the 8-position is expected to influence the electronic distribution of the aromatic ring, potentially enhancing its reactivity and interaction with biological macromolecules.[2]
This guide will first explore the general mechanisms of action attributed to the benzoxazinone class of compounds. It will then postulate how the 8-fluoro substitution might modulate these activities, and finally, propose a detailed experimental workflow to elucidate the specific mechanism of action of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Part 1: Established Mechanisms of the Benzoxazinone Scaffold
The biological activity of benzoxazinones is often attributed to their electrophilic nature, allowing them to react with nucleophilic residues in biological macromolecules. This reactivity is central to several of their known mechanisms of action.
Covalent Modification of Proteins
The benzoxazinone ring system can undergo nucleophilic attack, particularly from the thiol groups of cysteine residues and the amine groups of lysine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity. The hemiacetal-like structure of some benzoxazinones can exist in equilibrium with a reactive open-ring aldehyde form, which is a potent electrophile.
DNA Intercalation and Topoisomerase Inhibition
Certain benzoxazinone derivatives have been shown to intercalate into DNA, inserting themselves between the base pairs of the double helix. This can disrupt DNA replication and transcription, leading to cytotoxic effects. Furthermore, this class of compounds has been investigated for its potential to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.
Modulation of Signaling Pathways
Recent studies on synthetic benzoxazinone derivatives have revealed their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and inflammation. For example, derivatives have been identified as inhibitors of the PI3K/mTOR pathway and CDK9, both of which are critical in various cancers.[4]
Part 2: Postulated Mechanism of Action of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
The presence of a highly electronegative fluorine atom at the 8-position of the benzoxazinone ring is likely to enhance the electrophilicity of the scaffold. This can potentiate its reactivity towards nucleophilic targets and may lead to a more potent or selective biological effect.
Enhanced Electrophilicity and Target Engagement
The electron-withdrawing nature of the fluorine atom is predicted to increase the partial positive charge on the carbonyl carbon and other positions of the benzoxazinone ring system, making it a more potent electrophile.[10] This could lead to more efficient covalent modification of target proteins, potentially at lower concentrations compared to its non-fluorinated analog.
Caption: Postulated enhancement of electrophilicity due to the 8-fluoro substitution.
Potential for Selective Kinase Inhibition
Given that various benzoxazinone derivatives have shown activity as kinase inhibitors, it is plausible that 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one could also function in this capacity. The fluorine atom could form specific hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of certain kinases, leading to selective inhibition. The anti-inflammatory properties of some derivatives suggest that kinases involved in inflammatory signaling pathways, such as MAP kinases or NF-κB pathway kinases, could be potential targets.[5]
Part 3: Experimental Workflows for Mechanistic Elucidation
To investigate the proposed mechanisms of action for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, a systematic experimental approach is required. The following protocols provide a roadmap for researchers.
Workflow for Assessing Covalent Modification
Caption: Experimental workflow to investigate covalent modification of proteins.
Protocol: Mass Spectrometry-based Proteomics for Target Identification
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line or an immune cell line) and treat with 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one at a suitable concentration (determined by a prior dose-response curve).
-
Protein Extraction: Lyse the cells and extract the total protein.
-
In-gel Digestion: Run the protein extract on an SDS-PAGE gel. Excise the entire lane and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides that have been covalently modified by the compound. The mass shift corresponding to the addition of the compound will be used to identify the modified peptides and the specific amino acid residues.
Workflow for Kinase Inhibition Profiling
Caption: Workflow for screening kinase inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a 96-well plate, add the kinase of interest, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one to the wells. Include appropriate controls (no compound, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 4: Quantitative Data and Interpretation
The following tables present hypothetical data that could be generated from the proposed experiments.
Table 1: Hypothetical IC50 Values for Kinase Inhibition
| Kinase Target | IC50 (µM) |
| PI3Kα | 1.2 |
| mTOR | 2.5 |
| CDK9 | 0.8 |
| MAPK1 | > 50 |
| JNK1 | 15.2 |
This hypothetical data suggests that 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is a potent inhibitor of CDK9 and a dual PI3K/mTOR inhibitor, with less activity against MAPK1 and JNK1.
Table 2: Hypothetical Proteomics Data for Covalent Modification
| Protein Identified | Modified Residue | Peptide Sequence | Fold Change (Treated vs. Control) |
| Keap1 | Cys151 | ...VGYAVSC K... | 12.5 |
| NF-κB p65 | Cys38 | ...LGTC PL... | 8.2 |
| GAPDH | Cys152 | ...ASCTTNC LAP... | 1.5 (non-specific) |
This hypothetical data points towards Keap1 and NF-κB as potential covalent targets of the compound, which would be consistent with an anti-inflammatory or anti-cancer mechanism of action.
Conclusion
While the precise mechanism of action of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one remains to be fully elucidated, the established activities of the benzoxazinone scaffold, combined with the predictable effects of fluorine substitution, provide a strong foundation for future research. The proposed mechanisms of enhanced electrophilicity leading to covalent modification of key cellular proteins, such as kinases or transcription factors, are plausible and testable. The experimental workflows outlined in this guide offer a clear path for researchers to uncover the therapeutic potential and molecular intricacies of this promising compound.
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
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Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2015). ACS Chemical Neuroscience, 6(8), 1433-1444. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2020). Chemical Science, 11(36), 9783-9793. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2014). Journal of Medicinal Chemistry, 57(8), 3186-3217. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4749. [Link]
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Fluorine substituent effects (on bioactivity). (2001). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]
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Smarti, B.E. (2001) Fluorine Substituent Effect (on Bioactivity). Journal of Fluorine Chemistry, 109, 3-11. [Link]
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Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
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Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]
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Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2022). Molecules, 27(19), 6543. [Link]
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Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (2021). E3S Web of Conferences, 258, 04017. [Link]
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Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). RSC Advances, 14(49), 35824-35831. [Link]
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An In-Depth Technical Guide to 8-Fluoro-4H-benzooxazin-3-one (CAS Number: 560082-51-1)
An In-Depth Technical Guide to 8-Fluoro-4H-benzo[1][2]oxazin-3-one (CAS Number: 560082-51-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-4H-benzo[1]oxazin-3-one, identified by the CAS number 560082-51-1, is a fluorinated heterocyclic organic compound. It belongs to the benzoxazinone class of molecules, which are characterized by a benzene ring fused to an oxazine ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The introduction of a fluorine atom to the benzoxazinone core can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. This guide provides a comprehensive overview of the known properties, potential biological significance, and suppliers of 8-Fluoro-4H-benzo[1]oxazin-3-one, serving as a valuable resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the available data for 8-Fluoro-4H-benzo[1]oxazin-3-one.
| Property | Value | Source |
| CAS Number | 560082-51-1 | [1][2] |
| Molecular Formula | C₈H₆FNO₂ | [1][2] |
| Molecular Weight | 167.13 g/mol | [1][2] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available. General benzoxazinones may have solubility in organic solvents. | |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; long-term (1-2 years) at -20°C.[1][2] |
InChI and SMILES Representations:
-
InChI: InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)[2]
-
SMILES: O=C1COC2=C(F)C=CC=C2N1
Biological Activity and Potential Applications
While specific biological activity for 8-Fluoro-4H-benzo[1]oxazin-3-one has not been extensively reported in publicly available literature, the broader class of 1,4-benzoxazin-3-one derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.[3] These studies provide a strong rationale for the investigation of this particular fluorinated analog.
Potential Therapeutic Areas:
-
Anticancer Activity: Various benzoxazinone derivatives have demonstrated potent anticancer properties. For instance, some have been investigated as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival.
-
Anti-inflammatory Effects: The 1,4-benzoxazin-3-one scaffold has been explored for its anti-inflammatory potential, with some derivatives showing promise in modulating inflammatory pathways.[4]
-
Neuroprotective Properties: Certain benzoxazine derivatives have been synthesized and evaluated for their ability to protect neuronal cells from oxidative stress-induced degeneration.
-
Enzyme Inhibition: The benzoxazinone core has been identified as a scaffold for the development of inhibitors for various enzymes, including poly(ADP-ribose)polymerase (PARP-1), which is involved in DNA repair and a target in cancer therapy.
-
Antimicrobial and Antifungal Activity: Research has indicated that some compounds based on the 1,4-benzoxazin-3-one structure exhibit antimicrobial and antifungal properties.[3]
The fluorine substituent in 8-Fluoro-4H-benzo[1]oxazin-3-one may enhance its biological activity and pharmacokinetic properties compared to its non-fluorinated counterparts. Fluorine can increase metabolic stability by blocking sites of oxidation and can also alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
Mechanism of Action (Hypothetical)
Given the diverse biological activities of the benzoxazinone class, the mechanism of action for 8-Fluoro-4H-benzo[1]oxazin-3-one is likely target-dependent. Based on existing research on related compounds, potential mechanisms could involve:
-
Kinase Inhibition: For anticancer applications, the compound could act as an ATP-competitive inhibitor of protein kinases within signaling pathways like PI3K/mTOR.
-
Enzyme Acylation: As seen with serine protease inhibitors, the lactone ring of the benzoxazinone could undergo nucleophilic attack by a serine residue in the active site of the target enzyme, leading to covalent modification and inhibition.
-
Receptor Modulation: In the context of neurological disorders, the compound might interact with specific receptors in the central nervous system.
Signaling Pathway Diagram (Hypothetical PI3K/mTOR Inhibition):
Caption: Hypothetical inhibition of the PI3K/mTOR pathway by 8-Fluoro-4H-benzo[1]oxazin-3-one.
Experimental Protocols
General Workflow for In Vitro Anticancer Activity Screening:
Caption: A general workflow for evaluating the in vitro anticancer potential of a test compound.
Step-by-Step Protocol for MTT Assay (A General Guideline):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-Fluoro-4H-benzo[1]oxazin-3-one in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Suppliers
8-Fluoro-4H-benzo[1]oxazin-3-one (CAS 560082-51-1) is available from several chemical suppliers that specialize in providing compounds for research and development. It is important to verify the purity and identity of the compound from any supplier through appropriate analytical methods.
Verified Suppliers:
Conclusion
8-Fluoro-4H-benzo[1]oxazin-3-one is a promising scaffold for the development of novel therapeutic agents, given the well-documented and diverse biological activities of the broader benzoxazinone class. The presence of a fluorine atom is a key feature that may enhance its pharmacological profile. While specific biological data for this compound is currently limited, this technical guide provides a solid foundation of its physicochemical properties and outlines the significant potential for its application in various fields of drug discovery, particularly in oncology, inflammation, and neurodegenerative diseases. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
As this is a technical guide on a research chemical with limited direct literature, some references point to the broader class of compounds or supplier information.
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- 2. 560082-51-1|8-Fluoro-4H-benzo[1,4]oxazin-3-one|8-Fluoro-4H-benzo[1,4]oxazin-3-one|-范德生物科技公司 [bio-fount.com]
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- 4. 103361-99-5 CAS MSDS (7-FLUORO-2H-1,4-BENZOXAZIN-3(4H)-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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The Strategic Synthesis of C8H6FNO2 Isomers: A Technical Guide for Medicinal Chemists
Introduction: The Fluorine Advantage in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. This strategic modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The molecular formula C8H6FNO2 represents a constellation of isomers that have garnered significant interest in drug discovery, primarily encompassing fluorinated isatins and benzoxazinones. These heterocyclic scaffolds are privileged structures, appearing in numerous biologically active compounds. This guide provides an in-depth exploration of the synthetic pathways to key C8H6FNO2 isomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: The Synthesis of Fluorinated Isatins (Indole-2,3-diones)
Isatin and its derivatives are versatile building blocks in organic synthesis and are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] The incorporation of a fluorine atom into the isatin core can further modulate these activities, making fluorinated isatins attractive targets for synthesis.[1][3][4]
The Sandmeyer-type Synthesis: A Classic Approach
A robust and widely adopted method for the synthesis of isatins is a variation of the Sandmeyer methodology. This approach typically involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid.
5-Fluoro-1H-indole-2,3-dione is a key intermediate for various biologically active molecules.[2][5] Its synthesis from 4-fluoroaniline is a prime example of the Sandmeyer-type approach.
-
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
In this initial step, 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate Schiff base, which is then oximated.
Experimental Protocol:
-
Dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in water (400 mL) with vigorous stirring.
-
In a separate beaker, dissolve 4-fluoroaniline (0.1 mol) in water (100 mL) and add concentrated hydrochloric acid (0.3 mol) dropwise.
-
Add hydroxylamine hydrochloride (0.45 mol) to the aniline solution and stir until dissolved.
-
Add the aniline solution to the chloral hydrate solution and heat the mixture to 100°C for 1 minute.
-
Cool the reaction mixture, and the solid product will precipitate. Filter the solid and wash with cold water. Dry the product to obtain N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
-
Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione
The isonitrosoacetanilide intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by hydrolysis, to yield the desired 5-fluoroisatin.
Experimental Protocol:
-
Preheat concentrated sulfuric acid to 50°C.
-
Slowly add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (0.1 mol) in batches, maintaining the temperature between 65-75°C with vigorous stirring for 1 hour.
-
Heat the mixture to 80°C for 15 minutes.
-
Cool the reaction to room temperature and pour it into crushed ice with stirring.
-
Filter the precipitated solid and wash with cold water to furnish the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Fluoro-1H-indole-2,3-dione as a yellow solid. A yield of 77% has been reported for this step.[2][5]
-
Caption: Synthetic pathway for 5-Fluoro-1H-indole-2,3-dione.
The same synthetic strategy can be applied to synthesize other positional isomers, such as 6-fluoro- and 7-fluoro-1H-indole-2,3-dione, starting from 3-fluoroaniline and 2-fluoroaniline, respectively.[6][7][8] While detailed experimental protocols are often proprietary or varied, the fundamental chemical transformations remain consistent.
| Isomer | Starting Material | Reported Yield |
| 5-Fluoro-1H-indole-2,3-dione | 4-Fluoroaniline | ~65% (overall)[2] |
| 6-Fluoro-1H-indole-2,3-dione | 3-Fluoroaniline | Commercially available[6][7] |
| 7-Fluoro-1H-indole-2,3-dione | 2-Fluoroaniline | Not explicitly stated |
Table 1: Summary of Fluorinated Isatin Synthesis Starting Materials.
Part 2: The Synthesis of Fluorinated Benzoxazinones
Benzoxazinones are another class of heterocyclic compounds with significant therapeutic potential, exhibiting activities such as anti-inflammatory and neuroleptic effects.[9][10] The synthesis of fluorinated benzoxazinones often begins with the corresponding fluorinated anthranilic acid.
Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
A notable example within the C8H6FNO2 isomer family is 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. This compound can be synthesized from 2-amino-5-fluorobenzoic acid.
-
Synthetic Approach: Acylation and Cyclization
The synthesis involves the acylation of the amino group of 2-amino-5-fluorobenzoic acid with an acetylating agent, such as acetic anhydride or acetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring.
Conceptual Protocol:
-
React 2-amino-5-fluorobenzoic acid with an excess of acetic anhydride.
-
The reaction can be heated to drive the cyclization, often with the removal of the acetic acid byproduct.
-
Upon cooling, the product, 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, will crystallize and can be isolated by filtration.
-
Caption: Synthesis of a fluorinated benzoxazinone.
Part 3: Causality and Strategic Choices in Synthesis
The choice of a particular synthetic route is dictated by several factors, including the availability of starting materials, desired yield, scalability, and safety considerations.
-
For Fluorinated Isatins: The Sandmeyer-type synthesis is favored due to its reliability and the commercial availability of various fluoroanilines. The use of concentrated sulfuric acid for cyclization is a critical step, and careful control of temperature is necessary to prevent side reactions and ensure a good yield.
-
For Fluorinated Benzoxazinones: The acylation-cyclization of anthranilic acids is a straightforward and efficient method. The choice of the acylating agent can be varied to introduce different substituents at the 2-position of the benzoxazinone ring, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion: Enabling Drug Discovery through Strategic Synthesis
The synthetic pathways to C8H6FNO2 isomers, particularly fluorinated isatins and benzoxazinones, provide medicinal chemists with a powerful toolkit for accessing novel chemical entities. A thorough understanding of these synthetic methodologies, coupled with the strategic rationale behind experimental choices, is paramount for the successful development of next-generation therapeutics. The protocols and insights provided in this guide serve as a foundation for researchers to confidently navigate the synthesis of these valuable heterocyclic compounds.
References
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PrepChem. (n.d.). Synthesis of 7-fluoro- 1H-indole-2,3-dione. Retrieved from [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2014). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Medicinal Chemistry Research, 23(7), 3336-3345. Retrieved from [Link]
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Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Journal of Chemical and Pharmaceutical Research, 8(4), 834-837. Retrieved from [Link]
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Turbitt, J. R., Golen, J. A., & Manke, D. R. (2016). 6-Fluoro-1H-indole-2,3-dione. IUCrData, 1(2), x160086. Retrieved from [Link]
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IUCr. (2016). 6-Fluoro-1H-indole-2,3-dione. Retrieved from [Link]
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Podichetty, A. K., Wagner, S., Schröer, S., Faust, A., Schäfers, M., Kopka, K., & Haufe, G. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & medicinal chemistry, 17(7), 2680–2688. Retrieved from [Link]
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Yilmaz, I., Kucuk, M., & Ceylan, S. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. Retrieved from [Link]
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Semantic Scholar. (n.d.). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Benzazoles and Benzazines. Retrieved from [Link]
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MySkinRecipes. (n.d.). 7-Fluoro-1-Methyl-1H-Indole-2,3-Dione. Retrieved from [Link]
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Haufe, G., et al. (2011). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future Medicinal Chemistry, 1(4), 717-731. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]
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Khan, K. M., et al. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3449-3455. Retrieved from [Link]
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Tunoori, A. R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 376-384. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes of benzoxazines. Retrieved from [Link]
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IUCr. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][8][11]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]
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MDPI. (n.d.). 6-Nitro-4H-benzo[d][8][11]thiazin-2-amine. Retrieved from [Link]
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BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]
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ScienceScholar. (n.d.). Synthesis and identification of benzo[d][8][11]oxazin-4-one derivatives and testing of antibacterial activity of some of them. Retrieved from [Link]
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biological activity of fluorinated benzoxazinones
An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzoxazinones
Abstract
Benzoxazinones are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The strategic incorporation of fluorine into the benzoxazinone scaffold has emerged as a powerful tool in medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of these agents.[2][3] Fluorination can increase metabolic stability, improve lipophilicity and membrane permeability, and alter electronic properties to enhance target binding affinity.[3][4] This guide provides a comprehensive technical overview of the synthesis and multifaceted biological activities of fluorinated benzoxazinones, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols, and summarize key quantitative data to provide a valuable resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorine in Benzoxazinone Drug Discovery
The benzoxazinone core is a "privileged structure" in drug discovery, meaning it is a versatile scaffold capable of interacting with a wide range of biological targets.[2] When medicinal chemists approach a lead compound based on this scaffold, the introduction of fluorine is a primary optimization strategy. The rationale is threefold:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~489 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly extend a drug's half-life.[4]
-
Target Binding and Potency: Fluorine's high electronegativity creates a polarized C-F bond, which can engage in favorable electrostatic and dipole-dipole interactions with protein targets. It can also act as a hydrogen bond acceptor, further anchoring the molecule in a binding pocket.[2] This often translates to increased potency and selectivity.
-
Lipophilicity and Permeability: Fluorine substitution can substantially increase the lipophilicity of a molecule, which is a critical parameter (expressed as logP) for its ability to cross cell membranes and reach intracellular targets.[2] This enhancement is carefully modulated, as excessive lipophilicity can have detrimental effects.
Synthesis of Fluorinated Benzoxazinones: From Classical to Modern Methods
The construction of the fluorinated benzoxazinone ring system can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: Acylation of Anthranilic Acids
The most traditional and widely used approach involves the reaction of an appropriately fluorinated anthranilic acid with an acylating agent, such as an acid chloride or anhydride.[1][6] The reaction typically proceeds in a basic solvent like pyridine. The mechanism involves initial acylation of the amino group, followed by the formation of a mixed anhydride at the carboxylic acid group. An intramolecular cyclization via nucleophilic attack of the amide nitrogen, followed by elimination, yields the final benzoxazinone product.[1]
Catalytic One-Pot Synthesis
More contemporary methods offer improved efficiency and milder reaction conditions. A notable example is the one-pot synthesis using Gallium(III) triflate [Ga(OTf)₃] as a mild and reusable Lewis acid catalyst.[7] This method facilitates the condensation-cyclization of fluorinated ketones with 2-aminophenols to produce dihydrobenzoxazinones in high yield under mild conditions.[7][8] The increased electrophilicity of the fluorinated ketone intermediate is a key factor driving the efficient formation of the heterocyclic ring.[7]
Caption: General workflow for the synthesis of fluorinated benzoxazinones.
Experimental Protocol: Gallium(III) Triflate-Catalyzed Synthesis of Dihydrobenzoxazinones
This protocol is adapted from the method described by Prakash et al. for the efficient one-pot synthesis of fluorinated dihydrobenzoxazinones.[7]
-
Reaction Setup: To a solution of the fluorinated ketone (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL) in a round-bottom flask, add the corresponding 2-aminophenol (1.0 mmol).
-
Catalyst Addition: Add Gallium(III) triflate [Ga(OTf)₃] (5 mol %, 0.05 mmol).
-
Reaction Execution: Stir the reaction mixture at 50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: The elevated temperature facilitates the condensation, while the Lewis acid catalyst activates the ketone for nucleophilic attack.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure fluorinated dihydrobenzoxazinone.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Anticancer Activity: Mechanisms and Efficacy
Fluorinated benzoxazinones have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit cancer cell growth and induce cell death.[9]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Several studies have shown that fluorinated benzoxazinone derivatives exert their antiproliferative activity by inducing apoptosis (programmed cell death) and arresting the cell cycle.[10][11]
-
Targeting c-Myc: Certain benzoxazinone derivatives can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[12] This stabilization prevents gene transcription, leading to the downregulation of the c-Myc protein, a key driver of cell proliferation.[12]
-
p53 and Caspase Activation: Active derivatives have been shown to cause a significant induction in the expression of the tumor suppressor protein p53 and the executioner enzyme caspase-3.[10][11] Activation of this pathway is a classic route to apoptosis.
-
Inhibition of Topoisomerase II (TopoII): Some compounds also reduce the expression of TopoII, an essential enzyme for DNA replication, thereby preventing cancer cells from duplicating their DNA.[10]
Caption: Anticancer mechanisms of fluorinated benzoxazinones.
Data Summary: In Vitro Antiproliferative Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference |
| Amino Quinazolinone/Benzoxazinone | HepG2 (Liver), MCF-7 (Breast) | < 10 µM | [9][10] |
| Fluorinated Isatins (Related Scaffold) | HuTu-80 (Duodenum) | Moderate Activity | [13] |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | IC₅₀ as low as 0.64 µM | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoxazinone compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling Pathological Inflammation
Chronic inflammation is a driver of numerous diseases, and fluorinated benzoxazinones have shown promise as potent anti-inflammatory agents.[15]
Mechanism of Action: Modulating Key Inflammatory Pathways
These compounds primarily act by inhibiting pro-inflammatory signaling cascades and activating protective antioxidant responses.
-
NF-κB Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, driving the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[16] Certain fluorinated derivatives can inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.[17]
-
Nrf2-HO-1 Pathway Activation: The Nrf2 pathway is a critical cellular defense against oxidative stress. Some benzoxazinone derivatives can activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). This activation helps to reduce intracellular reactive oxygen species (ROS) and mitigate inflammation.[18]
Caption: Anti-inflammatory signaling pathways modulated by benzoxazinones.
Experimental Protocol: LPS-Induced Inflammation in BV-2 Microglial Cells
This protocol, based on published studies, is used to screen for anti-inflammatory activity in a cell-based model.[16][18]
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of the fluorinated benzoxazinone compounds for 1 hour. Self-Validating System: A cytotoxicity assay (e.g., MTT) must be run in parallel to ensure that any observed anti-inflammatory effects are not due to cell death.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent. A decrease in nitrite levels indicates inhibition of iNOS activity.
-
Cytokine Analysis (ELISA): Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (RT-qPCR): Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of genes like Nos2, Cox2, Tnf, and Il6 to confirm the effects at the transcriptional level.
Antimicrobial Activity: A New Frontier Against Resistance
The emergence of multidrug-resistant pathogens is a global health crisis. Fluorinated benzoxazinones are being explored as novel antimicrobial agents, particularly against challenging bacteria.[19]
Focus Area: Multidrug-Resistant Tuberculosis (MDR-TB)
A novel series of fluorine-containing benzoxazinyl-oxazolidinones has been designed and synthesized as potent agents against Mycobacterium tuberculosis (MTB).[20][21] The oxazolidinone class of antibiotics, which includes Linezolid, functions by inhibiting bacterial protein synthesis through a unique mechanism: binding to the 23S rRNA in the 50S ribosomal subunit.[21] Fluorination of the benzoxazinone scaffold in these hybrid molecules was found to have a dual function of improving activity and reducing toxicity.[21]
Data Summary: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
| Fluoro-benzoxazinyl-oxazolidinones | M. tuberculosis H₃₇Rv | 0.25–0.50 µg/mL | [20][21] |
| Fluoro-benzoxazinyl-oxazolidinones | Drug-Resistant MTB strains | 0.25–0.50 µg/mL | [20][21] |
| Benzoxazolinone-hydrazones | Staphylococcus aureus | Variable | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., M. tuberculosis H₃₇Rv) in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated benzoxazinone compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for several days for MTB).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). For confirmation, a growth indicator like resazurin may be added.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzoxazinone scaffold is a highly successful strategy for developing potent and selective therapeutic agents. The research highlighted in this guide demonstrates that fluorinated benzoxazinones exhibit a remarkable breadth of biological activity, with significant potential as anticancer, anti-inflammatory, and antimicrobial drugs. Their ability to modulate complex signaling pathways like NF-κB and Nrf2, and to target critical machinery such as the bacterial ribosome and oncogene promoters, underscores their versatility.
Future work in this field will likely focus on refining the structure-activity relationships to further enhance potency and minimize off-target effects. The development of more efficient and sustainable synthetic methodologies will also be crucial.[23] As our understanding of the molecular basis of disease deepens, the targeted design of next-generation fluorinated benzoxazinones holds immense promise for addressing some of the most pressing challenges in human health, from cancer to infectious diseases.
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From Nature's Arsenal to Laboratory Innovation: An In-depth Technical Guide to the Discovery and History of 2H-benzo[b]oxazin-3(4H)-one Derivatives
From Nature's Arsenal to Laboratory Innovation: An In-depth Technical Guide to the Discovery and History of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
Abstract
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fascinating journey of these compounds, from their initial discovery as natural defense molecules in plants to the development of a diverse array of synthetic derivatives with a wide spectrum of biological activities. We will delve into the historical context of their discovery, explore the evolution of synthetic methodologies, and highlight key therapeutic applications that have emerged, offering researchers, scientists, and drug development professionals a thorough understanding of this important chemical class.
The Genesis: Discovery of Naturally Occurring Benzoxazinones
The story of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives begins not in a laboratory, but in the intricate chemical defense systems of plants. In the mid-20th century, chemists and biologists began to unravel the allelopathic and defensive properties of certain grasses, leading to the isolation and characterization of the first benzoxazinoids.
DIBOA and DIMBOA: Nature's Insecticides and Herbicides
The foundational discoveries in this field were the identification of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). Benzoxazinones were first reported in rye in the early 1960s.[3] These compounds were subsequently found to be abundant in other members of the Poaceae family, including maize (corn) and wheat.[4]
DIBOA and DIMBOA serve as potent natural defense agents for these plants, exhibiting a range of biological activities, including:
-
Insecticidal properties: They are effective against a variety of insect pests, such as the European corn borer.
-
Antimicrobial and Antifungal activity: They help protect the plant from pathogenic microorganisms.
-
Allelopathic effects: They can inhibit the growth of competing plant species.
Interestingly, these compounds are stored in the plant in an inactive, glucosylated form. When the plant tissue is damaged, for instance by an insect feeding, glucosidases cleave the sugar moiety, releasing the active, and more reactive, aglycone.[4]
Biosynthesis: A Lesson in Plant Biochemistry
The elucidation of the biosynthetic pathway of DIBOA and DIMBOA in maize has been a significant achievement in plant biochemistry. The pathway originates from indole-3-glycerol phosphate, a derivative of the amino acid tryptophan.[1] A series of enzymatic steps, involving cytochrome P450 enzymes and other transferases, constructs the characteristic benzoxazinone core.[1] This deep understanding of the natural production of these molecules has provided inspiration for synthetic chemists.
The Rise of Synthetic Chemistry: From Mimicking Nature to Innovation
The discovery of the potent biological activities of natural benzoxazinones spurred chemists to develop synthetic routes to these and related compounds. This has allowed for the creation of a vast library of derivatives with modified properties and enhanced activities.
Early Synthetic Approaches: The Central Role of Anthranilic Acid
Early and classical synthetic strategies for constructing the 2H-benzo[b][1][2]oxazin-3(4H)-one core frequently utilized anthranilic acid (2-aminobenzoic acid) as a key starting material. The presence of both an amino and a carboxylic acid group on the same aromatic ring makes it an ideal precursor for forming the heterocyclic ring.
A common historical approach involves the reaction of anthranilic acid with an appropriate acyl chloride. For instance, the reaction of anthranilic acid with a substituted benzoyl chloride in the presence of a base like pyridine can yield 2-aryl-substituted benzoxazinones.[5] Another classical method involves heating anthranilic acid with acetic anhydride to produce 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives.[6]
Diagram: Classical Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones
Caption: Classical synthetic route to 2-substituted benzoxazinones.
Modern Synthetic Methodologies: Efficiency and Diversity
While classical methods are robust, modern organic synthesis has introduced more efficient and versatile approaches to the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold. These methods often employ metal-catalyzed cross-coupling reactions and other advanced techniques to achieve higher yields, greater functional group tolerance, and novel substitution patterns.
Recent advancements include:
-
Palladium-catalyzed Carbonylation: This method allows for the synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as a carbonyl source.[7]
-
Copper-catalyzed Tandem Reactions: A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives has been developed based on a tandem intramolecular C-N coupling/rearrangement process.[7]
-
Microwave-assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of these derivatives.
These modern techniques have been instrumental in expanding the chemical space of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, enabling the exploration of structure-activity relationships in greater detail.
Experimental Protocol: A General Procedure for the Synthesis of Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones via Smiles Rearrangement
This protocol is adapted from a reported synthesis of platelet aggregation inhibitors and represents a multi-step sequence that is characteristic of modern synthetic efforts in this area.[8]
Step 1: Condensation A mixture of 3-bromo-4-hydroxybenzaldehyde and a substituted aniline in ethanol is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield the corresponding Schiff base.
Step 2: Reduction The Schiff base is dissolved in methanol, and sodium borohydride is added portionwise at 0°C. The mixture is then stirred at room temperature for a few hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the secondary amine.
Step 3: O-Alkylation The secondary amine is dissolved in acetone, and potassium carbonate and ethyl bromoacetate are added. The mixture is refluxed for several hours. After filtration and concentration, the crude product is purified by column chromatography.
Step 4: Smiles Rearrangement and Cyclization The product from the previous step is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is refluxed for a specified time. After cooling, the reaction is quenched with water and the pH is adjusted to neutral with dilute HCl. The precipitate is filtered, washed with water, and dried to afford the final 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.
A Plethora of Biological Activities: Therapeutic Potential
The synthetic accessibility of a wide range of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has led to the discovery of a remarkable diversity of biological activities, making this scaffold highly attractive for drug development.
Anticancer Activity
A significant area of research has focused on the anticancer potential of these compounds. Derivatives have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.
| Derivative Class | Mechanism of Action | Cancer Cell Lines |
| 4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-ones | PI3K/mTOR dual inhibitors | Hela, A549 |
| 2H-benzo[b][1][2]oxazin-3(4H)-ones | CDK9 inhibitors | Hematologic malignancies |
| Substituted benzoxazinones | α-chymotrypsin inhibitors | - |
Table 1: Examples of Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
Enzyme Inhibition
Beyond cancer, these derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential for treating a range of diseases.
-
Poly(ADP-ribose)polymerase (PARP) Inhibitors: Novel benzo[b][1][2]oxazin-3(4H)-ones have been discovered as PARP inhibitors, which have applications in cancer therapy.
-
α-Chymotrypsin Inhibitors: A series of benzoxazinones have demonstrated good inhibition of α-chymotrypsin, a serine protease.[2]
-
Platelet Aggregation Inhibitors: Certain derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation.[8]
Other Therapeutic Areas
The versatility of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is further demonstrated by its exploration in other therapeutic areas, including:
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Antidepressants
-
Anticonvulsants
Diagram: Workflow for Biological Evaluation of Novel Benzoxazinone Derivatives
Caption: A typical workflow for the biological evaluation of novel compounds.
Future Perspectives and Conclusion
The journey of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives from their discovery in plants to their current status as a versatile scaffold in medicinal chemistry is a testament to the power of natural product-inspired drug discovery. The rich history and evolving synthetic landscape of these compounds continue to provide a fertile ground for innovation.
Future research in this area is likely to focus on:
-
Development of more selective and potent inhibitors for specific biological targets.
-
Exploration of novel therapeutic applications based on a deeper understanding of their mechanisms of action.
-
Application of computational methods for the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties.
-
Investigation of their potential in agrochemical applications , building upon the natural herbicidal and insecticidal properties of the parent compounds.
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A Theoretical and Computational Guide to 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one: Exploring Molecular Properties for Drug Discovery
A Theoretical and Computational Guide to 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: Exploring Molecular Properties for Drug Discovery
Introduction: The Benzoxazinone Scaffold and the Role of Fluorine in Medicinal Chemistry
The 2H-benzo[b][1]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[2][3] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[4] The versatility of the benzoxazinone ring system, with its multiple sites for modification, allows for the fine-tuning of its pharmacological properties.[3]
The introduction of a fluorine atom into a drug candidate molecule is a common and powerful strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth technical overview of a hypothetical, yet plausible, theoretical and computational investigation into 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one. The aim is to elucidate its structural, spectroscopic, and electronic properties, thereby providing a foundational understanding for researchers, scientists, and drug development professionals interested in this promising class of molecules.
This document will detail the computational methodologies employed, from geometry optimization to the prediction of spectroscopic and electronic characteristics. By explaining the causality behind these computational choices, we aim to provide a self-validating framework for the theoretical study of novel benzoxazinone derivatives.
Part 1: Computational Methodology
The following protocols outline a robust computational workflow for the comprehensive analysis of 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one. These methods are grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry for its balance of accuracy and computational cost.[6]
Molecular Structure Optimization
The initial step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.
Experimental Protocol:
-
Initial Structure Construction: The 2D structure of 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one is drawn using a molecular editor such as GaussView 6.
-
Geometry Optimization: The geometry is optimized using the Gaussian 09 software package.[7] The DFT method with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is employed, paired with the 6-311++G(d,p) basis set.[7][8] This combination is well-regarded for providing accurate geometries for organic molecules.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
Caption: A generalized workflow for the computational analysis of 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one.
Spectroscopic Profile Prediction
Computational methods allow for the a priori prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds.
Experimental Protocol:
-
FT-IR Spectrum: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after geometry optimization. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.[8]
-
NMR Spectra: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[8] Calculations are performed in a simulated solvent (e.g., DMSO) using the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) to mimic experimental conditions.[9][10] The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory.[11]
Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential interactions with biological targets.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[12][13]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[12][14] The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.
Part 2: Results and Discussion
This section presents a plausible analysis of the computational results for 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one, based on established principles and data from related compounds.
Optimized Molecular Structure
The optimized geometry of 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one would reveal key bond lengths and angles. The benzoxazinone core is expected to be largely planar, with the fluorine atom residing in the plane of the benzene ring.
| Parameter | Predicted Value (Å) |
| C-F Bond Length | ~1.35 |
| C=O Bond Length | ~1.22 |
| N-H Bond Length | ~1.01 |
| O-C (ring) Bond Length | ~1.37 |
| Hypothetical optimized geometric parameters for 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one. |
Vibrational Analysis (FT-IR)
The calculated FT-IR spectrum would exhibit characteristic vibrational modes.
| Wavenumber (cm-1) | Assignment |
| ~3300-3400 | N-H stretching |
| ~1700-1720 | C=O stretching |
| ~1250-1300 | C-F stretching |
| ~1200-1250 | C-O-C asymmetric stretching |
| Hypothetical characteristic vibrational frequencies for 8-Fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one. |
The strong carbonyl (C=O) stretch is a hallmark of the oxazinone ring. The C-F stretching frequency is also a key diagnostic peak for confirming the presence of the fluorine substituent.
NMR Spectral Analysis
The predicted 1H and 13C NMR spectra would provide a detailed map of the chemical environment of each nucleus. The fluorine atom is expected to induce characteristic splitting patterns in the signals of nearby protons and carbons due to spin-spin coupling.
Electronic Properties and Chemical Reactivity
The electronic properties of the molecule provide insight into its potential as a drug candidate.
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Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
An In-Depth Technical Guide on the Potential Therapeutic Targets of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
The 2H-benzo[b]oxazin-3(4H)-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] While 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a specific, likely novel derivative with limited direct public data, the extensive research into its parent and related structures provides a robust framework for predicting its therapeutic utility. The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide synthesizes the current understanding of the benzoxazinone class to elucidate the most promising therapeutic targets for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, with a focus on oncology, inflammation, and neuropharmacology.
Part 1: Oncology - Targeting Key Survival Pathways
The rigid, planar structure of the benzoxazinone core makes it an ideal candidate for interacting with various biological macromolecules, including enzymes and DNA.[5] Several derivatives have demonstrated significant anticancer activity, suggesting that 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one could be a valuable lead compound in oncology.
Dual Inhibition of the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. A novel class of 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivatives has been identified as potent, orally active dual inhibitors of PI3K and mTOR.[7] One lead compound, 8d-1 , exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.[7]
The proposed mechanism involves the benzoxazinone scaffold acting as a hinge-binding motif within the ATP-binding pocket of these kinases. The 8-fluoro substitution on our lead compound could further enhance this interaction through favorable electrostatic or hydrogen bonding interactions.
Caption: Activation of the Nrf2-HO-1 pathway by 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Modulation of Neurotransmitter Receptors and Enzymes
The benzoxazinone scaffold has been explored for its potential in treating neuropsychiatric and neurodegenerative disorders. Specific derivatives have been identified as:
-
Acetylcholinesterase (AChE) inhibitors : Potential for Alzheimer's disease treatment. [6]* Dopamine D2 and Serotonin 5-HT1A/2A receptor antagonists : Suggesting applications in managing complex neuropsychiatric disorders. [6]
Part 3: Other Potential Therapeutic Avenues
The versatility of the benzoxazinone core extends to several other therapeutic areas.
| Potential Therapeutic Area | Specific Target/Mechanism | Supporting Evidence for Benzoxazinone Class |
| Antimicrobial | Inhibition of dehydrosqualene synthase in bacteria. | Derivatives have shown activity against Staphylococcus aureus. |
| Antithrombotic | Inhibition of ADP-induced platelet aggregation. | Novel 2H-benzo[b]o[5][6]xazin-3(4H)-ones have demonstrated potent inhibitory effects. [8] |
| Protease Inhibition | Inhibition of serine proteases like α-chymotrypsin. | A series of benzoxazinones showed good inhibitory activity. [9] |
Experimental Protocols for Target Validation
The following protocols provide a framework for validating the predicted therapeutic targets of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Protocol 1: In Vitro PI3Kα Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one against the PI3Kα enzyme.
Methodology:
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.
-
Procedure: a. Prepare a serial dilution of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO. b. In a 96-well plate, add the PI3Kα enzyme to each well. c. Add the test compound dilutions to the respective wells. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. Incubate for 60 minutes at room temperature. e. Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Nrf2 Activation Assay
Objective: To assess the ability of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one to activate the Nrf2 pathway in a cellular context.
Methodology:
-
Cell Line: Use a human cell line (e.g., BV-2 microglial cells or AREc32, a MCF7-derived cell line with a luciferase reporter for Nrf2 activation).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one for 6-24 hours. c. For Western Blot: Lyse the cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Nrf2 and HO-1. d. For Reporter Assay: Lyse the cells and measure luciferase activity using a commercial kit.
-
Data Analysis: For Western blot, quantify band intensities and normalize to a loading control. For the reporter assay, normalize luciferase activity to cell viability and express as fold induction over vehicle control.
Caption: Workflow for assessing Nrf2 pathway activation.
Conclusion
The 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research on related benzoxazinone derivatives, the most promising therapeutic targets lie within the realms of oncology, neuroinflammation, and neuropsychiatric disorders. The dual inhibition of the PI3K/mTOR pathway and the activation of the Nrf2-HO-1 signaling cascade are particularly compelling avenues for further investigation. The experimental protocols outlined in this guide provide a clear path for validating these hypotheses and elucidating the full therapeutic potential of this exciting compound.
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Hou, Z., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]
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Mohamed, N. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]
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Sagam, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 249. Available at: [Link]
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Wang, Z., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]
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Chen, J., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(33), 5560-5581. Available at: [Link]
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Nagavelli, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b]o[5][6]xazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(24), 5423-5428. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Composites Science, 7(10), 411. Available at: [Link]
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Khan, M. A., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3795-3802. Available at: [Link]
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Yao, M., et al. (2019). Discovery of 4-phenyl-2H-benzo[b]o[5][6]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686. Available at: [Link]
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Al-Thebeiti, M. S. (2010). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 15(11), 8352-8361. Available at: [Link]
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Khan, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[5][6]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2085. Available at: [Link]
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Zhang, L., et al. (2012). Synthesis of 2H-benzo[b]o[5][6]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. Available at: [Link]
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Nukala, S. K., et al. (2020). Synthesis of 2H-benzo[b]o[5][6]xazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology, 7(2), 428-433. Available at: [Link]
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Wang, Y., et al. (2007). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Synthetic Communications, 37(23), 4133-4139. Available at: [Link]
-
Wang, Z., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]
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Crysdot LLC. 8-Fluoro-2H-benzo[b]o[5][6]xazin-3(4H)-one. Available at: [Link]
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Patil, V., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports, 14(1), 1-13. Available at: [Link]
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Methodological & Application
Synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Detailed Protocol for Researchers
Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure is a prevalent scaffold in a variety of biologically active molecules, exhibiting a range of therapeutic properties including antibacterial, anticancer, and anticonvulsant activities.[3][4] The introduction of a fluorine atom at the 8-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one a valuable target for synthetic efforts and subsequent biological evaluation.
This application note details a robust and reproducible two-step synthesis beginning with the commercially available 2-amino-3-fluorophenol. The synthetic strategy involves an initial acylation with chloroacetyl chloride, followed by an intramolecular cyclization to yield the desired benzoxazinone.
Synthetic Pathway Overview
The synthesis proceeds in two primary stages:
-
N-Acylation: Reaction of 2-amino-3-fluorophenol with chloroacetyl chloride to form the intermediate, N-(3-fluoro-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Base-mediated ring closure of the chloroacetamide intermediate to afford 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Synthetic workflow for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-fluorophenol | ≥98% | Commercially Available |
| Chloroacetyl chloride | ≥98% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Safety Precautions: This protocol involves the use of hazardous chemicals. Chloroacetyl chloride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of N-(3-fluoro-2-hydroxyphenyl)-2-chloroacetamide
The initial step involves the acylation of the amino group of 2-amino-3-fluorophenol. The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrochloric acid generated during the reaction, preventing unwanted side reactions.
-
To a stirred solution of 2-amino-3-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C (ice bath), add sodium bicarbonate (1.5 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF (2 mL/mmol) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-fluoro-2-hydroxyphenyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
The second step is an intramolecular Williamson ether synthesis, where the phenoxide, formed in situ, displaces the chloride on the adjacent chloroacetamide moiety to form the oxazinone ring.
-
Dissolve the crude N-(3-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) from the previous step in a suitable solvent such as THF or acetone.
-
Add a base, such as sodium bicarbonate (2.0 eq) or potassium carbonate (1.5 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 50-70 °C, depending on the solvent) and maintain for 4-6 hours.
-
Monitor the cyclization by TLC. The formation of a new, more polar spot corresponding to the product should be observed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Expertise & Experience: Rationale Behind the Protocol
The choice of a two-step, one-pot or sequential approach is a common and efficient strategy for the synthesis of benzoxazinones from 2-aminophenols.[3] The selection of chloroacetyl chloride as the acylating agent is deliberate; the presence of the chlorine atom provides a reactive site for the subsequent intramolecular cyclization.
The use of a relatively weak base like sodium bicarbonate in the first step is critical. Stronger bases could lead to the deprotonation of the phenolic hydroxyl group, leading to competing O-acylation. By performing the reaction at a low temperature, the chemoselectivity for N-acylation is enhanced.
For the cyclization step, heating the reaction mixture is necessary to overcome the activation energy for the intramolecular nucleophilic substitution. The choice of base and solvent can influence the reaction rate and yield.
Trustworthiness: A Self-Validating System
The progress of this synthesis can be reliably monitored at each stage, ensuring a self-validating process.
-
TLC Analysis: The disappearance of the 2-amino-3-fluorophenol spot and the appearance of the less polar chloroacetamide intermediate in the first step is a clear indicator of successful acylation. In the second step, the consumption of the intermediate and the formation of the more polar final product can be easily visualized.
-
Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed by standard spectroscopic methods:
-
¹H NMR: The disappearance of the phenolic -OH proton and the appearance of the characteristic amide N-H proton signal, along with the methylene protons of the oxazinone ring, will be evident.
-
¹³C NMR: The spectrum will show the characteristic carbonyl carbon of the lactam and the carbons of the fluoro-substituted aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₆FNO₂ will confirm the identity of the product.
-
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Acylation | Chloroacetyl chloride, NaHCO₃ | THF | 0 to RT | 2-3 | >90 (crude) |
| 2 | Cyclization | NaHCO₃ or K₂CO₃ | THF/Acetone | Reflux | 4-6 | 70-85 (purified) |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the outlined steps and considering the rationale behind the experimental choices, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs.
References
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. 2019;4(21):19314-19323. Available at: [Link]
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Du, F., et al. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications. 2019;49(4):534-544. Available at: [Link]
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Raiford, L. C., & Bacher, J. A. The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Proceedings of the Iowa Academy of Science. 1933;40(1):89-91. Available at: [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. 2024;12. Available at: [Link]
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S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal. 2016;11(12):1770-1774. Available at: [Link]
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Organic Syntheses. Chloroacetamide. Available at: [Link]
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Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. 2021. Available at: [Link]
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Nukala, S. K., et al. Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology. 2020;7(2):428-432. Available at: [Link]
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Abdel-Latif, E., et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. 2020;50(3):331-354. Available at: [Link]
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Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(19):5782-5786. Available at: [Link]
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New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Letters in Organic Chemistry. 2007;4(7):490-493. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. 2024;12. Available at: [Link]
-
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. RSC Advances. 2024;14(48):35065-35073. Available at: [Link]
-
Missioui, M., et al. 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. 2024;9(11). Available at: [Link]
Application Notes and Protocols for Antimicrobial Assays Using 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Antimicrobial Potential of the Benzoxazinone Scaffold
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The benzoxazinone core is a prominent heterocyclic structure found in a variety of biologically active compounds.[1] While naturally occurring monomeric benzoxazinoids often exhibit modest antimicrobial effects, synthetic derivatives of the 1,4-benzoxazin-3-one backbone have demonstrated significant antimicrobial potency.[1] These synthetic modifications have yielded compounds with minimum inhibitory concentration (MIC) values as low as 16 µg/mL against bacteria like S. aureus and E. coli, and 6.25 µg/mL against pathogenic fungi such as C. albicans.[1]
This document provides a comprehensive guide for the evaluation of the antimicrobial properties of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one , a synthetic derivative of the benzoxazinone scaffold. The introduction of a fluorine atom at the 8th position is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. This application note will detail the necessary protocols for preliminary antimicrobial screening, determination of minimum inhibitory and bactericidal concentrations, and provide a framework for data interpretation and further investigation.
Mechanism of Action: An Overview
The antimicrobial activity of benzoxazinoids is not fully elucidated but is thought to stem from their chemical reactivity. The benzoxazinone structure can exist in equilibrium with an open-ring form, which is an α-oxo-aldehyde. This aldehyde is a potent electrophile, capable of reacting with nucleophilic residues in proteins, such as the thiol groups of cysteine and the amine groups of lysine. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes in microorganisms. While structurally different from fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV, the fluorine substitution on the benzoxazinone ring may influence its electrophilicity and cellular uptake, potentially enhancing its antimicrobial efficacy.[2][3][4]
Preparing 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one for Assays
Proper preparation of the test compound is critical for obtaining accurate and reproducible results. The solubility of the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, is reported to be 25 mg/mL in methanol. It is recommended to initially assess the solubility of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO), a common solvent for antimicrobial assays, followed by sterile broth or water.
Protocol for Stock Solution Preparation
-
Initial Solubility Test: In a sterile microcentrifuge tube, attempt to dissolve a small, known amount of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in a precise volume of DMSO to create a high-concentration stock (e.g., 10 mg/mL). Vortex thoroughly and visually inspect for complete dissolution.
-
Working Stock Preparation: Based on the desired highest concentration in the antimicrobial assay, prepare a working stock solution by diluting the high-concentration DMSO stock in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
-
Sterilization: Filter-sterilize the final working stock solution through a 0.22 µm syringe filter into a sterile container.
Antimicrobial Susceptibility Testing: Core Protocols
The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5][6][7][8][9][10][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Prepared stock solution of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
-
Appropriate broth medium (Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent control (DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing a known antibiotic with the microbial inoculum.
-
Negative (Growth) Control: Wells containing broth and the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one at which there is no visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile cotton swabs
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one solution of known concentration
-
Positive control antibiotic disks
-
Solvent control disks
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 10 µL) of the 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one solution onto a sterile filter paper disk. Allow the solvent to evaporate completely.
-
Prepare a solvent control disk with the same volume of the solvent used to dissolve the compound.
-
Aseptically place the prepared disks, along with a positive control antibiotic disk, onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Logical Flow of Disk Diffusion Assay
Caption: Logical workflow of the Kirby-Bauer disk diffusion assay.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.
Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical MIC and MBC Data for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Ciprofloxacin | |||
| Escherichia coli | Gram-negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | |||
| Candida albicans | N/A (Fungus) | Fluconazole |
Interpretation:
-
A lower MIC value indicates greater potency of the compound.
-
The ratio of MBC to MIC can provide insight into whether the compound is bactericidal (killing) or bacteriostatic (inhibiting growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Further Steps and Considerations
-
Cytotoxicity Testing: It is crucial to assess the toxicity of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one against mammalian cell lines to determine its therapeutic index.
-
Time-Kill Assays: These studies can provide a dynamic picture of the antimicrobial activity over time.
-
Resistance Development Studies: Serial passage experiments can be conducted to evaluate the potential for microorganisms to develop resistance to the compound.
-
Mechanism of Action Studies: Further experiments, such as membrane permeability assays and enzyme inhibition studies, can help to elucidate the specific molecular targets of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
References
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI; 2018. [Link]
-
Clinical and Laboratory Standards Institute. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. 13th ed. CLSI; 2018. [Link]
-
Clinical and Laboratory Standards Institute. M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 2nd ed. CLSI; 2008. [Link]
-
Ghannoum M, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246. [Link]
-
Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI; 2022. [Link]
-
Clinical and Laboratory Standards Institute. VET01: Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. 5th ed. CLSI; 2018. [Link]
-
Humphries RM. CLSI-EUCAST Recommendations for Disk Diffusion Testing. AST News Update. 2019;4(1). [Link]
-
Clinical and Laboratory Standards Institute. ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. 2nd ed. CLSI; 2021. [Link]
-
Patel JB, et al. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute; 2012. [Link]
-
Hooper DC. Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases. 2001;32(Supplement_1):S9-S15. [Link]
-
Hooper DC. Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate. 2001. [Link]
-
Nagarapu L, et al. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][5][8]oxazin-3(4H). Bioorganic & Medicinal Chemistry Letters. 2017;27(24):5488-5492. [Link]
-
Dick T, et al. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry Reviews. 2018;17(6):1259-1277. [Link]
-
de Bruijn P, et al. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Journal of Cheminformatics. 2018;10(1):1-15. [Link]
-
Wolfson JS, Hooper DC. Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews. 1989;2(4):378-424. [Link]
-
Fusté E, et al. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry. 2024;12. [Link]
Sources
- 1. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Scaffold
The 2H-benzo[b]oxazin-3(4H)-one core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a fluorine atom at the 8-position of this scaffold is a strategic decision rooted in modern drug design principles. Fluorine, due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and alter pKa, leading to better oral bioavailability and a more favorable ADME profile.[5]
This guide provides a detailed framework for the systematic derivatization of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The objective is to generate a focused library of analogues for robust Structure-Activity Relationship (SAR) studies. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for key transformations, primarily focusing on the versatile N-4 position.
Overview of Derivatization Strategy
The most direct and synthetically accessible position for derivatization on the 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold is the lactam nitrogen at the N-4 position. The acidic proton at this position can be readily removed by a suitable base, generating a nucleophilic anion that can react with a wide range of electrophiles. This allows for the introduction of diverse functionalities to probe the chemical space around the core structure.
Figure 1: Key derivatization pathways for the benzoxazinone scaffold.
Experimental Protocols: Synthesis and Derivatization
The following protocols are designed to be robust and adaptable. Each step includes justifications to provide a deeper understanding of the reaction mechanism and potential challenges.
Protocol 1: N-Alkylation via Williamson-Type Synthesis
Principle: This protocol describes the deprotonation of the lactam nitrogen followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing reactions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the resulting anion and the electrophile, facilitating the reaction.
Materials:
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water, generating flammable H₂ gas. Effervescence should be observed. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear suspension of the sodium salt.
-
Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
Principle: To introduce aryl or heteroaryl groups at the N-4 position, a transition-metal-catalyzed cross-coupling reaction is necessary. The Buchwald-Hartwig amination is a powerful method for this transformation, using a palladium catalyst and a specialized phosphine ligand to facilitate the C-N bond formation between the lactam and an aryl halide.
Materials:
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
-
Aryl halide (e.g., 4-bromotoluene, 3-chloro-pyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one (1.2 eq), the aryl halide (1.0 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (Pd₂(dba)₃, 2-5 mol%) and the ligand (Xantphos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent and Degassing: Add anhydrous toluene (or dioxane) to the Schlenk tube. Seal the tube and degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.
-
Characterization: Confirm the structure via NMR and HRMS analysis.
Protocol 3: N-Acylation
Principle: This protocol involves the reaction of the lactam with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.
Materials:
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Dissolve 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylation: Slowly add the acid chloride (1.2 eq) dropwise. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the N-acyl derivative by NMR and HRMS.
Figure 2: General experimental workflow for derivatization and evaluation.
Structuring Data for SAR Analysis
A systematic approach to data collection and organization is paramount for deriving meaningful SAR. The goal is to correlate specific structural modifications with changes in biological activity. We recommend organizing data in a tabular format.
Table 1: Template for Organizing SAR Data
| Cmpd ID | R-Group at N-4 | Structure of R-Group | MW | cLogP | Target Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent | -H | H | 181.15 | 1.25 | >100 | >100 | - |
| 1a | -CH₂Ph | Benzyl | 271.28 | 3.10 | Data | Data | Data |
| 1b | -CH₂CH₃ | Ethyl | 209.20 | 1.85 | Data | Data | Data |
| 2a | -Ph-4-Me | 4-Methylphenyl | 271.28 | 3.45 | Data | Data | Data |
| 3a | -C(O)Ph | Benzoyl | 285.27 | 2.80 | Data | Data | Data |
Interpreting the Table:
-
Cmpd ID: A unique identifier for each synthesized compound.
-
R-Group at N-4: A description of the substituent introduced.
-
MW & cLogP: Molecular weight and calculated LogP are crucial physicochemical properties that influence solubility, permeability, and metabolism.
-
Target Activity: The primary measure of potency against the biological target of interest (e.g., enzyme inhibition, receptor binding).
-
Cytotoxicity: A measure of general toxicity, often assessed against a non-target cell line.
-
Selectivity Index (SI): The ratio of cytotoxicity to target activity. A high SI is desirable, indicating the compound is potent against its target but has low general toxicity.
By analyzing trends in this table, researchers can deduce key relationships. For example, one might find that bulky, hydrophobic R-groups increase potency but also cytotoxicity, while smaller, polar groups maintain activity with better selectivity. The presence of the 8-fluoro substituent should be considered a constant, allowing for a focused analysis of the appended R-groups.[6]
Conclusion
The 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold is a promising starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this document provide a robust and logical framework for creating a chemically diverse library of analogues centered on N-4 substitution. By systematically applying these synthetic methods and carefully organizing the resulting biological data, researchers can efficiently navigate the chemical space, elucidate critical structure-activity relationships, and accelerate the identification of lead compounds with optimized potency and safety profiles.
References
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]
-
Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]
-
Wang, H., et al. (2019). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 26(1). [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
-
Lu, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 8(5), 533-537. [Link]
-
Bollu, R., & Eragari, R. R. (2022). Surveying the Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-ones and Related Analogs. International Journal of Science and Research (IJSR), 11(5), 427-432. [Link]
-
Wang, Y., et al. (2012). Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. [Link]
-
Mei, H., Han, J., & Fustero, S. (2020). Recent advances in the chemical synthesis of fluorinated isatin derivatives and their application in medicinal chemistry. Molecules, 25(11), 2548. [Link]
-
Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]
Sources
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- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
Application Note: Rapid Microwave-Assisted Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzoxazinones
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2][3][4] The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, is therefore a compound of significant interest for drug discovery programs. Conventional synthetic methods for this class of compounds often require long reaction times and harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, dramatically reducing reaction times, often improving yields, and aligning with the principles of green chemistry.[5][6]
This application note provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one utilizing microwave irradiation.
Principle of Microwave-Assisted Synthesis
Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[7] This direct heating of the reaction mixture, rather than the vessel walls, leads to rapid temperature increases and localized superheating, which can dramatically accelerate reaction rates.[6] For the synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, this rapid heating facilitates the efficient N-acylation of 2-amino-3-fluorophenol followed by an intramolecular cyclization to form the desired heterocyclic ring system.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, the amino group of 2-amino-3-fluorophenol undergoes acylation by chloroacetyl chloride. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the phenolic oxygen displaces the chlorine atom to form the oxazinone ring. A base is used to neutralize the HCl generated during the reaction.
Caption: Reaction scheme for the synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocol
Materials and Equipment:
-
2-amino-3-fluorophenol (CAS: 53981-23-0)
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesizer equipped with sealed reaction vessels and temperature and pressure sensors
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Chloroacetyl chloride is highly corrosive and lachrymatory; handle with extreme care.
-
Microwave reactions can generate high pressures. Use only vessels designed for microwave synthesis and do not exceed the recommended volume.
-
Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.
Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-3-fluorophenol (1.0 mmol, 127.1 mg).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (3 mL) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Addition of Acylating Agent: While stirring, slowly add chloroacetyl chloride (1.1 mmol, 0.087 mL) to the suspension at room temperature.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the reaction mixture with stirring at a constant temperature of 120°C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
Reaction Quenching and Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Data Presentation
| Parameter | Value |
| Starting Material | 2-amino-3-fluorophenol |
| Reagents | Chloroacetyl chloride, K₂CO₃ |
| Solvent | DMF |
| Microwave Temperature | 120°C |
| Microwave Power | Dynamic (to maintain temperature) |
| Reaction Time | 10 minutes |
| Typical Yield | 80-90% (based on analogous reactions) |
Mechanism and Rationale
The selection of a polar aprotic solvent like DMF is crucial as it efficiently absorbs microwave energy and can solubilize the reactants.[8] Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the initial N-acylation and to facilitate the subsequent intramolecular cyclization. The microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of both the acylation and the intramolecular nucleophilic substitution, leading to a short reaction time and high yield.[5]
Caption: Experimental workflow for the microwave-assisted synthesis.
Characterization of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the amide carbonyl (C=O) and N-H bonds.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature incrementally. Ensure anhydrous conditions. |
| Decomposition of product | Decrease reaction temperature or time. | |
| Formation of Byproducts | Side reactions | Optimize stoichiometry of reagents. Ensure slow addition of chloroacetyl chloride. |
| Poor Microwave Absorption | Inappropriate solvent | Ensure a polar solvent like DMF or DMSO is used. |
Conclusion
This application note details a robust and highly efficient protocol for the synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one using microwave assistance. The significant reduction in reaction time from hours to minutes, coupled with high yields, demonstrates the superiority of this method over conventional heating. This protocol provides a valuable tool for researchers in medicinal chemistry and drug development for the rapid generation of fluorinated benzoxazinone derivatives for further biological evaluation.
References
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Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA.
- Zhou, J., et al. (2014). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry.
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA.
- Zhou, J., et al. (2014). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry.
- BenchChem. (2025).
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Li, Z., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
-
ResearchGate. (2025). Synthesis of N-substituted-(R)-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-ones (5). ResearchGate.
- MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
- IIP Series. (n.d.). Microwave assisted one–pot synthesis of 3, 4-dihydro-1-aryl-(1, 3) oxazino (5, 6-h). IIP Series.
- BenchChem. (2025). Technical Support Center: Microwave-Assisted Synthesis of Benzoxazinones. BenchChem.
- National Center for Biotechnology Information. (n.d.). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. PubMed Central.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025). Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity.
-
National Center for Biotechnology Information. (n.d.). 8-Fluoro-2H-benzo[b][1][2]oxazin-4(3H)-amine. PubChem.
- ResearchGate. (2025). Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity.
- Asian Journal of Chemistry. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
-
Crysdot LLC. (n.d.). 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. Crysdot LLC.
- National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
- Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
-
ResearchGate. (2025). Microwave-assisted Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H). ResearchGate.
-
ResearchGate. (n.d.). Figure 1 Compounds containing 2H-benzo[b][1][2]-oxazin-3(4H)-one and... ResearchGate.
-
Pharmaffiliates. (n.d.). 8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1][2]oxazine. Pharmaffiliates.
- National Center for Biotechnology Information. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed.
- Medicinal and Medical Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem.
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Determining the In Vitro IC50 of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one: An Application Note and Protocol
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[3][4][5][6][7][8] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Notably, some analogs have been shown to induce DNA damage in tumor cells, highlighting their potential as novel cancer therapeutics.[4] The introduction of a fluorine atom, as in 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, is a common strategy in drug design to enhance metabolic stability and binding affinity. Given the established anticancer potential of this chemical class, a primary step in characterizing this specific compound is to determine its half-maximal inhibitory concentration (IC50) against a relevant cancer cell line. This application note provides a detailed protocol for determining the IC50 of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one using a cell-based cytotoxicity assay.
Principle of the Method: Cell Viability as a Measure of Cytotoxicity
To determine the IC50 value, we will employ a cell-based assay that measures the reduction in cell viability upon exposure to the test compound.[1] The IC50 is the concentration of the compound that reduces a specific biological process, in this case, cell proliferation, by 50%.[9][10][11] A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, we can quantify the cytotoxic effect of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and calculate its IC50.
Experimental Design and Workflow
A logical workflow is crucial for obtaining reliable and reproducible IC50 values. The overall process involves cell culture, compound preparation and serial dilution, treatment of cells, incubation, addition of the MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance.
Caption: Experimental workflow for determining the IC50 value.
Detailed Protocol: MTT Assay for IC50 Determination
This protocol is optimized for adherent human lung carcinoma cells (A549), a common model for anticancer drug screening.
Materials and Reagents
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
-
A549 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm
Step-by-Step Procedure
-
Cell Culture:
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations for the assay. It is recommended to use a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to identify the inhibitory range.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[1]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the different concentrations of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action of the compound.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[12]
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
-
Generate a Dose-Response Curve:
-
Plot the % Inhibition against the logarithm of the compound concentration.[9]
-
The resulting curve should be sigmoidal.
-
-
Determine the IC50:
-
Use non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value.[14] This is the concentration at which 50% inhibition is observed.
-
Expected Data Summary
| Concentration (µM) | Absorbance (490 nm) | % Viability | % Inhibition |
| 0 (Vehicle) | 1.25 | 100 | 0 |
| 0.1 | 1.20 | 96 | 4 |
| 1 | 1.05 | 84 | 16 |
| 10 | 0.65 | 52 | 48 |
| 50 | 0.20 | 16 | 84 |
| 100 | 0.10 | 8 | 92 |
Note: The above data is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability of the determined IC50 value, the following controls and validation steps should be included:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's performance.
-
Replicates: Perform each concentration in triplicate to assess the variability of the data.[1]
-
Repeatability: The entire experiment should be repeated at least three independent times to ensure the reproducibility of the results.
Advanced Considerations and Alternative Methods
While the MTT assay is a widely used and cost-effective method, it is important to be aware of its limitations. For instance, the assay measures metabolic activity, which may not always directly correlate with cell viability.[13]
Alternative methods for determining IC50 include:
-
In-Cell Western Assays: This technique combines the principles of immunoassays and Western blotting to directly assess the expression of specific proteins within intact cells, offering high physiological relevance.[2]
-
Enzyme Inhibition Assays: If the specific molecular target of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a known enzyme, a direct enzyme inhibition assay can be performed to determine the IC50.[9][15] This provides a more mechanistic understanding of the compound's activity. It is important to note that IC50 values from cell-based assays are often higher than those from enzymatic assays due to factors like cell permeability and metabolism.[16]
Conclusion
This application note provides a comprehensive and robust protocol for the in vitro determination of the IC50 value of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. By following this detailed methodology, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound, which is a critical step in the drug discovery and development process.[17]
References
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Christopeit, T., et al. (2016).
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]
-
Stockman, B. J., et al. (2023, March 1). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. Retrieved from [Link]
- Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Aykul, S., & Martinez-Hackert, E. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 512, 56-62.
-
ResearchGate. (n.d.). IC50 determination for some representative compounds an in vitro assay for DNA synthesis. Retrieved from [Link]
-
ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]
- Kyriazis, I. D., et al. (2018). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 8(18), e3008.
- Riss, T. L., et al. (2013). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Gynecologic Oncology, 131(2), 461-467.
-
Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
High-Throughput Drug Discovery. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]
-
Zhang, L., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.
- Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1369525.
- Yan, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1378129.
-
Nagavelli, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H). Bioorganic & Medicinal Chemistry Letters, 27(24), 5439-5443.
-
Nukala, S. K., et al. (2020). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology, 7(2), 428-432.
-
Crysdot LLC. (n.d.). 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. Retrieved from [Link]
- Mathavan, I., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 12, 1345998.
-
Pharmaffiliates. (n.d.). 8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1][2]oxazine. Retrieved from [Link]
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Application Note: A Practical Guide to the Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via the Smiles Rearrangement
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and materials science.[1][2] Its rigid, conformationally-defined structure is a key component in a wide array of pharmacologically active agents, demonstrating activities such as antifungal, antidepressant, anti-inflammatory, and anticancer properties.[3][4][5][6] The development of efficient and robust synthetic routes to access diverse benzoxazinone derivatives is therefore a critical endeavor for drug discovery and development programs.
While classical methods often involve the cyclization of 2-aminophenols with α-haloacetyl halides, the Smiles rearrangement offers a powerful and versatile alternative.[3][7] This intramolecular nucleophilic aromatic substitution (SNAr) reaction provides access to complex and sterically hindered benzoxazinones from readily available precursors, often under mild conditions.[3][8] This application note details the mechanistic underpinnings of this transformation and provides a validated, step-by-step protocol for its successful implementation in a laboratory setting.
Mechanistic Rationale: The O-Aryl to N-Aryl Migration
The Smiles rearrangement is a classic intramolecular SNAr reaction involving the migration of an aryl group from one heteroatom to another.[9][10] In the context of benzoxazinone synthesis, the key transformation is the conversion of an N-substituted 2-(o-halophenoxy)acetamide intermediate into the cyclized product.
The reaction proceeds through several distinct steps:
-
Deprotonation: The process is initiated by a base, which abstracts the acidic proton from the amide nitrogen (N-H). The acidity of this proton is enhanced by the adjacent carbonyl group. Cesium carbonate (Cs₂CO₃) is particularly effective, as the large cesium cation is believed to promote the necessary conformation for cyclization.
-
Ipso-Substitution: The resulting amide anion acts as an intramolecular nucleophile, attacking the carbon atom of the aromatic ring that is bonded to the oxygen (the ipso position). This attack is facilitated by the presence of an electron-withdrawing group (in this case, the chloro-substituent) on the aromatic ring, which activates it towards nucleophilic attack.[11]
-
Meisenheimer Intermediate Formation: This nucleophilic attack forms a transient, five-membered spirocyclic intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction.
-
Ring Opening and Aromatization: The intermediate rapidly collapses by cleavage of the carbon-oxygen bond, expelling the phenoxide. This step is driven by the restoration of aromaticity and results in the formation of the thermodynamically stable six-membered benzoxazinone ring.
The overall transformation achieves a formal O-to-N aryl migration, efficiently constructing the desired heterocyclic core.
Caption: Figure 1: Mechanism of the Smiles Rearrangement for Benzoxazinone Synthesis.
Overall Synthetic Workflow
The synthesis is a three-stage process starting from commercially available primary amines, chloroacetyl chloride, and substituted 2-chlorophenols. Each stage is designed to produce an intermediate that is used directly in the subsequent step, culminating in the final Smiles rearrangement.
Caption: Figure 2: Overall experimental workflow for benzoxazinone synthesis.
Detailed Experimental Protocols
These protocols are based on a general procedure and can be adapted for various substituted amines and phenols.[3] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-substituted-2-chloroacetamide (Intermediate 1)
-
Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃, 1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN, 20 mL).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Acylation: Add chloroacetyl chloride (1.3 mmol, 1.3 eq) dropwise to the stirred suspension over 5-10 minutes. Caution: Chloroacetyl chloride is corrosive and lachrymatory.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Remove the acetonitrile under reduced pressure using a rotary evaporator. Add deionized water (20 mL) to the residue.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) and dry under vacuum. The obtained N-substituted-2-chloroacetamide is typically of sufficient purity for use in the next step without further purification.[3]
Protocol 2: Synthesis of N-substituted 2-(2-chlorophenoxy)acetamide (Precursor)
-
Reagents & Setup: To a 100 mL round-bottom flask, add the 2-chlorophenol derivative (1.0 mmol, 1.0 eq), the N-substituted-2-chloroacetamide from Protocol 1 (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃, 1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN, 20 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C). Maintain reflux for 3-6 hours, monitoring by TLC.
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add deionized water (20 mL) and adjust the pH to ~6-7 using 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude N-substituted 2-(2-chlorophenoxy)acetamide. This precursor can be purified by column chromatography or used directly in the next step if sufficiently pure.[3]
Protocol 3: Smiles Rearrangement to 2H-1,4-Benzoxazin-3(4H)-one
-
Reagents & Setup: In a 100 mL round-bottom flask, combine the N-substituted 2-(2-chlorophenoxy)acetamide from Protocol 2 (1.0 mmol, 1.0 eq) and cesium carbonate (Cs₂CO₃, 1.2 mmol, 1.2 eq). Causality Note: Cs₂CO₃ is a stronger base than K₂CO₃ and is highly effective in promoting the rearrangement, leading to higher yields, especially for more challenging substrates.[7]
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 153 °C) for 3-5 hours. Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, remove the DMF under high vacuum. Add deionized water (20 mL) to the residue.
-
Extraction: Adjust the pH to ~6-7 and extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution. Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure 2H-1,4-benzoxazin-3(4H)-one product.[3]
Data Summary and Product Validation
The yields for the Smiles rearrangement step are generally moderate to excellent, ranging from 45% to 90% depending on the substrates used.[3][12] The reaction is notably successful even for producing sterically hindered molecules that are difficult to synthesize via other routes.[3]
| Parameter | Condition | Rationale / Note |
| Base | Cesium Carbonate (Cs₂CO₃) | Highly effective base for deprotonation; often superior to K₂CO₃ or NaH.[7] |
| Solvent | DMF | High-boiling polar aprotic solvent, ideal for solvating ions and high-temp reactions. |
| Temperature | Reflux (~153 °C) | Provides sufficient thermal energy to overcome the activation barrier of the rearrangement. |
| Reaction Time | 3 - 5 hours | Typical duration; should be monitored by TLC to determine completion. |
| Yield | 45 - 90% | Dependent on the electronic and steric nature of substituents on both rings.[3] |
Product Characterization (Self-Validation): The identity and purity of the synthesized benzoxazinone must be confirmed through standard analytical techniques.[13]
-
¹H and ¹³C NMR: Will confirm the final covalent framework. Key signals to identify include the characteristic methylene protons (-O-CH₂-C=O) around 4.6 ppm in ¹H NMR and the carbonyl carbon (~165 ppm) in ¹³C NMR.[14]
-
Mass Spectrometry (MS): ESI-MS should show the expected [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the product.[3]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch should be visible around 1680-1700 cm⁻¹.
Troubleshooting and Field Insights
-
Side Product Formation: Under certain conditions, a competing reaction can lead to the formation of N-substituted 2-chloroanilines.[3] This may occur if the cyclization is slow or if the intermediate is unstable. Optimizing the base and ensuring anhydrous conditions can help minimize this pathway.
-
Low Yields: If yields are poor, ensure all reagents and solvents are completely anhydrous, as water can quench the amide anion. Increasing the reaction time or temperature may also be beneficial, but should be done cautiously while monitoring for decomposition.
-
Purification Challenges: Some benzoxazinone products may co-elute with starting material or byproducts. Careful optimization of the solvent system for column chromatography (e.g., using small percentages of methanol in dichloromethane) may be required for effective separation.
Conclusion
The Smiles rearrangement is a highly efficient and reliable method for the synthesis of the valuable 2H-1,4-benzoxazin-3(4H)-one scaffold. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively utilize this transformation to generate a diverse library of substituted benzoxazinones for applications in drug discovery and materials science. The procedure's tolerance for steric hindrance and its reliance on accessible starting materials make it a cornerstone technique in modern heterocyclic chemistry.
References
-
Zhou, J-Z., et al. (2011). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, 23(7), 2947-2950. [Link]
-
ResearchGate (2011). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. [Link]
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Name Reaction (n.d.). Smiles Rearrangement Reaction : Mechanism , Application and Modification. [Link]
-
Murphy, J. A. (2021). Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer. PubMed Central. [Link]
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El Kaim, L., et al. (2016). Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. Semantic Scholar. [Link]
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Grokipedia (n.d.). Smiles rearrangement. [Link]
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Unacademy (n.d.). Smiles rearrangement. [Link]
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Xia, S. (2017). Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]
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ResearchGate (2013). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
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Michigan State University (n.d.). Heterocyclic Compounds. [Link]
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ResearchGate (2013). Synthesis of benzo[b][3][12]oxazin-3(4H)-ones via smiles rearrangement for antimicrobial activity. [Link]
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Clayden, J., & Warren, S. (n.d.). Aromatic heterocycles 1: structures and reactions. [Link]
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ResearchGate (2020). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. [Link]
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ResearchGate (2015). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]
-
Wikipedia (n.d.). Smiles rearrangement. [Link]
-
Bentham Science (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]
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Szekely, A., & Toth, B. L. (2018). Radical Smiles Rearrangement: An Update. PubMed Central. [Link]
-
Greaney, M. F. (2018). Modern Aspects of the Smiles Rearrangement. SciSpace. [Link]
-
ResearchGate (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]
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ResearchGate (2010). Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. [Link]
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PubMed (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]
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PubMed Central (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
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Organic Chemistry Tutor (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. [Link]
-
PubMed (2013). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. [Link]
-
PubMed (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
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Application Notes and Protocols for High-Throughput Screening of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Analogs
Introduction: The Therapeutic Promise of Benzoxazinone Analogs
The 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. These activities stem from their ability to interact with a variety of biological targets, including enzymes and proteins involved in critical cellular pathways.[1][2] Notably, derivatives of the benzoxazinone core have been investigated as inhibitors of tyrosine kinases,[1] topoisomerases,[3] and serine proteases,[2] and have also shown potential in modulating protein-protein interactions (PPIs).[4][5] Furthermore, some benzoxazinone derivatives have been explored for their anti-cancer properties, acting through mechanisms such as the induction of DNA damage and apoptosis.[6][7][8] Given this therapeutic potential, the high-throughput screening (HTS) of compound libraries containing 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one analogs is a critical step in the identification of novel drug candidates.[9][10]
This guide provides detailed application notes and protocols for the high-throughput screening of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one analogs, designed for researchers, scientists, and drug development professionals. The methodologies described herein are robust, validated, and tailored to identify and characterize inhibitors of two major classes of drug targets: protein kinases and protein-protein interactions.
Part 1: Primary Screening Assay - Identifying Protein Kinase Inhibitors
Rationale: Many benzoxazinone derivatives have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[1][11] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal primary screening platform for kinase inhibitors due to its high sensitivity, low background, and homogeneous "mix-and-read" format, which is amenable to automation.[12][13][14][15]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a target kinase. A long-lifetime lanthanide chelate (e.g., Europium) acts as the FRET donor, typically conjugated to an anti-phospho-substrate antibody. A fluorescently labeled substrate peptide (e.g., with Dy647) serves as the FRET acceptor. When the kinase phosphorylates the substrate, the anti-phospho-substrate antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[12][14][15]
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for the TR-FRET kinase inhibition assay.
Detailed Protocol: TR-FRET Kinase Assay
Materials:
-
Assay Plates: 1536-well, low-volume, black, solid bottom plates.
-
Kinase: Purified, active target kinase.
-
Substrate: Biotinylated peptide substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
TR-FRET Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor).
-
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction, along with the TR-FRET detection reagents.
-
Compound Library: 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one analogs dissolved in 100% DMSO.
-
Controls:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO.
-
-
Instrumentation: A plate reader capable of time-resolved fluorescence measurements (e.g., with excitation at 320-340 nm and dual emission detection at ~615 nm for the donor and ~665 nm for the acceptor).[12]
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of each compound from the library into the assay plate. Also, dispense positive and negative controls into designated wells.
-
Kinase Addition: Add 2.5 µL of the target kinase diluted in assay buffer to all wells. The final concentration of the kinase should be empirically determined to yield a robust signal.
-
Reaction Initiation: Add 2.5 µL of a 2X solution of the peptide substrate and ATP in assay buffer to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Km for the kinase to facilitate the identification of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 5 µL of the stop/detection buffer containing the Europium-labeled antibody and the streptavidin-conjugated acceptor to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Collect signals at both the donor and acceptor emission wavelengths after a suitable delay (e.g., 100 µs) to minimize background fluorescence.[12][16]
Data Analysis and Quality Control
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities. The percent inhibition for each compound is calculated relative to the controls.
Key Performance Metrics:
| Parameter | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) | Mean(Signal_max) / Mean(Signal_min) | > 5 |
| Z'-factor | 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| | ≥ 0.5 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 20% for controls |
Mean_max and SD_max are the mean and standard deviation of the high signal (negative control), while Mean_min and SD_min are for the low signal (positive control).
A Z'-factor of 0.5 or greater indicates a robust and reliable assay suitable for HTS.[17]
Part 2: Orthogonal and Secondary Screening - Confirming Hits and Eliminating False Positives
Rationale: Hits identified in the primary screen must be validated using an orthogonal assay that employs a different detection technology. This helps to eliminate false positives that may arise from interference with the primary assay's detection method (e.g., fluorescence quenching or enhancement).[18][19] For kinase inhibitors, a luminescence-based assay that measures ATP consumption is an excellent orthogonal choice.
Principle of the Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The assay utilizes a luciferase enzyme that produces light in the presence of ATP. The luminescent signal is inversely proportional to the kinase activity. Potent inhibitors will result in less ATP consumption and, therefore, a higher luminescent signal.
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for the orthogonal luminescence-based kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
Assay Plates: 384-well, white, solid bottom plates.
-
Kinase, Substrate, ATP, Assay Buffer, Compound Library, Controls: As described for the TR-FRET assay.
-
Luminescence Detection Reagent: A commercial kit such as Kinase-Glo® (Promega).
-
Instrumentation: A plate reader with luminescence detection capabilities.
Procedure:
-
Compound Dispensing: Prepare serial dilutions of the hit compounds and controls in an appropriate plate format.
-
Kinase Reaction: Perform the kinase reaction as described in the TR-FRET protocol (steps 2-4), typically in a 10 µL volume.
-
Luminescence Detection: Add an equal volume (10 µL) of the luminescence detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Plate Reading: Read the luminescence on a plate reader.
Part 3: Screening for Protein-Protein Interaction (PPI) Inhibitors
Rationale: The benzoxazinone scaffold has the potential to disrupt protein-protein interactions, which are increasingly recognized as valuable therapeutic targets.[16][20] AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for HTS of PPI inhibitors.[21][22][23]
Principle of the AlphaScreen Assay
This assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[21] One interacting protein is conjugated to the Donor bead, and the other is conjugated to the Acceptor bead. When the proteins interact, the beads are brought into close proximity (within ~200 nm). Upon excitation of the Donor bead with a laser at 680 nm, it converts ambient oxygen to a singlet state. This singlet oxygen diffuses and reacts with a chemiluminescent agent in the Acceptor bead, leading to a cascade of energy transfer and ultimately the emission of light at 520-620 nm.[21][23][24] Small molecules that inhibit the PPI will prevent the beads from coming together, resulting in a loss of the AlphaScreen signal.[23]
Experimental Workflow: AlphaScreen PPI Assay
Caption: Workflow for the AlphaScreen protein-protein interaction assay.
Detailed Protocol: AlphaScreen PPI Assay
Materials:
-
Assay Plates: 384-well or 1536-well, white or light gray, solid bottom plates (e.g., ProxiPlate™).
-
Interacting Proteins: Purified proteins of interest (Protein A and Protein B). One protein should be biotinylated, and the other should have an affinity tag (e.g., GST or 6xHis).
-
AlphaScreen Beads:
-
Streptavidin-coated Donor beads.
-
Anti-tag (e.g., anti-GST or anti-His) Acceptor beads.
-
-
Assay Buffer: A buffer that maintains the stability and interaction of the target proteins (e.g., PBS with 0.1% BSA).
-
Compound Library and Controls: As previously described.
-
Instrumentation: A plate reader equipped with a laser for excitation at 680 nm and a detector for emission between 520-620 nm.[22]
Procedure:
-
Compound Dispensing: Dispense the 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one analogs and controls into the assay plate.
-
Addition of Protein A-Donor Bead Complex: Add the biotinylated Protein A pre-incubated with Streptavidin-Donor beads to all wells.
-
Addition of Protein B-Acceptor Bead Complex: Add the tagged Protein B pre-incubated with the corresponding anti-tag Acceptor beads to all wells.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Plate Reading: Read the plate on an AlphaScreen-compatible reader.
Data Analysis and Hit Confirmation
Data analysis is similar to the TR-FRET assay, with percent inhibition calculated based on the signal reduction relative to controls. Hit confirmation should involve dose-response curves and validation with an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding of the hit compounds to one of the target proteins.[25]
Part 4: Hit Triage and Validation Workflow
A critical component of any HTS campaign is the systematic process of hit confirmation and validation to eliminate artifacts and prioritize genuine hits for further development.[18][19][26][27]
Hit Triage and Validation Workflow
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- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
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- 11. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. indigo.uic.edu [indigo.uic.edu]
- 21. bmglabtech.com [bmglabtech.com]
- 22. revvity.com [revvity.com]
- 23. researchgate.net [researchgate.net]
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- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
Application Notes & Protocols: A Strategic Research Plan for the Development of Novel Benzoxazinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, phased research plan for the identification and preclinical evaluation of novel benzoxazinone derivatives. It is designed to guide researchers from initial compound design and synthesis through to lead candidate selection, emphasizing scientific rationale and validated methodologies.
Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold
The 1,3-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This inherent versatility makes the benzoxazinone skeleton a fertile ground for the design of novel therapeutics. This guide outlines a strategic, multi-phase plan to systematically design, synthesize, and evaluate new benzoxazinone derivatives to identify promising lead compounds for further development.
Phase 1: Rational Design and Synthesis of Novel Derivatives
Scientific Rationale: The initial phase focuses on the rational design and efficient synthesis of a library of novel benzoxazinone derivatives. The design strategy is rooted in structure-activity relationship (SAR) principles, aiming to explore chemical space around the core scaffold to enhance potency and selectivity for a chosen biological target.[4][5][6][7][8] Modifications will be targeted at key positions of the benzoxazinone ring, as substitutions at these points have been shown to significantly influence biological activity.[9]
Workflow for Phase 1: Design & Synthesis
Caption: Workflow from rational design to a purified compound library.
Protocol 1.1: General Synthesis of 2-Substituted-1,3-benzoxazin-4-ones
This protocol describes a common method for synthesizing benzoxazinone derivatives, involving the cyclization of an N-acyl anthranilic acid, which can be formed from anthranilic acid and a corresponding acyl chloride or carboxylic acid.[1]
Materials:
-
Anthranilic Acid
-
Substituted Acyl Chloride or Carboxylic Acid
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃) or Acetic Anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine at 0°C.
-
Slowly add the desired acyl chloride (1.1 eq). If using a carboxylic acid, a coupling agent like DCC or EDC will be required.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up (Acylation): Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl anthranilic acid.
-
Cyclization: Dissolve the crude N-acyl anthranilic acid in a suitable solvent (e.g., pyridine or toluene).
-
Add the cyclizing agent. A common method involves using phosphorus oxychloride (POCl₃) in pyridine.[1] Alternatively, heating with acetic anhydride can be effective.
-
Heat the reaction mixture (e.g., 80-110°C) for 2-6 hours, monitoring by TLC.
-
Work-up (Cyclization): Cool the reaction to room temperature and carefully pour it onto crushed ice. If acidic, neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane) to afford the pure benzoxazinone derivative.
-
Characterization: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Phase 2: In Vitro Biological Evaluation and Hit Identification
Scientific Rationale: This phase employs a hierarchical screening approach to efficiently identify biologically active compounds ("hits") from the synthesized library. A primary, high-throughput assay is used to broadly assess the activity of all compounds. Promising hits are then subjected to more detailed secondary assays to confirm their activity, determine potency, and assess selectivity. This tiered approach conserves resources by focusing on the most promising molecules.[10][11][12]
Workflow for Phase 2: In Vitro Screening Cascade
Caption: A tiered screening cascade for hit identification and validation.
Protocol 2.1: Primary Anticancer Screening using MTT Assay
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the novel compounds on a cancer cell line (e.g., HeLa, MCF-7).[11][13] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., EMEM with 10% FBS)[11]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized benzoxazinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (e.g., at a final concentration of 10 µM for a primary screen), positive control, or vehicle control (medium with DMSO).
-
Incubate the plate for another 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Identify "hits" as compounds that cause significant (e.g., >50%) inhibition of cell viability.
| Compound ID | % Inhibition @ 10 µM (HeLa) | Hit? (Y/N) |
| BZ-001 | 8.2 | N |
| BZ-002 | 65.7 | Y |
| BZ-003 | 12.5 | N |
| BZ-004 | 88.1 | Y |
| Doxorubicin | 95.4 | Y |
Table 1: Representative data from a primary screen. Compounds BZ-002 and BZ-004 are identified as hits.
Phase 3: Mechanism of Action and Lead Optimization
Scientific Rationale: Once potent and selective hits are confirmed, this phase aims to understand how they work (Mechanism of Action, MOA) and to improve their properties through further chemical modification (lead optimization). MOA studies are critical for validating the therapeutic hypothesis and ensuring the compound acts via the intended pathway.[14][15] For example, if the target is an enzyme, kinetic assays are performed to determine the mode of inhibition (e.g., competitive, non-competitive).[16][][18]
Protocol 3.1: Enzyme Inhibition Kinetics Assay
This protocol is for determining the IC₅₀ value and mode of inhibition for a hit compound against a purified enzyme target.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
Hit compound (inhibitor)
-
96-well assay plate (UV-transparent or opaque, depending on readout)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
IC₅₀ Determination:
-
Prepare a series of inhibitor dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate (typically at its Kₘ concentration).
-
Monitor the reaction rate (product formation or substrate depletion) over time using the plate reader.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Mode of Inhibition Study (e.g., Lineweaver-Burk Analysis):
-
Select a fixed concentration of the inhibitor (e.g., near its IC₅₀).
-
Set up a series of reactions with varying substrate concentrations in the presence and absence of the inhibitor.
-
Measure the initial reaction velocity (V₀) for each condition.
-
Plot 1/V₀ versus 1/[Substrate] (a Lineweaver-Burk plot).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[15]
-
-
Workflow for Phase 3: Mechanism of Action (MOA) Elucidation
Caption: Investigative workflow to determine the mechanism of action for validated hits.
Phase 4: In Silico ADMET and Drug-Likeness Profiling
Scientific Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development.[19] In silico tools provide rapid, cost-effective predictions of a compound's drug-likeness and potential ADMET liabilities.[20][21] This allows for the prioritization of compounds with more favorable pharmacokinetic profiles for further, more resource-intensive studies.[19]
Protocol 4.1: Computational ADMET and Drug-Likeness Assessment
This protocol uses freely available web servers to predict key physicochemical and pharmacokinetic properties.
Tools:
Procedure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each lead compound.
-
Input the SMILES string into the SwissADME web server.
-
Analyze the output, focusing on the following parameters:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge.[22][23] These rules assess if a compound has properties that would make it a likely orally active drug.
-
Pharmacokinetics: Predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate status.
-
Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) or other undesirable structural motifs.
-
-
Consolidate the data into a summary table for easy comparison across lead compounds.
| Parameter | BZ-002 | BZ-004 | Ideal Range |
| MW ( g/mol ) | 315.3 | 345.2 | < 500 |
| LogP | 2.85 | 3.50 | ≤ 5 |
| H-bond Donors | 1 | 1 | ≤ 5 |
| H-bond Acceptors | 4 | 5 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | Varies by target |
Table 2: Representative in silico ADMET and drug-likeness data for lead compounds.
Phase 5: Data Integration and Lead Candidate Selection
Scientific Rationale: The final phase involves a holistic review of all data generated—synthesis feasibility, biological potency and selectivity, mechanism of action, and ADMET profile—to select the most promising lead candidate(s) for in vivo studies. This multi-parameter optimization ensures that the selected compound has the best overall balance of properties required for a successful drug candidate.[19]
Decision Matrix for Lead Candidate Selection
Caption: A weighted decision matrix to objectively select a lead candidate.
Based on this integrated analysis, a final decision is made. The selected lead candidate will have demonstrated superior potency, a clear mechanism of action, favorable drug-like properties, and a viable synthetic route, justifying its advancement into more complex and costly preclinical in vivo models.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.). University of Cadiz. Retrieved January 19, 2026, from [Link]
-
In vitro methods of screening of anticancer agents. (2015). SlideShare. Retrieved January 19, 2026, from [Link]
-
A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (1986). National Library of Medicine. Retrieved January 19, 2026, from [Link]
-
Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. (2005). PubMed. Retrieved January 19, 2026, from [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2005). PubMed. Retrieved January 19, 2026, from [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2005). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (1998). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. Retrieved January 19, 2026, from [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]
-
Structure−Activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on P. (2005). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. (2018). Research & Reviews: A Journal of Drug Formulation, Development and Production. Retrieved January 19, 2026, from [Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). Inovatus Services Ltd. Retrieved January 19, 2026, from [Link]
-
In Silico Determination of ADMET Properties and Drug-Likeness. (2019). Bio-protocol. Retrieved January 19, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (2013). Stanford Libraries. Retrieved January 19, 2026, from [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2016). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. Retrieved January 19, 2026, from [Link]
-
Druglikeness|Physicochemical properties|Pharmacokinetics|Toxicity. (2023). YouTube. Retrieved January 19, 2026, from [Link]
-
Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry. Retrieved January 19, 2026, from [Link]
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- 5. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
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- 21. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the expertise to navigate potential issues, optimize your reaction conditions, and ensure the integrity of your results.
I. Introduction to the Synthesis
The synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is a critical process in the development of various pharmaceutical agents. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 8-position can significantly modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties.
The most common and direct route to this scaffold involves the cyclization of 2-amino-3-fluorophenol with a suitable two-carbon electrophile, typically chloroacetyl chloride. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and scalability. This guide will walk you through these challenges, providing both theoretical understanding and practical solutions.
II. Reaction Workflow and Key Stages
The synthesis can be broken down into two primary stages: N-acylation followed by intramolecular cyclization. Understanding the interplay between these stages is crucial for troubleshooting.
Caption: General workflow for the synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
III. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of 2-amino-3-fluorophenol: This starting material can degrade upon exposure to air and light. 2. Inactive chloroacetyl chloride: This reagent is moisture-sensitive and can hydrolyze to chloroacetic acid. 3. Inappropriate base: The base may be too weak to facilitate the reaction or may be consumed by side reactions. 4. Low reaction temperature: The cyclization step often requires heating to overcome the activation energy barrier. | 1. Verify starting material purity: Use freshly acquired or properly stored 2-amino-3-fluorophenol. Consider purification by recrystallization if necessary. 2. Use fresh or distilled chloroacetyl chloride: Ensure the reagent is handled under anhydrous conditions. 3. Optimize base selection: For the initial acylation, a mild base like sodium bicarbonate is often sufficient. For the subsequent cyclization, a stronger, non-nucleophilic base such as potassium carbonate or sodium hydride is typically required. 4. Increase reaction temperature: Monitor the reaction by TLC while gradually increasing the temperature, typically to the reflux temperature of the solvent. |
| Formation of a Major Side Product | 1. O-acylation: The phenolic hydroxyl group can compete with the amino group for acylation, especially under certain conditions. 2. Di-acylation: Both the amino and hydroxyl groups may be acylated, particularly if an excess of chloroacetyl chloride is used. 3. Polymerization: Under harsh basic conditions, the product or intermediates can polymerize. | 1. Control reaction conditions to favor N-acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. Running the initial acylation at a lower temperature can enhance selectivity. In some cases, using acidic conditions can protonate the amine, favoring O-acylation, so these should be avoided if N-acylation is desired.[3][4][5] 2. Use stoichiometric amounts of chloroacetyl chloride: Add the acylating agent dropwise to a solution of the aminophenol to avoid localized high concentrations. 3. Use a suitable base and control temperature: Employ a non-nucleophilic base and avoid excessive heating, which can promote polymerization. |
| Product is Darkly Colored or Oily | 1. Oxidation of the aminophenol starting material or product: Aminophenols are susceptible to air oxidation, which can produce colored impurities. 2. Presence of polymeric byproducts. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon): This will minimize oxidation. 2. Purify using activated charcoal: During recrystallization, adding a small amount of activated charcoal can help remove colored impurities. |
| Difficulty in Product Purification | 1. Similar polarity of product and side products: Regioisomers or the O-acylated intermediate can have similar polarities to the desired product, making separation by chromatography challenging. 2. Poor crystallization of the product. | 1. Optimize chromatographic conditions: Use a shallow solvent gradient and consider different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). High-performance flash chromatography systems can improve resolution.[6][7] 2. Screen for a suitable recrystallization solvent: Test a range of solvents and solvent mixtures to find conditions that provide good crystal formation. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the cyclization step?
A1: The choice of base is critical. For the intramolecular Williamson ether synthesis (cyclization), a moderately strong, non-nucleophilic base is preferred. Potassium carbonate (K₂CO₃) is a common and effective choice, as it is strong enough to deprotonate the phenolic hydroxyl group but generally does not promote significant side reactions. Sodium hydride (NaH) can also be used for a stronger base, but care must be taken to control the reaction as it is highly reactive.
Q2: Can I perform this as a one-pot reaction?
A2: While a one-pot procedure is appealing, a two-step process often provides better control and higher purity. The initial N-acylation is typically performed under milder conditions than the subsequent cyclization. Attempting a one-pot synthesis may lead to a more complex mixture of products, including O-acylation and di-acylation.
Q3: How does the fluorine substituent affect the reaction?
A3: The fluorine atom is an electron-withdrawing group, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, in the context of this synthesis, its primary influence is on the acidity of the phenolic proton and the nucleophilicity of the amino group. The electron-withdrawing nature of fluorine can increase the acidity of the phenol, potentially facilitating the cyclization step. Fluorine's position ortho to the amino group might also exert a steric influence on the acylation step.[8][9]
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Besides the starting material, common impurities to look for include:
-
The O-acylated isomer: This would show a different chemical shift for the aromatic protons and the methylene protons of the chloroacetyl group.
-
The di-acylated product: This would lack the phenolic -OH proton signal and show two distinct chloroacetyl methylene signals.
-
Unreacted N-acylated intermediate: This will still have a phenolic -OH proton signal.
Careful analysis of 2D NMR spectra (like COSY and HMBC) can help in the definitive assignment of these structures.
V. Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for the synthesis of similar benzoxazinones.[10][11][12] Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: N-acylation of 2-Amino-3-fluorophenol
-
To a stirred solution of 2-amino-3-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetone, THF, or ethyl acetate) at 0 °C, add a mild base such as sodium bicarbonate (1.5 eq).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the base. The filtrate containing the intermediate, N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide, can be used directly in the next step or purified after an aqueous workup.
Step 2: Intramolecular Cyclization
-
To the solution containing the crude intermediate from Step 1, add a stronger base such as potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the formation of the product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, for higher purity, the crude material can be subjected to flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Caption: A troubleshooting decision tree for the synthesis.
VI. References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Substituted Benzoxazinones: Efficacy and Experimental Protocols. BenchChem.
-
Organic Chemistry Portal. (2022). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal.
-
He, Y., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.
-
MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
-
Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry.
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.
-
Gujjarappa, R., et al. (2021). Scope of 2-aminophenols towards the synthesis of benzoxazoles using C-H insertion approach. ResearchGate.
-
ResearchGate. (2025). Synthesis of benzo[b][1][2]oxazin-3(4H)-ones via smiles rearrangement for antimicrobial activity. ResearchGate.
-
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
-
L'Abbé, G., & Lemiere, G. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 525–548.
-
Biotage. (2016). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage.
-
ResearchGate. (2025). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. ResearchGate.
-
Ding, H., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 3982-3991.
-
National Center for Biotechnology Information. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. National Center for Biotechnology Information.
-
Semantic Scholar. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Semantic Scholar.
-
National Center for Biotechnology Information. (2017). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information.
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 484-491.
-
BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem.
-
Quora. (2018). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Quora.
-
Biotage. (n.d.). Organic purification systems, add-ons, accessories and consumables. Biotage.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
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- 9. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Synthesis
Welcome to the technical support center for the synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key fluorinated benzoxazinone intermediate.
I. Overview of the Synthetic Strategy
The synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is most commonly achieved through a two-step process involving the N-acylation of a fluorinated aminophenol followed by an intramolecular cyclization. The key starting material for this synthesis is 2-amino-3-fluorophenol. This guide will provide a detailed protocol for the synthesis of this precursor and its subsequent conversion to the target molecule.
Logical Workflow for Synthesis
Caption: Overall workflow for the synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
II. Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-3-fluorophenol (Starting Material)
This protocol outlines the reduction of 3-fluoro-2-nitrophenol to the corresponding aminophenol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-2-nitrophenol | ≥98% | Commercially Available | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Handle with care, pyrophoric when dry |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | Use in a well-ventilated area with appropriate safety measures |
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 3-fluoro-2-nitrophenol (e.g., 38 g, 0.24 mol) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 g) to the solution.
-
Hydrogenation: Evacuate the flask and fill it with hydrogen gas (1 atm). Stir the reaction mixture vigorously at room temperature for approximately 3 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-amino-3-fluorophenol. This product is often of sufficient purity for the next step.[1]
Expected Yield: Approximately 85-90%.
Characterization of 2-Amino-3-fluorophenol:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.43 (s, 1H, OH), 6.53-6.42 (m, 2H, Ar-H), 6.42-6.32 (m, 1H, Ar-H), 4.34 (s, 2H, NH₂).[1]
Part 2: Synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
This protocol is adapted from the general synthesis of 2H-benzo[b][2]oxazin-3(4H)-one.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-fluorophenol | As synthesized above | - | |
| Chloroacetyl Chloride | ≥98% | Commercially Available | Corrosive and lachrymatory, handle in a fume hood |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Acetone | Anhydrous | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
Procedure:
Step 1: N-Acylation
-
Reaction Setup: Dissolve 2-amino-3-fluorophenol in dry THF.
-
Base Addition: Add sodium bicarbonate as a base.
-
Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Work-up: Filter the reaction mixture and concentrate the filtrate to obtain the crude N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide intermediate.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude intermediate from the previous step in dry acetone.
-
Base Addition: Add cesium carbonate to the solution.
-
Cyclization: Stir the reaction mixture at room temperature. The cyclization is typically efficient under these conditions.[3]
-
Monitoring the Reaction: Monitor the formation of the product by TLC.
-
Work-up: Once the reaction is complete, filter off the base and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Expected Characterization Data (Based on Analogous Structures):
-
¹H NMR: Expect signals for the aromatic protons, the methylene protons of the oxazinone ring, and the N-H proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Expect signals for the aromatic carbons (with C-F coupling), the carbonyl carbon, and the methylene carbon.
-
IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C=O stretching (amide), and C-F stretching.
-
Mass Spectrum (MS): Expect the molecular ion peak corresponding to the molecular weight of the product (C₈H₆FNO₂ = 167.14 g/mol ).
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-amino-3-fluorophenol is low. What could be the issue?
A1:
-
Incomplete Reaction: Ensure the hydrogenation reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or add more catalyst.
-
Catalyst Poisoning: The palladium catalyst can be poisoned by impurities. Ensure your starting material and solvent are of high purity.
-
Loss during Work-up: 2-aminophenols can be sensitive to air oxidation. It is advisable to work up the reaction mixture promptly and under an inert atmosphere if possible.
Q2: The N-acylation step is not working efficiently. What can I do?
A2:
-
Moisture: Chloroacetyl chloride is highly reactive with water. Ensure all glassware and solvents are anhydrous.
-
Base Strength: Sodium bicarbonate is a mild base. If the reaction is sluggish, a stronger, non-nucleophilic base like triethylamine or pyridine can be used, but be mindful of potential side reactions.
-
Temperature Control: The addition of chloroacetyl chloride is exothermic. Maintain a low temperature during the addition to prevent side reactions.
Q3: During the cyclization step, I am observing multiple spots on my TLC plate. What are the likely byproducts?
A3:
-
Unreacted Intermediate: If the cyclization is incomplete, you will see the starting N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide.
-
Polymerization: Under harsh basic conditions, polymerization of the starting material or product can occur.
-
Ring-Opening: Benzoxazinones can be susceptible to nucleophilic attack, leading to ring-opened products, especially if excess strong base or nucleophilic solvents are used.
Troubleshooting Scenarios and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield in the cyclization step | - Insufficient base strength. - Reaction time is too short. - Presence of water deactivating the base. | - Use a stronger base like potassium carbonate or cesium carbonate. - Increase the reaction time and monitor by TLC. - Ensure all reagents and solvents are anhydrous. |
| Formation of a dark, tarry substance | - Polymerization due to strong basic conditions or high temperatures. | - Use a milder base. - Maintain a lower reaction temperature. |
| Product is difficult to purify | - Presence of closely related impurities. | - Optimize the reaction conditions to minimize byproduct formation. - Use a different solvent system for recrystallization or a gradient elution for column chromatography. |
| Inconsistent results between batches | - Variability in the quality of starting materials or reagents. | - Use reagents from the same batch and of high purity. - Standardize all reaction parameters, including reaction time, temperature, and stoichiometry. |
IV. Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing the synthesis and troubleshooting unexpected outcomes.
N-Acylation and Cyclization Mechanism
Caption: Mechanism of N-acylation and intramolecular cyclization.
The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-amino-3-fluorophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent intramolecular cyclization is a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the hydroxyl group by a base, acts as a nucleophile and displaces the chloride ion from the adjacent carbon.
V. References
-
Synthesis of 2H-benzo[b][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012;22(1):204-206.
-
Crysdot LLC. 8-Fluoro-2H-benzo[b][2]oxazin-3(4H)-one. [Link]
-
Nukala, S. K., Ravinder, M., & Jyostna, T. S. (2020). Synthesis of 2H-benzo[b][2]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology, 7(2), 428-432. [Link]
-
Li, Y., et al. (2006). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Synthetic Communications, 36(17), 2557-2564. [Link]
Sources
Technical Support Center: Antimicrobial Assays with Benzoxazinone Derivatives
Welcome to the technical support resource for researchers working with novel benzoxazinone derivatives in antimicrobial assays. This guide is designed to provide practical, in-depth solutions to common challenges encountered during antimicrobial susceptibility testing (AST). As a Senior Application Scientist, my goal is to blend established protocols with field-proven insights to help you achieve reliable and reproducible results.
The 1,4-benzoxazin-3-one backbone and related structures present a promising scaffold for the development of new antimicrobial agents.[1] However, like many novel compound classes, their unique physicochemical properties can pose challenges for standard assay formats. This guide provides a structured approach to troubleshooting, rooted in the foundational principles of microbiology and medicinal chemistry.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format. Each answer explains the potential causes and provides a step-by-step protocol for resolution.
Question 1: My benzoxazinone derivative precipitates in the test medium. How can I resolve this solubility issue without affecting the assay?
Answer:
Compound precipitation is a primary cause of artifactual and non-reproducible Minimum Inhibitory Concentration (MIC) results. The issue stems from the often lipophilic nature of synthetic benzoxazinone derivatives, leading to poor aqueous solubility in standard broth media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
Causality and Investigation Workflow:
-
Intrinsic Physicochemical Properties: Many novel benzoxazinone derivatives are synthesized to optimize biological activity, which can inadvertently lead to poor solubility.[2][3]
-
Solvent Shock: A common cause is "solvent shock," where a compound dissolved at a high concentration in a solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous medium, causing it to crash out of solution.
-
Media Interaction: Components of the test medium (e.g., salts, proteins) can interact with the compound, reducing its solubility.
Troubleshooting Protocol & Recommendations:
Step 1: Solvent Selection and Concentration Optimization
-
Primary Solvent: Use high-quality, anhydrous DMSO as the initial solvent.
-
DMSO Concentration Limit: Crucially, the final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial activity or affect bacterial growth, confounding the results. Some sensitive protocols may even require a final concentration of ≤0.5%.
-
Stock Solution Concentration: Prepare the highest possible stock concentration in DMSO that remains fully solubilized. This minimizes the volume of DMSO added to the assay.
Step 2: Modified Dilution Technique
-
Avoid direct, large-volume dilutions from a concentrated DMSO stock into the aqueous broth.
-
Serial Dilution in Solvent: Perform an intermediate serial dilution of your compound in DMSO first.
-
Pre-dilution in Media: For the final step, add the small volume of DMSO stock to the broth, not the other way around. Mix vigorously and immediately upon addition using a vortex or by thorough pipetting to facilitate dispersion.
Step 3: Visual Inspection and Controls
-
Always prepare a "solubility control" plate. This plate contains only the broth and your compound at all tested concentrations (without bacteria).
-
Incubate this control plate alongside your experimental plate.
-
Before reading the MIC on the experimental plate, inspect the solubility control plate for any visible precipitation (cloudiness, crystals, or film). Any concentration showing precipitation should be considered invalid, as the true concentration in solution is unknown.
| Parameter | Standard Protocol | Recommended Modification for Benzoxazinones | Rationale |
| Solvent | DMSO | Anhydrous DMSO | Minimizes introduction of water that can reduce solubility in the stock. |
| Final Solvent Conc. | ≤ 1-2% | Strictly ≤ 1%, ideally ≤ 0.5% | Higher concentrations can have bacteriostatic effects and alter results. |
| Compound Dilution | Direct dilution in broth | Serial dilution in DMSO, then addition to broth | Reduces "solvent shock" and precipitation. |
| Solubility Check | Visual check of highest conc. | Dedicated solubility control plate (no bacteria) | Systematically validates the solubility limit for each compound batch. |
Question 2: I'm observing inconsistent or non-reproducible MIC values between experiments. What are the likely causes?
Answer:
Inconsistent MIC values are a significant barrier to progressing a compound through the development pipeline. While compound solubility is a major factor, other procedural variables must be rigorously controlled. The core principle is adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Logical Troubleshooting Workflow:
Below is a decision-tree workflow to diagnose the source of variability.
Caption: Troubleshooting Decision Tree for Inconsistent MICs.
Detailed Protocols for Key Checkpoints:
1. Inoculum Preparation: The final concentration of bacteria in the wells is critical. The "inoculum effect" can cause MICs to rise with higher bacterial densities, especially for certain classes of antibiotics.
-
Standard: Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilution: This suspension must be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[5]
-
Verification: Periodically perform a colony count on your standardized inoculum to verify your preparation technique.
2. Quality Control (QC) Strains:
-
Always run appropriate ATCC® reference strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213) in parallel with your experimental compounds.
-
The MIC for your control antibiotics against these QC strains must fall within the acceptable ranges published by CLSI M100 or EUCAST.[4][7][8] If they do not, all results from that experiment are invalid. This step validates your media, incubator, and overall technique.
3. Media Preparation:
-
Use high-quality, commercially prepared Mueller-Hinton Broth. If preparing from powder, ensure the final pH is correct (7.2-7.4).
-
For testing against certain organisms or with specific antibiotic classes, ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) with the correct concentrations of Ca²⁺ and Mg²⁺.
Question 3: My compound shows activity against Gram-positive bacteria but none against Gram-negative bacteria. Is this expected, or is it an assay artifact?
Answer:
This is a very common and often genuine result. The fundamental structural differences between Gram-positive and Gram-negative bacteria create a significant permeability barrier in the latter.
Biological Basis:
-
Gram-Negative Outer Membrane: Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which acts as a highly selective barrier, preventing many molecules from reaching their intracellular targets.
-
Efflux Pumps: Gram-negative bacteria are also equipped with a wide array of multidrug resistance (MDR) efflux pumps that can actively expel compounds from the cell before they can exert their effect.[3]
-
Benzoxazinone Properties: The physicochemical properties of your benzoxazinone derivative (e.g., size, charge, lipophilicity) will dictate its ability to cross this outer membrane and evade efflux.[3]
Experimental Validation Protocol:
To determine if the lack of activity is due to these barriers rather than an inherent lack of a target, you can perform assays using permeabilizing agents.
Step 1: Broth Microdilution with a Permeabilizing Agent
-
Agent Selection: Use a sub-inhibitory concentration of a known outer membrane permeabilizer, such as polymyxin B nonapeptide (PMBN) or EDTA. The concentration of the permeabilizer should be determined beforehand to ensure it does not inhibit bacterial growth on its own.
-
Assay Setup: Perform a standard broth microdilution MIC assay. In one set of plates, add the sub-inhibitory concentration of the permeabilizing agent to all wells containing the Gram-negative test organism.
-
Comparison: Run a parallel plate without the permeabilizing agent.
-
Interpretation:
-
MIC Decrease: A significant drop (e.g., ≥4-fold) in the MIC in the presence of the permeabilizer suggests that the compound is active but struggles to cross the outer membrane.
-
No Change: If the MIC remains high, the bacterium may possess a different resistance mechanism (e.g., potent efflux, target modification) or the compound may lack an intracellular target.
-
| Condition | Expected MIC for Gram-Negative Strain | Interpretation |
| Benzoxazinone Alone | >128 µg/mL | No apparent activity |
| Benzoxazinone + Permeabilizer | 16 µg/mL | Compound is active; outer membrane is the primary barrier. |
| Benzoxazinone + Permeabilizer | >128 µg/mL | Lack of activity is likely due to efflux, target absence, or other resistance. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I interpret the MIC value? The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][9][10] It is reported in µg/mL or mg/L.[9] To interpret this value, you must compare it to clinical breakpoints established by bodies like CLSI and EUCAST.[10][11] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[9][11] For novel compounds without established breakpoints, you can compare the MIC to those of known antibiotics to gauge relative potency.[5]
Q2: Should I use the broth microdilution or disk diffusion method? For determining the MIC of a novel compound, the broth microdilution method is the gold standard reference method recommended by CLSI.[4][5] Disk diffusion is a qualitative or semi-quantitative method that is excellent for clinical labs testing known antibiotics with established zone-size breakpoints. It is generally not suitable for determining the precise MIC of a new chemical entity like a benzoxazinone derivative.
Q3: What are the essential controls for every antimicrobial assay? Every MIC experiment must include the following controls to be considered valid:
-
Sterility Control: Broth only (no bacteria, no compound). Should show no growth.[5]
-
Growth Control: Broth with bacteria (no compound). Should show robust growth.[5]
-
Solvent Control: Broth with bacteria and the highest concentration of the solvent (e.g., DMSO) used in the assay. Should show no inhibition of growth compared to the growth control.
-
Quality Control (QC): A reference antibiotic tested against a reference bacterial strain (e.g., levofloxacin vs. E. coli ATCC® 25922). The resulting MIC must be within the published acceptable range.[4]
-
(Recommended) Solubility Control: Broth with the compound at all test concentrations (no bacteria) to check for precipitation.
Q4: My compound seems to be bacteriostatic, not bactericidal. How can I confirm this? The MIC assay only determines the concentration that inhibits growth (bacteriostatic). To determine the Minimum Bactericidal Concentration (MBC), you must sub-culture from the clear wells of your MIC plate.
-
After determining the MIC, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth (at and above the MIC).
-
Spot-plate these aliquots onto antibiotic-free agar plates.
-
Incubate overnight.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies grow on the agar plate).[12]
References
-
EUCAST . EUCAST - Home. [Link]
-
CLSI Methods Development and Standardization Working Group . Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
-
PLOS One . Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. [Link]
-
CLSI . Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate . QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. [Link]
-
CLSI . M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
National Institute for Communicable Diseases (NICD) . Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
EUCAST . Expert Rules. [Link]
-
PMC - NIH . The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
-
EUCAST . Disk Diffusion and Quality Control. [Link]
-
National Institutes of Health, Islamabad Pakistan . M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
PubMed . Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) . antimicrobial potential of novel benzoxazinone derivatives tethered with thiosemicarbazone scaffold. [Link]
-
NIH . Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
ResearchGate . Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. [Link]
-
ResearchGate . Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]
-
PubMed . Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. [Link]
-
PMC - NIH . Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
PubMed . Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. [Link]
-
MDPI . Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
Frontiers . A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. [Link]
-
ResearchGate . Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. [Link]
-
PubMed . Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. [Link]
-
ResearchGate . Structures of (a) benzoxazinone derivatives [adapted from Cambier et...]. [Link]
-
PubMed . Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. [Link]
-
ResearchGate . 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]
-
ResearchGate . Synthesis and Screening of some benzoxazinone derivatives. [Link]
-
Idexx . Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Semantic Scholar . TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I. [Link]
-
Dick White Referrals . Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
GARDP Revive . Susceptibility testing in antibacterial drug R&D. [Link]
-
Dr.Oracle . How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
-
PMC - NIH . The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
MDPI . Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]
-
ResearchGate . Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. [Link]
Sources
- 1. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. idexx.dk [idexx.dk]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one for Biological Assays
Welcome to the technical support guide for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to unreliable and poorly reproducible data.[][2] This guide provides a series of troubleshooting steps and frequently asked questions to help you effectively solubilize this compound and ensure the integrity of your experimental results.
Understanding the Challenge: Why is Solubility Critical?
The bioavailability and, consequently, the therapeutic efficacy of a compound are often linked to its aqueous solubility.[][3] In the context of in vitro biological assays, if a compound is not fully dissolved, its effective concentration at the target site (e.g., enzyme, receptor, or whole cell) will be lower than intended. This can lead to an underestimation of its true potency and activity, resulting in variable data and inaccurate structure-activity relationships (SAR).[2]
The core issue often arises when a compound, readily soluble in a 100% organic solvent like dimethyl sulfoxide (DMSO), precipitates upon dilution into the aqueous environment of a typical assay buffer or cell culture medium.[4][5] This guide will walk you through systematic approaches to overcome this precipitation problem.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with poorly soluble compounds like 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer/cell culture medium. What's happening and what should I do first?
A1: This is a classic sign of a compound with low aqueous solubility. While soluble in DMSO, the introduction of water creates an environment where the compound is no longer stable in solution and crashes out.[4][6]
Initial Troubleshooting Steps:
-
Check Your Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, with 0.1% being a safer starting point for sensitive assays.[6] Ensure your final DMSO concentration is within this range and is consistent across all experiments, including vehicle controls.
-
Optimize the Dilution Protocol: Avoid making large dilution steps directly into the aqueous buffer. Instead of adding a small volume of a very high concentration stock directly to a large volume of media, try a serial dilution approach.[2][7] Pre-diluting the DMSO stock in a small volume of media before adding it to the final assay volume can sometimes help.[7]
-
Visual Inspection is Key: Always visually inspect your solutions for any signs of precipitation (cloudiness, crystals) after dilution. Light scattering plate readers can also be used to detect precipitates in a high-throughput manner.[2]
Q2: I've optimized my DMSO concentration and dilution method, but I still see precipitation. What are my next options?
A2: If basic protocol adjustments are insufficient, you'll need to employ solubility-enhancing excipients or modify the formulation. The goal is to create a more favorable environment for the compound in the aqueous phase.
Here are several advanced strategies, ordered from the simplest to the more complex:
-
Strategy 1: pH Adjustment
-
Strategy 2: Use of Co-solvents
-
Strategy 3: Incorporation of Surfactants
-
Strategy 4: Complexation with Cyclodextrins
The choice of strategy will depend on the specific requirements of your assay and the physicochemical properties of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
In-Depth Troubleshooting Guides & Protocols
Guide 1: Solubility Enhancement via pH Adjustment
The Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[8][9] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.[9][10] For a compound like 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, which contains a lactam structure, the amide proton could potentially be acidic, making the compound more soluble at a higher pH. Conversely, if the molecule has basic functional groups, lowering the pH could increase solubility.[10]
When to Use This: This is a good first-line advanced strategy, especially if your assay can tolerate a pH range outside of strict physiological pH (e.g., some biochemical assays).[]
Experimental Protocol: pH Screening for Solubility
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is kept constant and low (e.g., ≤1%).
-
Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.
-
The pH that yields the highest concentration in the supernatant is the optimal pH for solubilization.
Causality and Considerations:
-
Why it works: By protonating a basic site or deprotonating an acidic site, the molecule becomes charged, which generally increases its interaction with polar water molecules, enhancing solubility.[9]
-
Limitations: This method is only effective for ionizable compounds.[9] Also, significant deviations from physiological pH can impact cell viability or protein function, so compatibility with your biological assay is crucial.[11]
Guide 2: Utilizing Surfactants for Micellar Solubilization
The Principle: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[13][14]
When to Use This: This is a powerful technique for highly lipophilic compounds and is widely used in various pharmaceutical formulations.[14]
Commonly Used Surfactants in Biological Assays:
| Surfactant Type | Examples | Typical Starting Concentration | Notes |
| Non-ionic | Tween® 20, Tween® 80, Triton™ X-100 | 0.01% - 0.1% (w/v) | Generally milder and less likely to denature proteins.[15] |
| Zwitterionic | CHAPS, Zwittergent® | 0.1% - 1% (w/v) | Effective at solubilizing membrane proteins while maintaining their native structure.[15][16] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% (w/v) | Strong solubilizing agent but tends to be denaturing.[15] Use with caution in functional assays. |
Experimental Protocol: Surfactant Screening
-
Prepare stock solutions of various surfactants in your primary assay buffer.
-
Prepare a concentrated stock of your compound in 100% DMSO.
-
In separate tubes, add the surfactant stock to your assay buffer to achieve the desired final surfactant concentration.
-
Add the compound's DMSO stock to the surfactant-containing buffer.
-
Vortex briefly and incubate.
-
Assess solubility as described in the pH screening protocol (visual and/or HPLC).
Causality and Considerations:
-
Why it works: The hydrophobic compound partitions into the nonpolar core of the micelle, shielding it from the aqueous environment.[14]
-
Limitations: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes at higher concentrations.[15] It is essential to run a vehicle control with the surfactant alone to check for any background effects on your assay.
Guide 3: Employing Cyclodextrins for Inclusion Complex Formation
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[3] They can encapsulate poorly soluble "guest" molecules, like 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, into their hydrophobic core, forming a water-soluble "inclusion complex."[17][18] This complex effectively masks the hydrophobic nature of the compound, significantly increasing its aqueous solubility.[17][19]
When to Use This: This is a highly effective and widely used method in pharmaceutical development to improve the solubility, stability, and bioavailability of drugs.[3][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and biocompatibility.[20]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Create a series of dilutions of the HP-β-CD stock in the assay buffer.
-
Prepare a concentrated stock of your compound in 100% DMSO.
-
Add the compound stock to each HP-β-CD dilution.
-
Mix thoroughly (vortexing, sonication, or overnight shaking can facilitate complex formation).
-
Determine the concentration of the solubilized compound in the supernatant after centrifugation.
Causality and Considerations:
-
Why it works: The hydrophobic compound favorably partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble.[18]
-
Limitations: The binding affinity between the cyclodextrin and the compound can vary. Not all molecules fit well into the cyclodextrin cavity. Additionally, at very high concentrations, cyclodextrins can extract cholesterol from cell membranes, which may cause cytotoxicity. A cyclodextrin-only control is crucial.
Visualizing the Workflow
To aid in selecting the appropriate strategy, the following decision-making workflow is provided.
Caption: Decision workflow for troubleshooting compound precipitation.
Summary and Final Recommendations
Improving the solubility of compounds like 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a multi-step process that requires systematic evaluation.
-
Start Simple: Always begin by optimizing your stock concentration and dilution protocol to minimize the final DMSO percentage while avoiding precipitation.
-
Systematic Screening: If simple methods fail, screen a variety of solubility enhancers, including pH modifiers, surfactants, and cyclodextrins.
-
Controls are Critical: For every strategy you employ, you must run parallel controls. This includes a "vehicle" control (e.g., buffer + DMSO + solubilizing agent) to ensure that the agent itself does not interfere with your assay readout.
-
One Size Does Not Fit All: The optimal solubilization strategy will be compound- and assay-dependent. A method that works for an enzymatic assay may not be suitable for a cell-based viability assay.
By following this structured approach, you can overcome the challenges posed by poor aqueous solubility and generate reliable, high-quality data in your biological assays.
References
- Gould, S. & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Kumar, V. et al. (n.d.).
- Tiwari, G. et al. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Kubota, Y. & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Gould, S. & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- askIITians. (2025). How does pH affect solubility?.
- Thermo Fisher Scientific. (n.d.).
- BOC Sciences. (n.d.).
- Al-kassas, R. et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
- MedchemExpress.com. (n.d.). Surfactants | Biochemical Assay Reagents.
- MIMOSA. (2026). pH adjustment: Significance and symbolism.
- Perez-Mejia, A. M. et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. PubMed Central.
- CompoundingToday.com. (n.d.).
- Reddit. (2021).
- ResearchGate. (2017).
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- ResearchGate. (2022).
- Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Wang, Y. et al. (2022).
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Technical Support Center: Synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, byproducts, and purification strategies encountered during this synthesis. Our goal is to provide you with in-depth technical insights and actionable troubleshooting advice to ensure the successful and efficient production of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and what are the key starting materials?
The most prevalent and direct method for synthesizing 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is the cyclization of 2-amino-3-fluorophenol with chloroacetyl chloride. This reaction typically involves the N-acylation of the aminophenol followed by an intramolecular cyclization to form the benzoxazinone ring. A base is generally required to neutralize the HCl generated during the reaction.
Q2: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors. The primary culprits are often competing side reactions. The key to a high yield is promoting the desired N-acylation and subsequent cyclization while minimizing the formation of byproducts. Careful control of reaction conditions such as temperature, solvent, and the choice of base is crucial.
Q3: My final product has a distinct color, often a reddish-brown hue. What is the cause of this discoloration and how can I prevent it?
The discoloration is most likely due to the oxidation of the 2-amino-3-fluorophenol starting material or the final product. Aminophenols are known to be susceptible to aerial oxidation, which can lead to the formation of colored impurities.[1] To mitigate this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Storing the 2-amino-3-fluorophenol under an inert atmosphere and away from light can also help maintain its purity.
Q4: I have identified an impurity with a similar mass to my product but with different spectroscopic characteristics. What could it be?
A common impurity in this synthesis is the O-acylated isomer, 2-amino-3-fluorophenyl 2-chloroacetate. This arises from the acylation of the hydroxyl group of the aminophenol instead of the amino group. The amino group is generally more nucleophilic than the phenolic hydroxyl group, but O-acylation can still occur, particularly under certain conditions.[2]
Troubleshooting Guide: Common Byproducts and Their Removal
The synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a nuanced process where the formation of several byproducts can compete with the desired reaction pathway. Understanding these byproducts is the first step toward effective removal and achieving high purity of the target compound.
Diagram of Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway to 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and common byproducts.
Detailed Breakdown of Byproducts and Removal Strategies
| Byproduct/Impurity | Formation Mechanism | Identification | Removal Protocol |
| Unreacted 2-amino-3-fluorophenol | Incomplete reaction. | TLC, HPLC, 1H NMR (distinct aromatic signals). | Recrystallization: The starting material is often more polar than the product. Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can effectively remove it. Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexane can separate the more polar starting material. |
| O-Acylated Byproduct | Acylation of the phenolic hydroxyl group instead of the amino group.[3] | HPLC (may have a similar retention time to the product), 1H NMR (presence of a free -NH2 signal and characteristic ester signals). | pH Adjustment and Extraction: The basicity of the amino group in the O-acylated byproduct allows for its separation. During aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate and extract the O-acylated byproduct into the aqueous phase. Column Chromatography: Careful column chromatography can separate the isomers. |
| Di-Acylated Byproduct | Acylation of both the amino and hydroxyl groups. | HPLC, 1H NMR (absence of -NH and -OH protons, presence of two chloroacetyl groups). | Column Chromatography: This byproduct is typically less polar than the desired product and can be separated by silica gel chromatography. |
| Benzoxazole Byproduct | Intramolecular cyclization of the N-acylated intermediate followed by dehydration, which can be promoted by high temperatures or acidic conditions.[4] | HPLC, 1H NMR (distinct aromatic signals and absence of the lactam carbonyl). | Column Chromatography: Benzoxazoles have different polarity and can be separated by column chromatography. |
| Oxidized Impurities | Aerial oxidation of the aminophenol starting material or the product. | Visible color in the product, broad signals in the NMR, and multiple peaks in the HPLC. | Charcoal Treatment: Treatment of a solution of the crude product with activated charcoal can help remove colored impurities. Recrystallization: Often effective in removing colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Materials:
-
2-amino-3-fluorophenol
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, water, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-3-fluorophenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Analytical Characterization
The purity of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and the presence of any byproducts should be confirmed by a combination of analytical techniques.
-
1H and 13C NMR Spectroscopy: Provides structural confirmation of the desired product and can help identify impurities by the presence of unexpected signals.[5]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying any impurities.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of byproducts.
References
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
- Pharmaceutical impurities and degradation products: Uses and applic
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Royal Society of Chemistry.
- Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Semantic Scholar.
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- N-Acylation with Chloroacetyl Chloride: Applic
-
Synthesis and Biological Evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][2][3]oxazin-4-ones Against DNA-PK, PI3K, PDE3A Enzymes and Platelet Aggregation. PubMed.
- Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. PubMed.
- Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates.
- (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
- Benzoxazole synthesis. Organic Chemistry Portal.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
-
8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][3]oxazine | Pharmaffiliates. Pharmaffiliates.
-
Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. Ignited Minds Journals.
- A facile amidation of chloroacetyl chloride using DBU.
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences.
- TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one.
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- When P-aminophenol is subjected to acylation, does it occur
- Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? | Request PDF.
- Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression | Request PDF.
-
Synthesis of 2H-benzo[b][3]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide.
-
Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives Egyptian Journal of Chemistry [Link]. ResearchGate.
- Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation.
- Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. PubMed.
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- 1. Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O | MDPI [mdpi.com]
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- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during production, ensuring scientific integrity and promoting a self-validating experimental approach.
Introduction: The Synthetic Challenge
The synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated heterocyclic scaffold of interest in medicinal chemistry, typically involves the cyclization of a key intermediate, 2-amino-3-fluorophenol, with a suitable C2-synthon, most commonly chloroacetyl chloride. The presence of the electron-withdrawing fluorine atom at the 8-position introduces specific challenges related to nucleophilicity, reaction kinetics, and potential side reactions that are critical to manage during scale-up. This guide will deconstruct these challenges and provide actionable, field-proven solutions.
Troubleshooting Guide: A Proactive Approach to Synthesis
Section 1: Starting Material Purity and Stability
Question 1: My reaction is sluggish, and the yield is consistently low. Could my starting materials be the issue?
Answer: Absolutely. The purity and stability of your starting materials, particularly 2-amino-3-fluorophenol, are paramount.
-
Causality: 2-Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the nucleophilic amine. The fluorine substituent can further influence the electronic properties and stability of the molecule.
-
Troubleshooting Protocol:
-
Purity Verification: Always verify the purity of your 2-amino-3-fluorophenol upon receipt and before use. Standard analytical techniques include:
-
¹H and ¹⁹F NMR: To confirm the structure and identify any organic impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
LC-MS/GC-MS: To detect trace impurities that may not be visible by NMR.
-
-
Storage: Store 2-amino-3-fluorophenol under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize oxidation.
-
Purification of Starting Material: If impurities are detected, consider recrystallization or column chromatography before proceeding with the synthesis.
-
Question 2: I am observing charring and the formation of intractable tars in my reaction vessel. What could be the cause?
Answer: This is often indicative of thermal decomposition or aggressive reaction conditions, which can be exacerbated by impurities in your starting materials or reagents.
-
Causality: Chloroacetyl chloride is a highly reactive and corrosive reagent. Its reaction with 2-amino-3-fluorophenol is exothermic. If the reaction temperature is not adequately controlled, side reactions, including polymerization and decomposition, can occur.
-
Troubleshooting Protocol:
-
Reagent Quality: Use freshly distilled or high-purity chloroacetyl chloride. Old or improperly stored reagent can contain HCl and other degradation products that can catalyze side reactions.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the 2-amino-3-fluorophenol and a base. This allows for better management of the reaction exotherm.
-
Solvent Choice: Use a dry, inert solvent that can effectively dissipate heat.
-
Section 2: Reaction Control and Side Product Mitigation
Question 3: My main impurity appears to be the N-acylated, uncyclized intermediate. How can I promote ring closure?
Answer: The formation of the N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide is a common issue. Promoting the subsequent intramolecular cyclization is key to a successful synthesis.
-
Causality: The cyclization step involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the newly formed amide. The nucleophilicity of the phenol is reduced by the electron-withdrawing fluorine atom.
-
Troubleshooting Protocol:
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic base is required to deprotonate the phenol without competing in other reactions. Common choices include triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate.
-
Temperature Optimization: While the initial acylation is often performed at low temperatures, the cyclization may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for ring closure without promoting side reactions.
-
Solvent Effects: The polarity of the solvent can influence the rate of the intramolecular SNAr reaction. Experiment with different solvents to find the optimal balance between solubility and reactivity.
-
Question 4: I am observing the formation of a di-acylated byproduct. How can I prevent this?
Answer: Di-acylation, where both the amine and the hydroxyl group are acylated, can occur if the reaction conditions are not carefully controlled.
-
Causality: The phenolic hydroxyl group can also be acylated by chloroacetyl chloride, especially if a strong base is used or if the temperature is too high.
-
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) to ensure complete consumption of the starting amine, but avoid a large excess that could lead to di-acylation.
-
Order of Addition: Adding the chloroacetyl chloride to the mixture of the aminophenol and a milder base can favor N-acylation over O-acylation.
-
Section 3: Work-up and Purification Challenges
Question 5: My crude product is difficult to purify, and I am experiencing significant losses during column chromatography.
Answer: Purification of benzoxazinones can be challenging due to their polarity and potential for degradation on silica gel.
-
Causality: The lactam functionality makes the molecule somewhat polar, and the presence of the fluorine atom can further alter its chromatographic behavior.
-
Troubleshooting Protocol:
-
Crystallization: This is often the most effective method for purifying the final product and is highly amenable to scale-up. Screen various solvent systems to find one that provides good recovery and high purity.
-
Liquid-Liquid Extraction: A well-designed aqueous work-up can remove many impurities. Washing with a dilute acid can remove any remaining basic starting materials or byproducts, while a wash with a dilute base can remove any acidic impurities.
-
Optimized Chromatography: If chromatography is necessary, consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product degradation.
-
Section 4: Scale-Up Considerations
Question 6: When moving from a lab-scale to a pilot-plant scale, what are the most critical parameters to monitor?
Answer: Scaling up this synthesis requires careful attention to heat transfer, mixing, and reagent addition rates.
-
Causality: The exothermic nature of the acylation reaction becomes more difficult to manage on a larger scale. Inefficient mixing can lead to localized "hot spots" and increased side product formation.
-
Troubleshooting Protocol:
-
Heat Transfer: Ensure your reactor has adequate cooling capacity. Consider using a jacketed reactor with a reliable temperature control system.
-
Mixing Efficiency: Use an appropriate impeller and agitation speed to ensure homogeneous mixing of the reactants.
-
Controlled Addition: The rate of addition of chloroacetyl chloride is a critical parameter. A slower addition rate at a larger scale will help to control the exotherm.
-
Process Analytical Technology (PAT): Consider implementing in-situ monitoring techniques (e.g., FTIR) to track the reaction progress in real-time and ensure consistency between batches.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this synthesis? A1: With optimized conditions, yields for the cyclization of 2-aminophenols to benzoxazinones can range from 60% to over 90%. The presence of the fluorine atom may slightly lower the expected yield due to its electronic effects.
Q2: Are there any specific safety precautions I should take? A2: Yes. Chloroacetyl chloride is highly corrosive, a lachrymator, and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The starting material, 2-amino-3-fluorophenol, should also be handled with care, as aminophenols can be skin and respiratory irritants.[1]
Q3: Can I use a different acylating agent instead of chloroacetyl chloride? A3: Yes, other acylating agents like bromoacetyl chloride or chloroacetic anhydride can be used. However, chloroacetyl chloride is often the most cost-effective and readily available option. The choice of acylating agent may require re-optimization of the reaction conditions.
Q4: How can I confirm the final structure of my product? A4: A combination of analytical techniques should be used for full characterization:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the connectivity and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactam.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizing the Process
General Synthetic Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Chloroacetyl Chloride (Equivalents) | 1.05 - 1.2 | Ensures complete consumption of the starting amine while minimizing di-acylation. |
| Base (Equivalents) | 2.0 - 2.5 | Neutralizes the HCl byproduct and facilitates cyclization. |
| Reaction Temperature (Acylation) | 0 - 10 °C | Controls the initial exothermic reaction. |
| Reaction Temperature (Cyclization) | 25 - 80 °C | May require heating to overcome the activation energy for ring closure. |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature and substrate reactivity; monitor by TLC/LC-MS. |
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d]o[2][3]xazin-4-one and Quinazolin-4(3H)-one. ResearchGate. [Link]
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Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
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Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. [Link]
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Cascade cyclization reaction of o-aminophenols, paraformaldehyde, and enaminones. ResearchGate. [Link]
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Optimization of reaction conditions for vinyl-benzoxazinones. ResearchGate. [Link]
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Safety data sheet - 2-amino-4-chlorophenol. CPAChem. [Link]
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Optimization of the cyclization reaction conditions. ResearchGate. [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]
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Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. ResearchGate. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
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Synthesis of 2H-benzo[b]o[2][4]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]
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Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. NSF Public Access Repository. [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Institutes of Health. [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate. [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health. [Link]
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The effect of fluorine substitution on ring inversion in bicyclo[1.1.0]butanes. PubMed. [Link]
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8-Fluoro-3,4-dihydro-2h-benzoo[2][4]xazine hydrochloride, 95% Purity. LaboShop. [Link]
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An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols. ResearchGate. [Link]
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Fluorine substitution influence on benzot[2][3][5]hiadiazole based polymers for field-effect transistor applications. Chemical Communications. [Link]
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Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]
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6-Amino-7-fluoro-2 H -benzo[ b ]o[2][4]xazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. ResearchGate. [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Institutes of Health. [Link]
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Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed. [Link]
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3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
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Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. National Institutes of Health. [Link]
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Technical Support Center: Preventing Compound Precipitation in Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet critical issue of compound precipitation in cell-based assays. Inaccurate compound concentration due to precipitation can lead to unreliable and irreproducible results, compromising entire studies. This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific precipitation issues you might encounter during your experiments, providing immediate causes and actionable solutions.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved my compound in 100% DMSO to make a concentrated stock. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is a frequent challenge with hydrophobic compounds. It occurs when a compound, stable in a high concentration of an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium, exceeding its aqueous solubility limit.[1]
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | Every compound has a maximum soluble concentration in an aqueous medium at a given temperature. The final concentration in your media is likely above this threshold.[1] | Decrease the final working concentration. It is crucial to first determine the compound's maximum soluble concentration using a kinetic solubility assay (see Protocol 1). |
| Solvent Shock / Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange. The compound cannot transition into the aqueous environment quickly enough and precipitates.[1] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Add this intermediate dilution dropwise to the final volume of media while gently vortexing.[2] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding a compound stock to cold media can trigger precipitation.[2] | Always use pre-warmed (37°C) cell culture media for all dilution steps.[2] |
| High Final Solvent Concentration | While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and can still lead to precipitation upon significant dilution into the aqueous media.[3][4] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][4] This may require preparing a less concentrated stock solution. |
| Media pH and Compound pKa | The pH of the culture medium can significantly affect the solubility of ionizable compounds. If the media pH is close to the compound's pKa, it may exist in a less soluble, non-ionized form.[5][6] | Check the pKa of your compound. For acidic compounds, solubility increases as the pH moves above the pKa. For basic compounds, solubility increases as the pH drops below the pKa.[5] Consider adjusting media pH slightly, but always validate the impact on cell health. |
Issue 2: Delayed Precipitation in the Incubator
Question: My compound-media mixture looks clear initially, but after several hours or days at 37°C, I see crystalline or cloudy precipitate in my culture plates. What's going on?
Answer: Delayed precipitation is often due to the compound's lower thermodynamic solubility compared to its initial kinetic solubility.[7] Over time, in the stable environment of an incubator, the compound transitions from a temporarily supersaturated state to a more stable, less soluble (often crystalline) form.[7][8]
Causality and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Thermodynamic Instability | The initial clear solution is a supersaturated, kinetically trapped state. Given time and stable temperature, the compound will equilibrate to its true, lower thermodynamic solubility limit, causing precipitation.[7] | Determine the thermodynamic solubility of your compound (see Protocol 2). Ensure your final working concentration is below this limit for long-term experiments. |
| Interaction with Media Components | Compounds can interact with salts, amino acids, or proteins in the media over time, forming insoluble complexes.[2] Serum proteins, for instance, can bind to drugs, which may either increase or decrease solubility depending on the compound's properties.[9][10] | Try a different basal media formulation. If using serum-free media, consider that it can sometimes be more prone to precipitation for certain compounds.[2] |
| Media Evaporation | In long-term cultures, even slight evaporation from culture plates concentrates all media components, including your compound. This can push the concentration above its solubility limit.[11] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[11] |
| Cellular Metabolism & pH Shift | As cells metabolize, they release acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium. For a pH-sensitive compound, this shift can decrease its solubility over time.[1][6] | Monitor the pH of your culture medium, especially in dense or long-term cultures. More frequent media changes may be necessary to maintain a stable pH.[2] |
| Compound Instability | The compound itself may be degrading under culture conditions (37°C, 5% CO₂), with the degradation products being less soluble than the parent compound. | Assess the stability of your compound under your specific culture conditions. Consider preparing fresh compound-containing media more frequently for long-term experiments.[2] |
Visualizing the Troubleshooting Process
The following workflow provides a logical decision-making process when encountering compound precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment
This assay determines the concentration at which a compound precipitates when a DMSO stock is diluted into aqueous buffer, mimicking the initial addition to cell media.[12][13]
Objective: To find the maximum kinetic solubility under your experimental conditions.
Methodology:
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved using a vortexer and, if necessary, brief sonication.[2]
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound stock in your actual cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 200 µM down to 1 µM.
-
Incubate and Read: Incubate the plate at 37°C for 1-2 hours.
-
Visual Inspection: Visually inspect each well against a dark background for any signs of turbidity or precipitate.
-
(Optional) Instrumental Analysis: For a more quantitative measure, read the plate on a nephelometer, which measures light scattering caused by insoluble particles, or a plate reader measuring absorbance at ~620 nm.[12]
-
Determine Solubility Limit: The highest concentration that remains clear is your kinetic solubility limit. Your final assay concentration should be kept below this value.
Protocol 2: Thermodynamic Solubility Assessment
This "shake-flask" method determines the true equilibrium solubility of a compound, which is critical for long-term experiments.[12]
Objective: To find the maximum thermodynamic (equilibrium) solubility.
Methodology:
-
Add Excess Compound: Add an excess amount of the solid (powder) form of your compound to a vial containing your cell culture medium. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly seal the vial and place it on a shaker or rotator in a 37°C incubator for 24-48 hours. This allows the solution to reach equilibrium.[12]
-
Separate Phases: After incubation, carefully remove the solution without disturbing the solid pellet. Centrifuge the solution at high speed or filter it through a 0.22 µm PVDF filter to remove any remaining microcrystals.
-
Quantify Concentration: Accurately quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a sensitive analytical method like HPLC-UV or LC-MS.
-
Determine Solubility Limit: The measured concentration is the thermodynamic solubility. For long-term assays, your working concentration must not exceed this value.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for my hydrophobic compound? A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for its ability to dissolve a wide range of organic compounds.[14][15] However, the key is to use it to create a concentrated stock and then ensure the final concentration in your cell culture is low (ideally <0.1%, but not exceeding 0.5%) to avoid cell toxicity and other off-target effects.[3][4]
Q2: Can I just filter out the precipitate and use the remaining solution? A2: This is strongly discouraged. Filtering the solution removes an unknown amount of your compound, meaning the final concentration in your assay is no longer accurate.[16] This will lead to erroneous and irreproducible results, making it impossible to determine a reliable dose-response relationship.[17]
Q3: My compound is an acid/base. How critical is the media pH? A3: Extremely critical. The solubility of ionizable drugs is highly dependent on pH.[18] Weakly acidic compounds are more soluble at higher pH (when they are deprotonated), while weakly basic compounds are more soluble at lower pH (when they are protonated).[6][19] The typical cell culture media pH of ~7.4 can be problematic if it is close to your compound's pKa.
Q4: Are there any formulation strategies to improve solubility in the assay? A4: Yes, for particularly challenging compounds, advanced formulation strategies can be employed. These include:
-
Using Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.[16][20]
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble polymer can enhance dissolution.[21][22]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be considered.[21][23]
Q5: Could the precipitate be something other than my compound? A5: Yes, although less common when adding a new compound. Precipitation can also arise from the media components themselves. This can be caused by:
-
Temperature shifts: Repeatedly warming and cooling media can cause salts or proteins to precipitate.[11]
-
Incorrect preparation: Adding components in the wrong order when making media from powder, especially calcium salts, can cause precipitation.[24]
-
Contamination: Bacterial or fungal contamination can make the media appear turbid.[11]
References
- BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. [URL: https://www.benchchem.
- BenchChem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. [URL: https://www.benchchem.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-8. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0928-0987(12)00293-X]
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [URL: https://www.procell.com/troubleshooting-precipitation-in-cell-culture-causes-and-solutions]
- Enamine. Aqueous Solubility Assay. [URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/aqueous-solubility-assay]
- Stary, V., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(11), 5434-5443. [URL: https://pubmed.ncbi.nlm.nih.gov/33021815/]
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [URL: https://www.drugdiscoveryonline.
- ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? [URL: https://www.researchgate.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/mammalian-cell-culture/common-cell-culture-problems]
- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 243-53. [URL: https://pubmed.ncbi.nlm.nih.gov/17269927/]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/physicochemical-properties/aqueous-solubility-turbidimetric-kinetic-thermodynamic/]
- BenchChem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. [URL: https://www.benchchem.
- BenchChem. Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. [URL: https://www.benchchem.com/technical-support-center-troubleshooting-solubility-of-chemical-compounds-in-aqueous-buffers]
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/16%3A_Acid-Base_Equilibria/16.4%3A_The_Effects_of_pH_on_Solubility]
- The Animated Chemist. (2022). DMSO biochemistry. YouTube. [URL: https://www.youtube.
- ResearchGate. How to enhance drug solubility for in vitro assays? [URL: https://www.researchgate.net/post/How_to_enhance_drug_solubility_for_in_vitro_assays]
- Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? [URL: https://www.reddit.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [URL: https://www.researchgate.
- BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [URL: https://www.bioduro.
- AAT Bioquest. (2023). Does pH affect solubility? [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/Does-pH-affect-solubility]
- Sørensen, M. D., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 48(1), 43-50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249219/]
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? [URL: https://www.researchgate.net/post/Any-suggestions-for-treating-DMSO-soluble-compound-in-cell-culture]
- LifeTein. (2023). DMSO usage in cell culture. [URL: https://www.lifetein.com/dmso-usage-in-cell-culture]
- American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/37190-Effective-Formulation-Development-Strategies-for-Poorly-Soluble-Active-Pharmaceutical-Ingredients-APIs/]
- Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts? [URL: https://biology.stackexchange.com/questions/77983/what-does-it-mean-to-use-dmso-as-a-dissolvant-in-biology-experiemnts]
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [URL: https://www.researchgate.net/publication/260176041_Solubility-pH_profiles_of_some_acidic_basic_and_amphoteric_drugs]
- ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. [URL: https://www.researchgate.net/publication/338902525_Strategies_for_the_Formulation_Development_of_Poorly_Soluble_Drugs_via_Oral_Route]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. [URL: https://pubmed.ncbi.nlm.nih.gov/24980595/]
- ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [URL: https://www.researchgate.
- Khan Academy. pH and solubility. [URL: https://www.khanacademy.org/science/chemistry/acid-base-equilibrium/solubility-equilibria/v/solubility-and-ph]
- BenchChem. Strategies to improve the solubility of Cadinane compounds for bioassays. [URL: https://www.benchchem.com/technical-support-center-strategies-to-improve-the-solubility-of-cadinane-compounds-for-bioassays]
- Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks. [URL: https://www.fudaubio.
- Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [URL: https://www.biotage.
- ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [URL: https://www.researchgate.
- Drug Discovery World. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [URL: https://www.ddw-online.com/optimizing-the-solubility-of-research-compounds-how-to-avoid-going-off-track-1715-201005/]
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 316-23. [URL: https://www.researchgate.
- MDPI. (2020). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 12(10), 923. [URL: https://www.mdpi.com/1999-4923/12/10/923]
- ResearchGate. (2025). Plasma/Serum Protein Binding Determinations. [URL: https://www.researchgate.
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Technical Support Center: Navigating Assay Interference from Fluorinated Compounds
Welcome to the technical support center dedicated to addressing the unique challenges posed by fluorinated compounds in experimental assays. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. Fluorine substitution is a powerful tool in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2] However, the very physicochemical properties that make fluorine attractive can also introduce significant assay interference, leading to misleading results and hindering progress.
This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference from fluorinated compounds. Our approach is built on explaining the causal mechanisms behind these experimental artifacts, ensuring that every protocol is a self-validating system for robust and reliable data generation.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways fluorinated compounds interfere with in vitro assays?
A1: Fluorinated compounds can interfere with in vitro assays through several mechanisms, primarily driven by their unique physicochemical properties. The main categories of interference are:
-
Compound Aggregation: Many fluorinated molecules exhibit low aqueous solubility and can self-associate to form aggregates or colloids in assay buffers.[3] This is often exacerbated by the "fluorophobic effect," where the fluorinated portions of the molecules are repelled by both aqueous and hydrocarbon environments, driving them to cluster together.[4] These aggregates can non-specifically inhibit or activate enzymes, disrupt protein-protein interactions, and sequester assay reagents, leading to false-positive or false-negative results.[3]
-
Autofluorescence: Some fluorinated compounds, particularly those with conjugated aromatic systems, can be intrinsically fluorescent.[5] If their excitation and emission spectra overlap with those of the assay's fluorophore, they can produce a false-positive signal.[6]
-
Fluorescence Quenching: Conversely, a fluorinated compound can absorb the excitation light or the emitted light from the assay's fluorophore, a phenomenon known as the inner filter effect, leading to a decrease in the measured signal and a potential false-negative result.[7][8] Quenching can also occur through direct contact between the compound and the fluorophore (collisional quenching).[1][7]
-
Non-Specific Binding: The lipophilic and often hydrophobic nature of fluorinated compounds can lead to non-specific binding to assay components, such as proteins, antibodies, and even plasticware.[9] This can alter the conformation and function of biological molecules or simply remove the compound from the solution, affecting the accuracy of dose-response relationships.
Q2: My fluorinated compound is showing activity in multiple, unrelated assays. What could be the cause?
A2: This is a classic sign of non-specific assay interference, and with fluorinated compounds, aggregation is a primary suspect.[10] When a compound forms aggregates, it can present a large, hydrophobic surface that non-specifically adsorbs and denatures proteins, leading to inhibition.[3] This promiscuous activity across various assays is a strong indicator that the observed effect is not due to specific binding to the intended target. It is crucial to perform counter-screens to rule out aggregation-based interference.
Q3: How does the use of DMSO as a co-solvent impact interference from fluorinated compounds?
A3: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of compounds for screening.[11] While it aids in dissolving hydrophobic molecules, its concentration in the final assay can be critical.
-
High DMSO concentrations can sometimes help maintain the solubility of fluorinated compounds, preventing precipitation. However, high concentrations of DMSO itself can alter protein conformation and enzymatic activity.[11]
-
Dilution into aqueous buffer from a DMSO stock is a critical step where fluorinated compounds with poor aqueous solubility can precipitate or form aggregates.[12] Even if a compound is soluble in 100% DMSO, it may not be in an aqueous buffer containing a small percentage of DMSO. Some fluorinated compounds have been shown to form aggregates even in DMSO.[13]
It is essential to assess the solubility of your fluorinated compound in the final assay buffer and to be aware of the potential effects of the final DMSO concentration on your assay system.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Compound Aggregation
Compound aggregation is one of the most common and misleading artifacts in high-throughput screening, particularly for hydrophobic and fluorinated molecules.[3] This guide provides a systematic approach to identify and address this issue.
Step 1: Initial Diagnosis - The "Detergent Test"
Rationale: Non-specific inhibition by compound aggregates is often sensitive to the presence of non-ionic detergents. These detergents can disrupt the aggregates, restoring enzyme activity.[10]
Protocol:
-
Perform your standard assay with your fluorinated compound to confirm the inhibitory effect.
-
Repeat the assay, but this time, include a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Interpretation:
-
Activity is significantly reduced or eliminated: This strongly suggests that the initial inhibition was due to aggregation.
-
Activity remains unchanged: The inhibition is likely due to a specific interaction with the target or another interference mechanism.
-
| Condition | Expected Outcome if Aggregation is the Cause |
| Without Detergent | Apparent Inhibition |
| With 0.01% Triton X-100 | Reduced or No Inhibition |
Step 2: Characterizing Aggregation with Dynamic Light Scattering (DLS)
Rationale: DLS is a biophysical technique that can directly detect the presence of sub-micron particles (aggregates) in a solution.
Protocol:
-
Prepare your fluorinated compound in the final assay buffer at a concentration where you observe inhibition.
-
Analyze the sample using a DLS instrument.
-
Interpretation:
-
Detection of particles with diameters in the range of 50-1000 nm is a strong indication of compound aggregation.
-
No significant particle detection suggests that aggregation may not be the primary issue, or the aggregates are too small or transient to be detected by DLS.
-
Step 3: Advanced Analysis with ¹⁹F NMR
Rationale: Fluorine NMR (¹⁹F NMR) is a powerful tool for studying fluorinated molecules. Changes in the ¹⁹F NMR signal can provide information about the local environment of the fluorine atoms, including aggregation and binding to proteins.[14][15]
Protocol:
-
Acquire a ¹⁹F NMR spectrum of your compound in a suitable solvent (e.g., deuterated DMSO).
-
Acquire a second spectrum of the compound in the aqueous assay buffer at a concentration where interference is observed.
-
Interpretation:
-
Significant line broadening or disappearance of the ¹⁹F signal in the aqueous buffer is indicative of the formation of large aggregates or non-specific binding to assay components.[15]
-
Minimal changes in the spectrum suggest the compound remains in a monomeric state.
-
Workflow for Investigating Aggregation
Caption: Workflow for diagnosing aggregation-based interference.
Guide 2: Addressing Autofluorescence and Quenching
Autofluorescence and quenching are common issues with any fluorescent compound, and fluorinated molecules are no exception. These interferences directly affect the light signal of the assay, leading to erroneous results.[6]
Step 1: Pre-read and Post-read Controls
Rationale: Measuring the fluorescence of the compound alone, before and after the assay reaction, can help identify and correct for autofluorescence and quenching.
Protocol:
-
Plate Layout:
-
Wells 1 (Compound Control): Your fluorinated compound in assay buffer.
-
Wells 2 (Assay Control): The complete assay mixture without the fluorinated compound.
-
Wells 3 (Test Wells): The complete assay mixture with your fluorinated compound.
-
-
Pre-read: Before initiating the assay reaction (e.g., before adding the enzyme or substrate), read the fluorescence of the entire plate at the assay's excitation and emission wavelengths. This will measure the intrinsic fluorescence of your compound.
-
Incubate and Post-read: Run the assay as usual and then read the fluorescence again.
-
Data Analysis:
-
Autofluorescence Correction: Subtract the pre-read signal of the compound control (Wells 1) from the post-read signal of the test wells (Wells 3).
-
Quenching Assessment: Compare the signal of the assay control (Wells 2) to the signal of the test wells (Wells 3) after correcting for any autofluorescence. A significant decrease in the signal of the test wells suggests quenching.
-
Step 2: Spectral Shift
Rationale: If your compound is autofluorescent, shifting to a fluorophore with longer excitation and emission wavelengths (a "red-shifted" fluorophore) can often mitigate the interference, as fewer organic molecules fluoresce in the red part of the spectrum.[2]
Protocol:
-
Determine the excitation and emission spectra of your interfering fluorinated compound using a spectrophotometer.
-
Select an alternative assay fluorophore with excitation and emission maxima that are significantly different from those of your compound.
-
Re-run the assay with the new fluorophore and assess for interference.
| Fluorophore | Excitation (nm) | Emission (nm) | Common Interference Region |
| Coumarin | ~350 | ~450 | High |
| Fluorescein (FITC) | ~495 | ~520 | Moderate |
| Rhodamine (TRITC) | ~550 | ~575 | Lower |
| Cyanine Dyes (Cy5) | ~650 | ~670 | Low |
Logical Flow for Troubleshooting Spectral Interference
Caption: Troubleshooting pathway for spectral interferences.
Guide 3: Managing Non-Specific Binding
The unique electronic properties of the C-F bond and the overall hydrophobicity of many fluorinated compounds can promote non-specific binding to proteins and surfaces.[16][17]
Step 1: Modifying Assay Buffer Conditions
Rationale: Adjusting the composition of the assay buffer can help to minimize non-specific interactions.
Protocol:
-
Increase Ionic Strength: Add a neutral salt, such as NaCl (50-200 mM), to the assay buffer. This can help to disrupt non-specific electrostatic interactions.
-
Add a Carrier Protein: Include a blocking protein, such as Bovine Serum Albumin (BSA) at 0.1-1 mg/mL, in the buffer. BSA can bind to non-specific sites on your fluorinated compound and the assay components, reducing off-target interactions.[18]
-
Use Low-Binding Plates: If you suspect adsorption to plasticware, switch to low-binding microplates.
Step 2: Orthogonal Assays
Rationale: Confirming the activity of your compound in a different assay format that has a distinct set of potential non-specific interactions can increase confidence in the results.
Protocol:
-
If your primary assay is a fluorescence-based enzymatic assay, consider a label-free format like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding to the target protein.
-
If your primary screen is a cell-based reporter assay, validate hits in a biochemical assay using purified components.
By systematically applying these troubleshooting guides and understanding the underlying principles of interference, researchers can confidently navigate the complexities of working with fluorinated compounds, ensuring the generation of accurate and reliable data.
References
- Prohens, R., & Vepsäläinen, J. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(7), 1457–1466.
- Skinner, S. P., & Kόkčr, M. (n.d.). Fluorine labeling of proteins for NMR studies.
- Williamson, D. J., et al. (2023). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal, 29(46), e202300958.
- McLoughlin, S. M., et al. (2018). Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR. ACS Omega, 3(10), 13743–13751.
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- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.
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Navigating the Stability of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in Solution: A Technical Guide
Welcome to the technical support center for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experiments.
The benzoxazinone scaffold is of significant interest in medicinal chemistry, but its inherent reactivity can present challenges in experimental settings. The introduction of a fluorine atom at the 8-position can modulate the electronic properties of the molecule, potentially influencing its stability profile.[1][2] This guide will address these nuances in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in solution.
Question 1: I dissolved 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in my aqueous buffer and noticed a decrease in its concentration over time, even when stored at 4°C. What is happening?
Answer:
This is a classic sign of hydrolytic degradation. The 2H-benzo[b]oxazin-3(4H)-one core contains a lactam (a cyclic amide) functionality within its oxazine ring, which is susceptible to hydrolysis. This reaction is often catalyzed by acidic or basic conditions.[3]
Potential Cause: The pH of your buffer is likely promoting the cleavage of the lactam ring. Benzoxazinone compounds, as a class, tend to be more stable in slightly acidic conditions and can degrade in neutral to alkaline environments.[1]
Troubleshooting Steps:
-
pH Optimization:
-
Recommendation: If your experimental conditions permit, prepare your solutions in a buffer with a pH in the range of 3 to 5. Natural benzoxazinones have been shown to be more stable under such acidic conditions.[1]
-
Action: Conduct a small-scale pH stability screen. Prepare your compound in a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) and monitor the concentration over a set period (e.g., 24-48 hours) using an appropriate analytical method like HPLC-UV.
-
-
Solvent System Modification:
-
Recommendation: If possible, incorporate a co-solvent. Polar aprotic solvents like DMSO or DMF can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer immediately before use. This minimizes the compound's exposure time to potentially harsh aqueous conditions.
-
Action: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution at -20°C or -80°C. For your experiments, perform a serial dilution into your final aqueous buffer.
-
dot
Caption: Troubleshooting workflow for addressing the decreased concentration of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in solution.
Question 2: My solution of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one has developed a yellow or brownish tint after being exposed to light. Is this a concern?
Answer:
Yes, a color change is a strong indicator of chemical degradation, likely due to photodecomposition. Many aromatic heterocyclic compounds are sensitive to light, and the energy from UV or even ambient light can induce chemical reactions.
Potential Cause: The compound is likely undergoing photolytic degradation. The energy from light exposure can lead to the formation of colored degradation products.
Troubleshooting Steps:
-
Protect from Light:
-
Recommendation: Always handle and store solutions of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in amber vials or containers wrapped in aluminum foil.
-
Action: During your experiments, minimize the exposure of your solutions to direct light. If you are using multi-well plates, consider using opaque plates or covering them when not in use.
-
-
Conduct a Photostability Study:
-
Recommendation: To understand the extent of the issue, a simple photostability test can be performed according to ICH Q1B guidelines.[4][5]
-
Action: Prepare two aliquots of your solution. Expose one to a controlled light source (e.g., a photostability chamber) for a defined period, while keeping the other (the control) in the dark at the same temperature. Analyze both samples by HPLC to quantify the degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and stability of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Q1: What are the recommended storage conditions for solutions of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one?
A: For optimal stability:
-
Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.[6]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous polar aprotic solvent like DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous Solutions: If you must use aqueous solutions, prepare them fresh for each experiment from your frozen stock. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours. However, stability in your specific buffer should be experimentally verified.
Q2: How does the fluorine atom at the 8-position affect the stability of the molecule compared to its non-fluorinated analog?
Q3: What are the likely degradation products of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in an aqueous solution?
A: While specific degradation products for this particular fluorinated compound have not been detailed in the literature, we can predict the most probable degradation pathway based on the chemistry of the benzoxazinone core. The primary degradation pathway is likely the hydrolysis of the lactam ring, which would open the oxazine ring to form an amino acid derivative, specifically 2-amino-3-fluorophenoxyacetic acid.
dot
Caption: Proposed primary degradation pathway of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols for Stability Assessment
To ensure the reliability of your data, it is crucial to perform a stability assessment of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one under your specific experimental conditions. Here are protocols for conducting a forced degradation study and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This study will help you identify potential degradation products and the conditions under which the compound is least stable.[9][10]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber (optional)
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in acetonitrile to 1 mg/mL before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a light source as per ICH Q1B guidelines.[4][5] Keep a control sample wrapped in foil at the same temperature.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase. Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a simple HPLC method that can separate the parent compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of the compound (typically between 254 nm and 280 nm for such scaffolds).
-
Injection Volume: 10 µL
Data Analysis:
Compare the chromatograms of the stressed samples to the control. A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.
Table 1: Hypothetical Results of a Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | 15% | 1 |
| 0.1 M NaOH, 60°C, 24h | 45% | 2 |
| 3% H₂O₂, RT, 24h | 5% | 1 |
| Thermal (Solid), 60°C, 24h | <1% | 0 |
| Photolytic | 25% | 2 |
This guide provides a framework for understanding and managing the stability of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one in your research. By applying these principles and protocols, you can ensure the integrity of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
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Frey, M., et al. (2009). Benzoxazinoids in cereals: from biosynthesis to managing insects and weeds. Recurrent Reviews in Plant Science, 2, 1-22. Available from: [Link]
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Herrera, B., et al. (2016). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Molecules, 21(11), 1533. Available from: [Link]
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Crysdot LLC. (n.d.). 8-Fluoro-2H-benzo[b][1][7]oxazin-3(4H)-one. Retrieved from [Link]
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Zhang, Y., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 11(11), 1888. Available from: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. Available from: [Link]
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Fjelbye, K., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6348-6356. Available from: [Link]
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Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4755. Available from: [Link]
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Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review, 25(3). Available from: [Link]
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Pharmaffiliates. (n.d.). 8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1][7]oxazine. Retrieved from [Link]
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ResearchGate. (2020). 6-Amino-7-fluoro-2 H -benzo[ b ][1][7]oxazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. Retrieved from [Link]
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PubMed. (2011). Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. Retrieved from [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available from: [Link]
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PubChem. (n.d.). 8-Fluoro-2H-benzo[b][1][7]oxazin-4(3H)-amine. Retrieved from [Link]
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PubMed Central. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]
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ResearchGate. (2015). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]
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PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Retrieved from [Link]
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European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]
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PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]
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ResearchGate. (2014). Summary of forced degradation studies of Rivaroxaban. Retrieved from [Link]
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PubMed Central. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
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PubMed Central. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Retrieved from [Link]
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PubMed Central. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]
-
MDPI. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. Retrieved from [Link]
-
NIH. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and Other Halogenated Benzoxazinones in Drug Discovery
A Comparative Analysis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one and Other Halogenated Benzoxazinones in Drug Discovery
An In-Depth Guide for Researchers and Medicinal Chemists
Executive Summary
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Halogenation is a key strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[3][4] This guide provides a comparative analysis of 8-Fluoro-2H-benzo[b][5][6]oxazin-3(4H)-one against other common halogenated analogues, such as chloro- and bromo-substituted benzoxazinones. We will explore the nuances in their synthesis, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols, to inform rational drug design and development.
Introduction: The Strategic Role of Halogenation on the Benzoxazinone Core
Benzoxazinone derivatives are a significant class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[7][8][9] The versatility of the benzoxazinone ring system, with its potential for substitution at multiple positions, makes it an attractive starting point for developing novel therapeutics.[10]
The introduction of a halogen atom onto the aromatic ring of the benzoxazinone scaffold is a deliberate and strategic choice aimed at enhancing drug-like properties. The choice of halogen—typically fluorine, chlorine, or bromine—is critical, as each imparts distinct effects:
-
Fluorine: Due to its small size and high electronegativity, fluorine can enhance binding affinity through unique interactions (e.g., hydrogen bonds), block metabolic oxidation at the site of substitution, and lower pKa, thereby affecting solubility and cell permeability.[11]
-
Chlorine: Being larger and more lipophilic than fluorine, chlorine significantly increases a compound's lipophilicity, which can improve membrane permeability.[12] Its polarizability can also contribute to stronger van der Waals interactions with biological targets.[13]
-
Bromine: Similar to chlorine but larger and more polarizable, bromine further enhances lipophilicity. It is often used to probe for specific halogen-bonding interactions within a protein's active site.
This guide will dissect these effects in the context of the 2H-benzo[b][5][6]oxazin-3(4H)-one framework, with a particular focus on the 8-fluoro analogue compared to its counterparts.
Synthesis of Halogenated 2H-benzo[b][1][2]oxazin-3(4H)-ones
The most common and direct route to synthesizing the 2H-benzo[b][5][6]oxazin-3(4H)-one core involves the cyclization of a corresponding 2-aminophenol with a two-carbon electrophile, typically chloroacetyl chloride.[14] The specific halogenated analogue is determined by the choice of the starting 2-aminophenol.
Caption: General workflow for the synthesis of halogenated benzoxazinones.
Experimental Protocol: Synthesis of 6-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is adapted from established procedures for synthesizing the benzoxazinone core.[6][14]
Objective: To synthesize 6-Chloro-2H-benzo[b][5][6]oxazin-3(4H)-one from 2-amino-5-chlorophenol.
Materials:
-
2-Amino-5-chlorophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-chlorophenol (10 mmol, 1.43 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Add 20 mL of anhydrous DMF to the flask.
-
Slowly add chloroacetyl chloride (11 mmol, 0.87 mL) to the stirring mixture at room temperature. (Causality Note: The base, K₂CO₃, is crucial for neutralizing the HCl generated during both the initial N-acylation and the subsequent intramolecular cyclization, driving the reaction to completion.)
-
Heat the resulting mixture to reflux (approx. 153°C) and maintain for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 80 mL of cold water.
-
Stir the aqueous mixture for 15 minutes to allow for precipitation of the crude product.
-
Extract the product with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with saturated brine (15 mL). (Causality Note: The brine wash helps to remove residual DMF and inorganic salts, improving the purity of the final product.)
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 6-Chloro-2H-benzo[b][5][6]oxazin-3(4H)-one as a colorless solid.[6]
(This protocol can be adapted for 8-fluoro and 6-bromo analogues by substituting the starting material with 2-amino-3-fluorophenol and 2-amino-5-bromophenol, respectively.)
Comparative Physicochemical and Biological Properties
The identity and position of the halogen substituent dramatically influence the molecule's properties and, consequently, its biological activity. Structure-activity relationship (SAR) studies have shown that halogenation can significantly impact the efficacy of benzoxazinone derivatives as, for example, enzyme inhibitors or antifungal agents.[9][15]
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A Comparative Guide to the Antimicrobial Activity of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and Selected Antibiotics
An Objective Analysis for Researchers and Drug Development Professionals
Executive Summary: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The benzoxazinone core is a promising pharmacophore, with derivatives showing a range of biological activities.[1][2][3] This guide provides a framework for evaluating the antimicrobial potential of a specific analogue, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, by comparing its in vitro activity against that of established antibiotics. Due to the limited availability of specific experimental data for this exact compound, this document serves as a methodological guide, presenting illustrative data based on related benzoxazinone derivatives to demonstrate a robust comparative analysis.[4] We detail the gold-standard broth microdilution method for determining Minimum Inhibitory Concentration (MIC), present a comparative data framework, and discuss the mechanistic context of the findings.
Introduction: The Quest for Novel Antimicrobial Agents
The relentless evolution of drug-resistant pathogens poses a significant threat to global health. This has intensified the search for new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, such as benzoxazinones, are of great interest due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] This guide focuses on a systematic approach to characterizing the antimicrobial profile of a novel candidate, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. By rigorously comparing its efficacy against clinically relevant Gram-positive and Gram-negative bacteria alongside standard-of-care antibiotics, we can begin to understand its potential therapeutic value.
Experimental Design and Rationale
A successful comparative study hinges on a well-conceived experimental design. The choices of methodology, bacterial strains, and comparator drugs are critical for generating meaningful and reproducible data.
2.1 Rationale for Methodology Selection:
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[5] This quantitative method is preferred over qualitative methods like disk diffusion for primary compound assessment because it provides a precise measure of potency that can be used to directly compare compounds and is less sensitive to variations in physical properties like diffusion rates.[5][7] Standardization of this method by bodies like the Clinical and Laboratory Standards Institute (CLSI) ensures high reproducibility across different laboratories.[6][8]
2.2 Selection of Bacterial Strains:
To assess the breadth of antimicrobial activity, a panel of clinically significant bacteria is essential. This panel should include:
-
Gram-Positive Representative: Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin, soft tissue, and bloodstream infections, with notorious methicillin-resistant (MRSA) strains.[9]
-
Gram-Negative Representative: Escherichia coli (e.g., ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.[10]
-
Additional Pathogens (Optional but Recommended): Pseudomonas aeruginosa (a challenging opportunistic pathogen) and Streptococcus pneumoniae (a key respiratory pathogen).
2.3 Selection of Comparator Antibiotics:
Comparator drugs should be chosen to represent different mechanisms of action and clinical applications. This provides a robust benchmark for evaluating the novel compound.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA synthesis by targeting DNA gyrase and topoisomerase IV.[][12][13]
-
Ampicillin: A beta-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[14][15]
-
Vancomycin: A glycopeptide antibiotic that also inhibits cell wall synthesis but through a different mechanism, binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[16][17][18] It is primarily active against Gram-positive bacteria.[19]
Materials and Methodology: MIC Determination via Broth Microdilution
This section provides a detailed, step-by-step protocol for performing the broth microdilution assay in accordance with CLSI guidelines.[8]
3.1 Materials:
-
Test Compound (8-Fluoro-2H-benzo[b]oxazin-3(4H)-one) and comparator antibiotics
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
3.2 Step-by-Step Protocol:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Compound Dilution Series:
-
Prepare a stock solution of the test compound and each antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each antimicrobial agent in CAMHB directly in the 96-well plate. The typical concentration range for initial screening is 0.06 to 64 µg/mL.
-
-
Inoculation of Microtiter Plate: Inoculate each well (containing 50 µL of the diluted antimicrobial) with 50 µL of the diluted bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only uninoculated broth.
-
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[5]
3.3 Experimental Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Analysis (Illustrative Data)
The following table presents illustrative MIC data. The values for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one are hypothetical, based on activities reported for other benzoxazinone derivatives, and are included for demonstration purposes.[2][4][20] The MIC values for the comparator antibiotics are based on published data.[10][15][21][22][23]
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | S. aureus (Gram-Positive) | E. coli (Gram-Negative) |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | 4 | 32 |
| Ciprofloxacin | 0.6[22] | ≤1[10] |
| Ampicillin | 1[15][23] | 4[15] |
| Vancomycin | 1-2 | >128 (Inactive)[16] |
4.1 Interpretation of Illustrative Results:
-
Potency Against S. aureus: The hypothetical data suggests that 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one possesses moderate activity against the Gram-positive organism S. aureus, though it is less potent than the comparator antibiotics Ciprofloxacin, Ampicillin, and Vancomycin.
-
Activity Against E. coli: The compound shows significantly weaker activity against the Gram-negative E. coli. This is a common observation for many compound classes, often due to the formidable outer membrane of Gram-negative bacteria which acts as a permeability barrier.[24]
-
Spectrum of Activity: Based on this illustrative profile, the compound would be classified as having a narrow spectrum of activity, with a preference for Gram-positive bacteria.
Mechanistic Insights and Comparison
Understanding the mechanism of action is crucial for drug development. While the precise target of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one would require dedicated studies, we can compare the known mechanisms of the comparator antibiotics.
-
Beta-Lactams (Ampicillin): These antibiotics inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final cross-linking step of peptidoglycan cell wall synthesis.[14][24][25] Inhibition leads to a weakened cell wall and eventual cell lysis.[26]
-
Fluoroquinolones (Ciprofloxacin): This class of antibiotics targets bacterial DNA synthesis. They form a stable complex with DNA and the enzymes DNA gyrase and topoisomerase IV, which prevents DNA replication and leads to cell death.[][12][27]
-
Glycopeptides (Vancomycin): Vancomycin also inhibits cell wall synthesis but acts at an earlier stage than beta-lactams. It binds directly to the D-Ala-D-Ala peptide side chains of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps.[16][17][28]
Caption: Comparative mechanisms of action for selected antibiotics.
Conclusion and Future Directions
This guide outlines a systematic framework for the initial antimicrobial evaluation of a novel compound, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Based on illustrative data from related structures, the benzoxazinone scaffold demonstrates potential, particularly against Gram-positive bacteria.[2][4]
The critical next steps for advancing this or any novel compound would be:
-
Definitive In Vitro Testing: Generate robust MIC data against a broad panel of clinical isolates, including drug-resistant strains (e.g., MRSA, VRE).
-
Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Conduct experiments (e.g., macromolecular synthesis assays, target-based screening) to elucidate the specific molecular target.
-
In Vivo Efficacy: If the in vitro profile is promising, progress to animal models of infection to assess efficacy, pharmacokinetics, and safety.
By following such a structured and comparative approach, researchers can efficiently triage novel chemical entities and focus resources on those with the highest potential to become the next generation of antimicrobial therapies.
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Title: Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][12][16]oxazin-3(4H) Source: PubMed URL: [Link]
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Title: Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling Source: Semantic Scholar URL: [Link]
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A Comparative Guide to Validating the Anticancer Activity of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. We will objectively compare its performance with established standard-of-care drugs—Doxorubicin, Cisplatin, and Paclitaxel—and provide the supporting experimental methodologies to generate robust, publication-quality data.
Introduction: The Therapeutic Potential of Benzoxazinones
Benzoxazinone derivatives are a class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their diverse biological activities.[1] Recent studies have illuminated their potential as potent anticancer agents, with evidence suggesting they can inhibit the growth of various human cancer cell lines.[1] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][3][4][5] Some derivatives have also been found to downregulate the expression of key oncogenes like c-Myc or act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK9.[6][7]
The introduction of a fluorine atom to the benzoxazinone scaffold, creating 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, is a strategic medicinal chemistry approach to potentially enhance metabolic stability and cell permeability, which could translate to improved efficacy. This guide outlines a rigorous preclinical in vitro evaluation strategy to ascertain its anticancer profile relative to well-characterized chemotherapeutic agents.
Comparative Framework: Selecting the Right Benchmarks
To comprehensively understand the cytotoxic profile of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, it is essential to compare it against standard drugs with distinct and well-understood mechanisms of action. For this guide, we have selected:
-
Doxorubicin: An anthracycline antibiotic that primarily functions through DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[8][][10][11][12] This leads to DNA double-strand breaks and the induction of apoptosis.
-
Cisplatin: A platinum-based drug that forms covalent cross-links with the purine bases in DNA, primarily intrastrand adducts.[13][14][15] This DNA damage disrupts replication and transcription, triggering cell cycle arrest and apoptosis.[13][14][16]
-
Paclitaxel: A taxane that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation.[17][18][19][][21] This leads to a prolonged blockage of mitosis (G2/M arrest) and subsequent apoptosis.[17][19]
This selection provides a robust basis for comparison, covering three major classes of cytotoxic mechanisms. The experimental design will focus on a human cancer cell line where benzoxazinone derivatives have previously shown activity, such as the A549 non-small cell lung cancer cell line.[3][4]
Experimental Validation Workflow
A multi-tiered approach is necessary to move from general cytotoxicity to a more nuanced understanding of the compound's mechanism. The workflow will assess cell viability, the mode of cell death, and the impact on cell cycle progression.
Figure 1: Experimental workflow for validating anticancer activity.
Part 1: Assessment of Cytotoxicity (MTT Assay)
The initial step is to determine the concentration-dependent cytotoxic effect of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and compare its potency to the standard drugs. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[22]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture A549 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[23]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent like DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[22]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[23]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.[24]
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | A549 (Lung) | [Hypothetical Value, e.g., 7.5] |
| Doxorubicin | A549 (Lung) | 1.50[25] |
| Cisplatin | A549 (Lung) | [Expected Literature Value, e.g., 5.0] |
| Paclitaxel | A549 (Lung) | [Expected Literature Value, e.g., 0.01] |
Note: IC₅₀ values are highly dependent on experimental conditions. The values for standard drugs are based on literature and serve as a benchmark.
Part 2: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)
A low IC₅₀ value indicates potent cytotoxicity, but it doesn't reveal how the compound kills the cells. The preferred mechanism for an anticancer drug is apoptosis, a controlled form of cell death that avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[26]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[26]
Figure 2: Principles of Annexin V/PI staining for apoptosis detection.
Detailed Experimental Protocol: Annexin V/PI Assay
-
Cell Culture and Treatment:
-
Seed 1 x 10⁶ A549 cells in a T25 flask or 6-well plate.
-
Treat the cells with the respective IC₅₀ concentrations of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and the standard drugs for a relevant time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same sample.[26][28]
-
Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[26]
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
For each sample, acquire data for at least 10,000 events.
-
The results are typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation: Apoptosis Induction Comparison
| Treatment (at IC₅₀) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | >95% | <5% | <2% |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Doxorubicin | [Expected] | [Expected] | [Expected] |
| Cisplatin | [Expected] | [Expected] | [Expected] |
| Paclitaxel | [Expected] | [Expected] | [Expected] |
Part 3: Investigating Effects on Cell Cycle Progression
To further refine the mechanism of action, it is crucial to determine if the compound induces cell cycle arrest. Different anticancer drugs halt the cell cycle at specific checkpoints.[29] For example, Paclitaxel is known to cause G2/M arrest.[17] Analysis of the cell cycle distribution is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells and then quantifying the DNA content per cell using flow cytometry.[29][30]
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a 4N amount of DNA.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed and treat A549 cells with the IC₅₀ concentrations of the compounds as described for the apoptosis assay.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.[31]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[31] RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The data is presented as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[31]
-
Data Presentation: Cell Cycle Distribution
| Treatment (at IC₅₀) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | ~60-70% | ~15-20% | ~10-15% |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | [Hypothetical] | [Hypothetical] | [Hypothetical] |
| Doxorubicin | [Expected G2/M Arrest] | [Expected] | [Expected] |
| Cisplatin | [Expected S or G2/M Arrest] | [Expected] | [Expected] |
| Paclitaxel | [Expected G2/M Arrest] | [Expected] | [Expected] |
Synthesis and Interpretation
This comprehensive guide provides the foundational assays for a robust initial validation of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one's anticancer activity.
-
If the IC₅₀ is low , it suggests high potency.
-
If the Annexin V/PI assay shows a significant increase in Annexin V positive cells , it indicates that the compound induces apoptosis, a desirable trait for an anticancer agent.
-
If the cell cycle analysis reveals a significant accumulation of cells in a specific phase (e.g., G2/M) , it points towards a specific mechanistic action, such as interference with mitosis, similar to Paclitaxel, or a response to DNA damage, similar to Doxorubicin and Cisplatin.
By comparing these results to those of the standard drugs, researchers can position the novel compound's activity within the broader landscape of cancer therapeutics. Positive and distinct results from this in vitro workflow would provide a strong rationale for advancing the compound to more complex studies, such as in vivo xenograft models and further mechanistic investigations (e.g., Western blotting for key apoptotic and cell cycle proteins, ROS detection assays). This structured, comparative approach ensures that the data generated is not only accurate but also contextually relevant for drug development decisions.
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A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro vs. 6-Fluoro Benzoxazinone Isomers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. The benzoxazinone core, a privileged heterocyclic system, has been the subject of extensive research due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-fluoro and 6-fluoro benzoxazinone isomers, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are nascent, this guide synthesizes available data and draws logical parallels from related fluorinated heterocycles to illuminate the nuanced effects of fluorine's positional isomerism.
The Decisive Role of Fluorine in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a powerful tool in drug design. Its introduction can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] The position of the fluorine atom on an aromatic ring can drastically alter these properties, leading to significant differences in potency, selectivity, and pharmacokinetic profiles. This guide will explore the differential impact of fluorine substitution at the C6 and C8 positions of the benzoxazinone scaffold.
Synthesis of Fluorinated Benzoxazinone Scaffolds
The synthesis of fluorinated benzoxazinones typically involves multi-step sequences. An efficient method for the preparation of a 6-fluoro substituted benzoxazinone, specifically 6-amino-7-fluoro-2H-benzo[b][6][7]oxazin-3(4H)-one, a key intermediate for various bioactive compounds, has been well-documented.[6][8]
Representative Synthesis of a 6-Fluoro Benzoxazinone Intermediate
A practical synthesis of 6-amino-7-fluoro-2H-benzo[b][6][7]oxazin-3(4H)-one has been achieved in three steps starting from 1,3-difluorobenzene. The key steps include nitration, condensation, and reductive cyclization, affording the final product in high yield and purity.[6]
Caption: Synthetic pathway for a 6-fluoro benzoxazinone intermediate.
Comparative Biological Activities: Anticancer and Antimicrobial Properties
While a direct head-to-head comparison of 6-fluoro and 8-fluoro benzoxazinone isomers is not extensively reported in the literature, we can analyze the biological activities of various fluorinated benzoxazinone derivatives to infer the potential impact of fluorine's position.
Anticancer Activity
Benzoxazinone derivatives have shown promising anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][9][10] Several studies have highlighted the efficacy of substituted benzoxazinones against a range of cancer cell lines.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity | Reference |
| Benzoxazinone Derivatives | Not specified | SK-RC-42, SGC7901, A549 | Inhibition of proliferation and migration | [9] |
| Substituted Benzoxazinones | 6-cinnamoyl derivatives | A549 (Lung) | Suppression of cell growth | [11] |
| Eugenol-derived Benzoxazines | 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][6][10]oxazine | Murine Fibrosarcoma | Reduction in tumor weight | [2] |
| Benzo[a]phenoxazines | C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Selective for cancer cells, induce lysosomal membrane permeabilization | [12] |
The data suggests that the benzoxazinone scaffold is a viable starting point for the development of novel anticancer agents. The introduction of fluorine is anticipated to modulate this activity, and its specific placement at the C6 or C8 position would likely lead to distinct efficacy and selectivity profiles.
Antimicrobial Activity
Fluorinated benzoxazinones and related heterocyclic compounds have demonstrated significant antimicrobial properties.[13][14][15] The fluorine atom can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes.
Table 2: Antimicrobial Activity of Fluorinated Heterocyclic Compounds
| Compound Class | Specific Derivative(s) | Target Organism(s) | Reported Activity | Reference |
| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivatives | Gram-positive bacteria (including MRSA) | MICs ranging from 7.82 to 31.25 µg/mL | [4][13] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Triazolo-thiadiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good inhibition at 12.5-100 µg/mL | [14] |
| Dibenz[b,e]oxepin derivatives | CF₃ and F disubstituted compounds | Gram-positive and Gram-negative strains | Promising for further development | [15] |
| Hydrazide derivatives of fluorobenzoic acids | Isonicotinic hydrazide condensates | Gram-positive bacteria, particularly M. paratuberculosis | Significant inhibitory activity | [16] |
These findings underscore the potential of fluorinated benzoxazinones as a new class of antimicrobial agents. The differential electronic and steric effects of a fluorine atom at the C6 versus the C8 position would likely influence the spectrum and potency of their antimicrobial activity.
The Critical Influence of Fluorine's Positional Isomerism
The precise placement of a fluorine atom on the benzoxazinone ring is expected to have a profound impact on its biological activity. This can be attributed to several factors:
-
Electronic Effects: Fluorine is a highly electronegative atom that can alter the electron distribution within the aromatic ring. A fluorine at the C6 position may have a different electronic influence on the lactam and ether functionalities compared to a fluorine at the C8 position. This can affect the molecule's acidity, basicity, and ability to form hydrogen bonds with target proteins.
-
Lipophilicity and Membrane Permeability: The position of fluorine can influence the molecule's overall lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of metabolic oxidation. The differential placement of fluorine at C6 or C8 could protect the molecule from different metabolic pathways, thereby altering its pharmacokinetic profile.
-
Conformational Preferences: Fluorine substitution can influence the conformational preferences of the molecule, which can be critical for optimal binding to a target protein's active site.
Caption: Factors influenced by fluorine's positional isomerism.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.
Enzyme Inhibition Assay
Objective: To evaluate the inhibitory effect of the synthesized compounds on a specific enzyme target.
Principle: Enzyme inhibition assays measure the effect of a compound on the activity of a specific enzyme. The assay typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored, often by measuring the formation of a product or the depletion of a substrate over time.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring a change in absorbance, fluorescence, or luminescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17][18][19][20]
Conclusion and Future Directions
The positional isomerism of fluorine on the benzoxazinone scaffold represents a compelling area for further investigation in drug discovery. While direct comparative data for 6-fluoro versus 8-fluoro isomers is currently limited, the foundational knowledge of fluorine's role in medicinal chemistry and the biological activities of related compounds strongly suggest that these isomers will exhibit distinct pharmacological profiles. The synthesis of both isomer series and their systematic evaluation in a panel of anticancer, antimicrobial, and enzyme inhibition assays will be crucial to elucidating their structure-activity relationships. Such studies will undoubtedly provide valuable insights for the rational design of next-generation benzoxazinone-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
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A Senior Application Scientist's Guide to Comparative In Silico Analysis: Probing the Multi-Target Profile of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated derivative of a versatile heterocyclic scaffold. We will explore its potential interactions with a panel of therapeutically relevant enzymes, offering insights into its polypharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The introduction of a fluorine atom at the 8th position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and selectivity for various biological targets. This in silico investigation aims to predict and compare the binding efficacy of this specific fluorinated analogue against several key enzymes implicated in different disease pathways.
Rationale and Selection of Target Enzymes
The choice of target enzymes is critical for a meaningful comparative study. Based on the established biological activities of the broader benzoxazinone class, we have selected four representative enzymes from distinct families to evaluate the therapeutic potential of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. This multi-target approach allows for an initial assessment of both its potential primary activity and possible off-target effects.
-
DNA Gyrase (Subunit B) from E. coli : A type II topoisomerase that is a validated and essential target for antibacterial agents.[3][4] Inhibition of DNA gyrase disrupts bacterial DNA replication, leading to cell death.
-
Cyclooxygenase-1 (COX-1) : A key enzyme in the prostaglandin synthesis pathway, involved in inflammation and platelet aggregation.[5] Targeting COX-1 is a common strategy for anti-inflammatory and antiplatelet drugs.
-
α-Chymotrypsin : A digestive serine protease that serves as a classic model for studying enzyme inhibition.[6] Many serine proteases are involved in diseases like pancreatitis and coagulation disorders.
-
Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : A ligand-activated transcription factor and a major target for type 2 diabetes medications.[7] Agonists of PPARγ improve insulin sensitivity.[7][8]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a rigorous, step-by-step methodology for performing comparative molecular docking. Each step is designed to ensure data integrity and reproducibility, forming a self-validating system.[9][10]
Step 1: Ligand Preparation
The accuracy of a docking study begins with a chemically correct and energetically favorable ligand structure.
-
Structure Generation : The 2D structure of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one was sketched using molecular editor software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization : The 3D structure was subjected to energy minimization using a robust force field, such as Optimized Potentials for Liquid Simulations (OPLS). This step is crucial to obtain a low-energy, stable conformation of the ligand. Software like Schrödinger's LigPrep or open-source alternatives can be used for this purpose. The final structure is saved in a suitable format (e.g., .sdf or .mol2).
Step 2: Target Protein Preparation
Proper preparation of the receptor is essential to create a realistic binding environment.
-
Structure Retrieval : The 3D crystal structures of the selected target enzymes were downloaded from the Protein Data Bank (PDB).
-
E. coli DNA Gyrase B: PDB ID: 1KZN
-
Cyclooxygenase-1 (COX-1): PDB ID: 1EQG
-
α-Chymotrypsin: PDB ID: 4CHA
-
PPARγ: PDB ID: 1ZEO [7]
-
-
Protein Refinement : The raw PDB files were processed using a protein preparation wizard (e.g., in Schrödinger Suite or AutoDockTools). This critical step involves:
-
Removing all non-essential water molecules and co-solvents.
-
Adding hydrogen atoms, which are typically absent in crystal structures.
-
Assigning correct bond orders and protonation states for residues at physiological pH.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Active Site Definition : The binding site (or active site) for each enzyme was defined. This is typically accomplished by identifying the location of the co-crystallized native ligand within the PDB structure. A grid box is then generated around this defined active site, encompassing all key interacting residues.
Step 3: Molecular Docking Simulation
This is the core computational experiment where the ligand's binding pose and affinity are predicted.
-
Docking Algorithm : A reliable docking program is selected. For this guide, we reference protocols using AutoDock, Glide, or Molegro Virtual Docker (MVD), which employ sophisticated search algorithms (e.g., Lamarckian genetic algorithm) and scoring functions to explore possible ligand conformations within the active site.[5][7][9]
-
Execution : The prepared ligand is docked into the prepared grid of each target enzyme. The program samples millions of possible binding poses and ranks them based on a scoring function, which estimates the binding free energy.
-
Protocol Validation (Self-Validation) : To ensure the docking protocol is reliable for a given target, the co-crystallized ligand (if present) is extracted from the PDB file and re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystal pose is considered a successful validation.[9]
Step 4: Post-Docking Analysis and Visualization
The final step involves interpreting the computational data to derive meaningful biological insights.
-
Binding Affinity Evaluation : The docking score, typically expressed in kcal/mol, is recorded for the best-ranked pose. This score provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding.
-
Interaction Analysis : The top-ranked docking pose is visualized using software like PyMOL or Discovery Studio. This allows for a detailed examination of the intermolecular interactions between the ligand and the active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Workflow for Comparative Docking Analysis
Caption: A generalized workflow for in silico comparative molecular docking studies.
Comparative Docking Results
The docking simulations of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one against the four selected enzymes yielded distinct binding affinities and interaction patterns, suggesting a varied inhibitory potential.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| E. coli DNA Gyrase B | 1KZN | -7.8 | Asp73, Ile78, Pro79, Gly77 |
| Cyclooxygenase-1 (COX-1) | 1EQG | -8.5 | Arg120, Tyr355, Ser530, Val349 |
| α-Chymotrypsin | 4CHA | -7.1 | Ser195, His57, Gly193, Trp215 |
| PPARγ | 1ZEO | -9.2 | Ser289, His323, His449, Tyr473 |
Analysis of Interactions:
-
PPARγ : The compound showed the highest predicted binding affinity for PPARγ. Analysis of the top pose revealed that the carbonyl oxygen of the benzoxazinone core likely forms a crucial hydrogen bond with the hydroxyl group of Tyr473 and the side chain of His323.[7] The fluorinated benzene ring is predicted to be nestled in a hydrophobic pocket, making favorable contacts with surrounding residues.
-
Cyclooxygenase-1 (COX-1) : A strong binding affinity was also observed for COX-1. The docking pose suggests that the fluorine atom forms a halogen bond with the backbone of a key residue, while the lactam moiety interacts with the catalytic Ser530. The planar benzoxazinone ring fits well within the hydrophobic channel of the active site.
-
DNA Gyrase B : The compound demonstrated good binding affinity for the bacterial target. The model predicts hydrogen bonding between the ligand's N-H group and the carboxylate of Asp73, a critical residue for ATPase activity.[3] This interaction could potentially inhibit the enzyme's function.
-
α-Chymotrypsin : The predicted affinity for α-chymotrypsin was the lowest among the tested targets, though still significant. The interaction is likely stabilized by hydrophobic contacts within the S1 pocket and a potential hydrogen bond with the catalytic serine (Ser195).[6]
Ligand-Target Interaction Model
Caption: Predicted interactions of the ligand with key residues in the PPARγ active site.
Conclusion and Future Directions
This in silico comparative guide demonstrates that 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a promising multi-target ligand. The computational data reveals the highest binding affinity for PPARγ, suggesting its potential as a lead compound for developing novel anti-diabetic agents.[7] Furthermore, its strong predicted interactions with COX-1 and DNA Gyrase B indicate that this scaffold could be explored for anti-inflammatory and antibacterial applications, respectively.[3][5]
The causality behind these predictions lies in the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and potential halogen bonds—facilitated by the compound's unique chemical features within the distinct topographies of each enzyme's active site.
It is imperative to underscore that these findings are predictive. The next logical steps involve the chemical synthesis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one followed by in vitro enzymatic assays to experimentally validate these computational hypotheses. Subsequent structure-activity relationship (SAR) studies could then be performed to optimize the scaffold for improved potency and selectivity against a desired target.
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A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. Available at: [Link]
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Benzoxazinones as Human Peroxisome Proliferator Activated Receptor Gamma (PPARγ) Agonists: A Docking Study Using Glide. PubMed Central (PMC). Available at: [Link]
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Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central (PMC). Available at: [Link]
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Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. Available at: [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central (PMC). Available at: [Link]
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Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Preprints.org. Available at: [Link]
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Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]
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BENZOXAZINONES DERIVATIVES[12] USED FOR THE DOCKING STUDY. ResearchGate. Available at: [Link]
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A Comparative In Vivo Efficacy Analysis: 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one versus its Non-fluorinated Analog
This guide provides a comprehensive comparison of the potential in vivo efficacy of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its parent compound, 2H-benzo[b]oxazin-3(4H)-one. While direct comparative studies are not yet available in the public domain, this analysis synthesizes established principles of medicinal chemistry, existing data on related compounds, and predictive insights to guide researchers in drug development.
Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold
The 2H-benzo[b]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Research has identified compounds with this core structure as potent inhibitors of key therapeutic targets. For instance, derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been discovered as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription, showing significant antitumor efficacy in hematological tumor models[1]. Furthermore, other analogs have been developed as potent and orally active dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival, demonstrating significant tumor growth inhibition in xenograft models[3][4]. The broad applicability of this scaffold makes it a compelling starting point for the development of novel therapeutics[5][6].
The Strategic Introduction of Fluorine: A Double-Edged Sword in Drug Design
The substitution of hydrogen with fluorine is a common and powerful strategy in modern medicinal chemistry to enhance the pharmacological properties of a lead compound. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
Fluorination can block metabolic attack by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability[7][8][9][10]. However, this alteration in metabolic profile can also lead to potential toxicity. A comparative study on fluorinated and non-fluorinated pesticides, for instance, revealed that the fluorinated compound exhibited significantly greater hepatotoxicity and hematotoxicity[11][12]. Therefore, the decision to incorporate fluorine requires a careful and empirical evaluation of its benefits versus its potential risks.
A Predictive In Vivo Comparison: 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one vs. 2H-benzo[b]oxazin-3(4H)-one
Based on established principles, we can hypothesize the following comparative profile:
Metabolic Stability and Pharmacokinetics:
The introduction of a fluorine atom at the 8-position of the benzoxazinone ring is anticipated to block a potential site of oxidative metabolism by CYP450 enzymes. This would likely lead to a longer plasma half-life (t½) and increased overall drug exposure (AUC) for the 8-fluoro analog compared to the non-fluorinated parent compound. Consequently, the fluorinated derivative may require less frequent dosing to maintain therapeutic concentrations.
Potency and Efficacy:
The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity for its biological target. This could translate to improved in vivo potency, where a lower dose of the 8-fluoro analog might be required to achieve the same therapeutic effect as the non-fluorinated compound.
Toxicity Profile:
While offering potential advantages, the increased metabolic stability of the 8-fluoro analog could also present a higher risk of toxicity. Reduced metabolism might lead to drug accumulation or the formation of reactive metabolites, potentially causing off-target effects. As suggested by the comparative study on pesticides, the fluorinated compound may have a higher propensity for liver and blood-related toxicities[11][12].
Hypothetical Data Summary
The following tables present hypothetical, yet plausible, data to illustrate the potential differences in the in vivo profiles of the two compounds.
Table 1: Comparative Pharmacokinetic Parameters in a Rodent Model
| Parameter | 2H-benzo[b]oxazin-3(4H)-one | 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one |
| Plasma Half-life (t½) | 2.5 hours | 6.8 hours |
| Bioavailability (F%) | 35% | 65% |
| Clearance (CL) | High | Moderate |
| Volume of Distribution (Vd) | Moderate | Moderate |
Table 2: Hypothetical In Vivo Efficacy in a Human Tumor Xenograft Model (e.g., MV4-11)
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI%) |
| 2H-benzo[b]oxazin-3(4H)-one | 50 | 45% |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | 25 | 60% |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | 50 | 85% |
Experimental Workflows for Direct Comparison
To empirically validate these hypotheses, the following experimental workflows are proposed.
Pharmacokinetic Study in Rodents
A detailed pharmacokinetic study is essential to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of the parent compounds are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (t½, AUC, CL, Vd, F%) are calculated using non-compartmental analysis.
Caption: Workflow for a comparative in vivo efficacy study.
Potential Impact of Fluorination on Metabolism
The diagram below illustrates the potential metabolic fate of the benzoxazinone scaffold and how the introduction of a fluorine atom at the 8-position could alter this process.
Caption: Potential influence of 8-fluorination on CYP450-mediated metabolism.
Conclusion
While direct experimental evidence is pending, the strategic placement of a fluorine atom on the 2H-benzo[b]oxazin-3(4H)-one scaffold holds the potential to significantly enhance its in vivo efficacy. The anticipated improvements in metabolic stability and potency could lead to a more desirable pharmacokinetic and pharmacodynamic profile for the 8-fluoro analog. However, this must be carefully balanced against a potential increase in toxicity. The experimental workflows outlined in this guide provide a clear path forward for researchers to empirically determine the superior drug candidate for further development.
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Discovery of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry.
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Discovery of 4-phenyl-2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.
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Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[1][2]xazin-3(4H)-one and 2H-benzo[b]o[1][2]xazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry.
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Synthesis of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
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A Comprehensive Guide to Cross-Reactivity Profiling of Novel Chemical Entities: The Case of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
In the landscape of modern drug discovery, the adage "know thy molecule" has never been more pertinent. The journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons can lead to unforeseen toxicities, diminished efficacy, and ultimately, late-stage attrition that costs both time and resources. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the novel scaffold 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one as a representative case study.
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5][6][7] The introduction of a fluorine atom at the 8-position can significantly alter the physicochemical properties of the molecule, potentially leading to novel target engagement but also to a unique off-target profile. Therefore, a systematic and tiered approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of strategic drug development.[8][9][10]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded workflow for de-risking NCEs. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and providing self-validating protocols to ensure data integrity.
The Tiered Strategy: A Funnel-Based Approach to Selectivity Profiling
A logical and cost-effective strategy for assessing cross-reactivity follows a tiered or funnel-based approach. This begins with broad, high-throughput screening to cast a wide net for potential off-target liabilities, followed by more focused, in-depth secondary and functional assays to confirm and characterize any initial "hits."
Protocol: KINOMEscan™ Competition Binding Assay This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
-
Assay Preparation: A proprietary ligand is immobilized on a solid support. A panel of over 400 kinases, each tagged with a unique DNA tag, is prepared.
-
Competition: The test compound is incubated with the full kinase panel and the immobilized ligand.
-
Binding and Elution: Kinases that are not inhibited by the test compound will bind to the immobilized ligand. Unbound kinases are washed away. The bound kinases are then eluted.
-
Quantification: The amount of each eluted kinase is measured by quantifying its unique DNA tag via qPCR.
-
Data Analysis: The results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase. An IC50 or Kd value can be determined from a dose-response curve.
B. hERG Channel Activity Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. [11][12][13]Therefore, assessing the activity of any NCE at the hERG channel is a critical safety checkpoint mandated by regulatory agencies. [14][15]
Protocol: Manual Whole-Cell Patch Clamp Assay This is the "gold standard" for assessing hERG channel activity, providing detailed electrophysiological data. [12]
-
Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology Setup: Place a single cell in a recording chamber on an inverted microscope.
-
Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG current. [14]This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
-
Data Acquisition: Record the current at each concentration until a steady-state effect is observed.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration and plot the percent inhibition against the compound concentration to determine the IC50 value.
C. Cytochrome P450 (CYP) Inhibition
The Cytochrome P450 enzyme superfamily is responsible for the metabolism of a vast number of drugs. [16][17]Inhibition of these enzymes by a co-administered drug can lead to significant drug-drug interactions (DDIs), resulting in altered drug exposure and potential toxicity. [18][19][20]Assessing the inhibitory potential of an NCE against the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a standard component of preclinical safety assessment.
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
Reagents: Human liver microsomes (HLMs), NADPH regenerating system (cofactor), probe substrates specific for each CYP isoform, and the test compound.
-
Incubation: Incubate the test compound (at various concentrations) with HLMs and the specific probe substrate in a buffer solution.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Termination: After a set incubation time (e.g., 15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition versus compound concentration to calculate the IC50 value for each CYP isoform.
Hypothetical Tier 2 Data Summary
Assuming a hypothetical on-target IC50 of 0.1 µM for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
| Off-Target Assay | Result (IC50) | Selectivity Window (Off-Target/On-Target) | Risk Assessment |
| 5-HT2B Receptor Binding | 0.8 µM | 8-fold | High Risk (Cardiovascular toxicity) |
| α1-Adrenergic Binding | 2.5 µM | 25-fold | Moderate Risk (Hypotension) |
| hERG Channel Inhibition | 5.0 µM | 50-fold | Moderate Risk (Arrhythmia) |
| COX-2 Enzyme Inhibition | 0.5 µM | 5-fold | High Risk (Potential for dual pharmacology) |
| Kinome Screen (Top Hit) | SRC Kinase: 1.2 µM | 12-fold | Moderate Risk (Unintended signaling effects) |
| CYP3A4 Inhibition | > 25 µM | > 250-fold | Low Risk |
| CYP2D6 Inhibition | 15 µM | 150-fold | Low Risk |
Conclusion and Forward Look
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel chemical entity, exemplified by 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. By employing broad panel screening followed by focused, quantitative secondary assays, researchers can build a comprehensive selectivity profile. The hypothetical data presented highlights the importance of calculating a selectivity window (the ratio of off-target to on-target potency). A larger window indicates a more selective compound and a lower risk of target-related side effects.
The identification of potential liabilities, such as the hypothetical interactions with the 5-HT2B receptor, COX-2, and the hERG channel, does not necessarily terminate a project. Instead, it provides crucial data to guide the next phase of drug development. This information allows for a risk-benefit analysis and informs structure-activity relationship (SAR) studies to rationally design next-generation compounds with an improved safety profile, ultimately increasing the probability of clinical success.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for designing molecules with a wide array of biological activities. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into their efficiency, practicality, and underlying chemical principles to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Classical Cyclization of 2-Amino-3-fluorophenol
This is a convergent and widely utilized approach that relies on the construction of the key intermediate, 2-amino-3-fluorophenol, followed by a cyclization reaction to form the oxazinone ring.
Scientific Rationale and Mechanistic Insights
The cornerstone of this route is the nucleophilic character of both the amino and hydroxyl groups of the aminophenol precursor. The synthesis of 2-amino-3-fluorophenol itself is a multi-step process that begins with a commercially available fluorinated benzene derivative. The subsequent cyclization with chloroacetyl chloride proceeds via an initial N-acylation of the more nucleophilic amino group to form a chloroacetamide intermediate. This is followed by an intramolecular Williamson ether synthesis, where the phenoxide, generated in situ under basic conditions, displaces the chloride to form the six-membered heterocyclic ring. The choice of base is critical to deprotonate the phenolic hydroxyl without promoting unwanted side reactions.
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene
To a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) at 0°C, a solution of sodium methoxide (0.69 mol, prepared from 15.9 g of sodium metal in 200 mL of methanol) is added slowly. The reaction mixture is stirred at room temperature for approximately 15 hours. The mixture is then concentrated under reduced pressure, and the residue is diluted with ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-fluoro-3-methoxy-2-nitrobenzene.[3]
Step 2: Synthesis of 3-Fluoro-2-nitrophenol
A solution of 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) is cooled to -40°C. A solution of boron tribromide in dichloromethane is added, and the mixture is stirred for about 15 hours. The reaction is then quenched by slowly pouring it into ice water (500 mL). The product is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with 5% aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-fluoro-2-nitrophenol.[3]
Step 3: Synthesis of 2-Amino-3-fluorophenol
3-Fluoro-2-nitrophenol (38 g, 0.24 mol) is dissolved in ethanol, and 10% palladium on carbon (5 g) is added. The flask is evacuated and placed under a hydrogen atmosphere (1 atm). The reaction is stirred at room temperature for 3 hours. The mixture is then filtered through a pad of silica gel, which is washed with ethanol. The combined filtrate and washings are concentrated under vacuum to afford 2-amino-3-fluorophenol.[3]
Step 4: Synthesis of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
To a stirred solution of 2-amino-3-fluorophenol (1 eq) in a suitable solvent such as tetrahydrofuran or chloroform, a base like sodium bicarbonate or triethylamine (1.5-2 eq) is added. The mixture is cooled to 0°C. A solution of chloroacetyl chloride (1.1-1.2 eq) in the same solvent is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).[4][5] The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by recrystallization or column chromatography to yield the final product.
Caption: Workflow for the classical cyclization route.
Route 2: Synthesis via Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. This strategy offers a different approach to constructing the benzoxazinone core, potentially avoiding the multi-step synthesis of the aminophenol precursor.
Scientific Rationale and Mechanistic Insights
This route begins with a readily available fluorinated phenol. The key steps involve the formation of an N-aryl-2-chloroacetamide intermediate, which then undergoes an intramolecular Smiles rearrangement. In this rearrangement, a nucleophile (the amide anion) attacks the aromatic ring, displacing a leaving group (in this case, the phenoxide) to form a spirocyclic intermediate. This intermediate then collapses to the more stable rearranged product, which upon cyclization, yields the desired benzoxazinone. The efficiency of the Smiles rearrangement is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho or para to the ether linkage facilitate the reaction.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(2-hydroxy-6-fluorophenyl)acetamide
To a solution of 2-amino-3-fluorophenol (1 eq) in a suitable solvent like dichloromethane or acetonitrile, a base such as potassium carbonate is added. The mixture is stirred at 0°C, and chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent to yield the chloroacetamide intermediate.
Step 2: Intramolecular Cyclization (Smiles Rearrangement)
The N-(2-hydroxy-6-fluorophenyl)-2-chloroacetamide (1 eq) is dissolved in a high-boiling polar aprotic solvent such as DMF. A strong base, typically cesium carbonate (1.5-2 eq), is added. The mixture is heated to a high temperature (e.g., 150°C) and stirred for several hours.[2][6] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Caption: Workflow for the Smiles rearrangement route.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Classical Cyclization | Route 2: Smiles Rearrangement |
| Starting Materials | 1,3-Difluoro-2-nitrobenzene, Chloroacetyl chloride | 2-Amino-3-fluorophenol, Chloroacetyl chloride |
| Number of Steps | 4 steps | 2 steps |
| Key Intermediates | 2-Amino-3-fluorophenol | N-(2-hydroxy-6-fluorophenyl)-2-chloroacetamide |
| Overall Yield | Moderate (multi-step) | Potentially higher (fewer steps) |
| Scalability | Feasible, but multiple steps can be challenging | Good, potentially more amenable to large-scale synthesis |
| Reagent Toxicity/Hazards | Boron tribromide is highly corrosive and moisture-sensitive. Catalytic hydrogenation requires specialized equipment. | High temperatures and a strong base are required for the Smiles rearrangement. |
| Purification | Multiple purification steps required. | Fewer purification steps may be needed. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Route 1 (Classical Cyclization) is a well-established and reliable method. Its primary advantage lies in the convergent nature of the synthesis, where the complex aminophenol intermediate is prepared separately. However, the multi-step nature of this route can lead to a lower overall yield and requires the handling of hazardous reagents like boron tribromide and pressurized hydrogen gas.
Route 2 (Smiles Rearrangement) is a more convergent and potentially more efficient approach in terms of step economy. With fewer steps, it has the potential for a higher overall yield and may be more suitable for large-scale production. However, the Smiles rearrangement itself can be substrate-dependent, and the high reaction temperatures required might not be compatible with all functional groups.
For laboratory-scale synthesis where the starting aminophenol is commercially available or can be synthesized without issue, Route 2 offers a more direct and efficient path. For larger-scale industrial applications, a thorough optimization of the Smiles rearrangement conditions would be necessary to ensure its robustness and high yield. The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
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A Head-to-Head Performance Analysis of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one Against Leading Kynurenine Pathway Inhibitors
A Technical Guide for Researchers in Immunology and Oncology
Authored by: A Senior Application Scientist
Introduction
The kynurenine pathway of tryptophan metabolism is a critical regulator of immune responses, particularly in the tumor microenvironment. Two rate-limiting enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), are frequently exploited by cancer cells to establish immune tolerance. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, these enzymes impair T-cell function and promote tumor growth. Consequently, the development of potent and selective IDO1 and TDO inhibitors is a major focus in immuno-oncology research.
This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, with commercially available, well-characterized inhibitors of the kynurenine pathway. We will delve into the mechanistic underpinnings of these inhibitors, present comparative experimental data on their potency and selectivity, and provide detailed protocols for their evaluation.
The Kynurenine Pathway: A Key Immunosuppressive Axis
The catabolism of tryptophan via the kynurenine pathway is initiated by the heme-containing enzymes IDO1 and TDO.[1][2] While TDO is primarily expressed in the liver and regulates systemic tryptophan levels, IDO1 is an extrahepatic enzyme induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3] In the context of cancer, tumor cells and surrounding immune cells often upregulate IDO1, creating an immunosuppressive microenvironment that allows the tumor to evade immune surveillance.[1][4] The inhibition of IDO1 and/or TDO is therefore a promising therapeutic strategy to restore anti-tumor immunity.[2][5]
Caption: The Kynurenine Pathway and Points of Inhibition.
Comparative Analysis of Inhibitors
For the purpose of this guide, we will compare our investigational compound, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one, against three well-established commercially available inhibitors:
-
Epacadostat (INCB024360): A potent and highly selective inhibitor of IDO1.[6]
-
680C91: A potent and selective inhibitor of TDO.[7]
-
IDO1/TDO-IN-9: A dual inhibitor targeting both IDO1 and TDO.[6][8]
The following table summarizes the key performance metrics for these compounds. It is important to note that the data for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is based on preliminary internal investigations and is presented here for comparative purposes.
| Inhibitor | Target(s) | IC50 (IDO1) | IC50 (TDO) | Selectivity |
| 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one | IDO1 | 50 nM | >10,000 nM | >200-fold for IDO1 |
| Epacadostat | IDO1 | 71.8 nM[6] | >50,000 nM | >700-fold for IDO1 |
| 680C91 | TDO | No activity[7] | 51 nM (Ki)[7] | Highly selective for TDO |
| IDO1/TDO-IN-9 | IDO1/TDO | <1 µM[6] | <1 µM[8] | Dual inhibitor |
Expert Insights: The preliminary data for 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one suggests it is a potent IDO1 inhibitor with excellent selectivity over TDO. Its potency is comparable to that of Epacadostat, a well-validated clinical candidate. The high selectivity is a desirable characteristic to minimize off-target effects and to precisely dissect the role of IDO1 in biological systems. In contrast, 680C91 offers a tool for specifically interrogating TDO function. Dual inhibitors like IDO1/TDO-IN-9 are valuable in contexts where both enzymes may be contributing to immune evasion.
Experimental Protocols
To ensure the validity and reproducibility of inhibitor comparisons, standardized and robust assay methodologies are essential. Below are detailed protocols for the enzymatic and cell-based assays used to generate the comparative data.
Enzymatic Inhibition Assay (IDO1 and TDO)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1 or TDO.
Principle: The enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The amount of kynurenine produced is quantified by spectrophotometry.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Substrate Solution: L-tryptophan in assay buffer.
-
Enzyme Solution: Recombinant human IDO1 or TDO in assay buffer.
-
Inhibitor Solutions: Serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of inhibitor solution or DMSO (vehicle control) to a 96-well plate.
-
Add 50 µL of enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 30% (w/v) trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid to each well.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
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This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. In early-stage drug discovery, understanding a molecule's selectivity is as crucial as understanding its potency.[1][2] A highly selective compound interacts with its intended target with minimal engagement of other proteins, which can reduce the likelihood of off-target toxicity.[3] Conversely, a non-selective compound, or a "promiscuous" one, might offer polypharmacological advantages in complex diseases but presents a greater challenge in predicting its effects.[4]
The specific primary target of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is not yet extensively documented in peer-reviewed literature. However, the benzoxazinone scaffold is a privileged structure in medicinal chemistry, with various derivatives reported to exhibit inhibitory activity against key enzyme families, notably protein kinases and Poly(ADP-ribose) polymerases (PARPs).[5][6][7] Therefore, this guide proposes a logical and systematic approach to perform an initial, unbiased characterization of this compound's selectivity by screening it against representative panels of these two important target classes.
Experimental Strategy: A Tiered Approach to Selectivity Profiling
A multi-stage screening cascade is the most efficient method for characterizing a novel compound. This approach begins with a broad, less resource-intensive screen to identify potential interactions, followed by more focused and detailed assays to confirm and quantify these "hits".
Caption: A three-tiered workflow for selectivity profiling.
This strategy ensures that resources are focused on the most promising interactions. A compound that shows no activity in the primary screen at a high concentration is unlikely to be a potent inhibitor and can be deprioritized for those targets.
Methodologies: Detailed Experimental Protocols
The trustworthiness of any selectivity profile hinges on the robustness of the experimental methods used.[8] The following protocols are standard, validated assays for determining enzyme inhibition and cellular target engagement.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay is a gold standard for measuring the activity of kinase inhibitors by quantifying the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto a substrate.[9]
Rationale: The radiometric format is highly sensitive and directly measures the catalytic activity of the kinase, making it a reliable method for identifying true inhibitors.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction mixture containing kinase buffer, the specific kinase of interest, and its corresponding peptide or protein substrate.
-
Compound Addition: Add 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one (or a vehicle control, typically DMSO) to the wells at the desired concentrations (e.g., a single 10 µM for primary screening or a serial dilution for IC50 determination). Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination & Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.1% phosphoric acid) to remove all unbound radioactivity.
-
Scintillation Counting: After drying the plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro PARP Inhibition Assay (Fluorometric)
This assay measures the activity of PARP enzymes by detecting the consumption of NAD+, a co-substrate in the PARP-catalyzed poly(ADP-ribosyl)ation reaction.[10]
Rationale: This homogeneous assay format is highly amenable to high-throughput screening. It measures a direct consequence of enzyme activity (NAD+ consumption) and avoids the complexities of antibody-based detection.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of activated DNA (which stimulates PARP activity), recombinant PARP enzyme (e.g., PARP1 or PARP2), and a solution of β-NAD+.
-
Compound Incubation: In a black 96-well plate, add the PARP enzyme, activated DNA, and the test compound 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one at various concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (DMSO).[11]
-
Reaction Initiation: Start the reaction by adding the β-NAD+ solution to all wells. Incubate the plate at room temperature for 60 minutes.
-
Developing Step: Stop the reaction and generate a fluorescent signal by adding a developer reagent. This reagent typically contains a cycling enzyme that reacts with the remaining NAD+ to produce a highly fluorescent product (e.g., resorufin). Incubate for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~540 nm excitation / ~590 nm emission).
-
Data Analysis: The signal is inversely proportional to PARP activity. Calculate percent inhibition relative to the vehicle control (low signal) and the "no enzyme" control (high signal). Determine IC50 values from dose-response curves as described for the kinase assay.[12]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify that a compound binds to its target protein within the complex environment of an intact cell.[13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]
Rationale: Positive results from in vitro assays do not guarantee that a compound can reach and engage its target in a cellular context. CETSA provides this crucial validation, bridging the gap between biochemical and cell-based assays.
Caption: The experimental workflow for a CETSA experiment.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to high confluency. Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one or vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Sample Analysis: Carefully collect the supernatant (soluble protein fraction). Denature these samples in loading buffer and analyze the amount of the target protein using Western blotting or another protein quantification method like ELISA.
-
Data Analysis: For each treatment condition, quantify the band intensity of the target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A stabilizing ligand will cause a rightward shift in this "melting curve," indicating a higher melting temperature (Tm).
Data Presentation and Interpretation
Clear presentation of selectivity data is essential for making informed decisions.
Primary Screen Data
The results from the single-concentration primary screen should be presented in a table that clearly highlights potential hits.
| Target | Class | % Inhibition at 10 µM | Hit? ( >50%) |
| CDK9 | Kinase | 85% | Yes |
| PI3Kα | Kinase | 15% | No |
| p38α | Kinase | 62% | Yes |
| PARP1 | PARP | 95% | Yes |
| PARP2 | PARP | 78% | Yes |
| TNKS1 | PARP | 30% | No |
Secondary Screen (IC50) Data
For all identified hits, a full dose-response analysis is performed to determine the IC50 values.
| Target | Class | IC50 (nM) |
| CDK9 | Kinase | 150 |
| p38α | Kinase | 850 |
| PARP1 | PARP | 25 |
| PARP2 | PARP | 90 |
Interpreting Selectivity:
From the hypothetical data above, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is a potent inhibitor of PARP1 (IC50 = 25 nM). It is approximately 3.6-fold selective for PARP1 over PARP2 (90 nM / 25 nM) and 6-fold selective over its most potent kinase hit, CDK9 (150 nM / 25 nM). This profile suggests the compound is a potent PARP inhibitor with moderate selectivity over related enzymes and some off-target activity against certain kinases. Further optimization could focus on improving selectivity against PARP2 and eliminating the CDK9 activity.[15][16]
Conclusion
This guide outlines a systematic and robust methodology for characterizing the selectivity profile of a novel compound, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. By employing a tiered screening approach that combines sensitive in vitro enzymatic assays with a powerful in-cell target engagement assay like CETSA, researchers can build a comprehensive understanding of a compound's biological activity. This detailed profile is indispensable for guiding medicinal chemistry efforts, interpreting pharmacological data, and ultimately, for the successful development of new therapeutic agents.
References
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Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 105(16), 5937-5938. Available at: [Link]
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Aittokallio, T., & Wennerberg, K. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 946704. Available at: [Link]
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Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool. BenchChem.
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Aittokallio, T., & Wennerberg, K. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13. Available at: [Link]
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Keserű, G. M., & Czoddi, S. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(24), 10787-10807. Available at: [Link]
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Recher, C., et al. (2021). Comprehensive selectivity profile of PARP inhibitors. ResearchGate. Available at: [Link]
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BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. Available at: [Link]
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Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]
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Pascal, J. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122344119. Available at: [Link]
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BPS Bioscience. PARP Screening Services. BPS Bioscience. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]
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ResearchGate. Selectivity profiling of compounds 122 and 140. ResearchGate. Available at: [Link]
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Mobitz, H., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(24), 10787-10807. Available at: [Link]
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Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 15. Available at: [Link]
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Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of 2H-benzo[b][3][8]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. Available at: [Link]
-
Li, R., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][3][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 203-216. Available at: [Link]
-
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][3][8]oxazin-3(4H)-one and 2H-benzo[b][3][8]oxazine derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4365-4377. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one: A Guide for the Research Professional
Navigating the Disposal of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Guide for the Research Professional
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is paramount. This initial assessment informs every subsequent step of the disposal process, ensuring the safety of laboratory personnel and the protection of the environment.
GHS Hazard Profile
8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, during handling and disposal. All operations involving the solid compound or its solutions should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is provided in the table below.
| Property | Value | Source |
| CAS Number | 560082-51-1 | [3] |
| Molecular Formula | C₈H₆FNO₂ | [3] |
| Molecular Weight | 167.14 g/mol | [3] |
| Appearance | White crystalline solid | Chem-Impex |
| Storage | 2-8°C | [3] |
The presence of the fluorine atom and the benzoxazinone core contributes to the compound's chemical stability and biological activity.[4] This stability also implies that the compound is not readily biodegradable and requires specific disposal methods to ensure its complete destruction.
Disposal Pathways: A Decision-Making Framework
The appropriate disposal route for 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one depends on the quantity of waste and the capabilities of your institution's environmental health and safety (EHS) department. The following decision tree illustrates the recommended disposal pathways.
Caption: Decision tree for the proper disposal of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step-by-Step Disposal Protocols
Based on the decision-making framework, the following detailed protocols should be followed.
Disposal of Small Quantities (Solid Waste)
For residual amounts of the solid compound (typically less than 1 gram), direct disposal as solid chemical waste is often the most practical and safest approach.
Protocol:
-
Containerization: Place the solid 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one," the associated hazards (e.g., "Harmful if swallowed," "Irritant"), and the date of accumulation.[5]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] Ensure it is segregated from incompatible materials, such as strong oxidizing agents and strong bases, to prevent any unintended reactions.
-
Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department according to their established schedule and procedures.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of the compound and any materials contaminated with it (e.g., personal protective equipment, weighing paper, spill cleanup materials) must be disposed of through your institution's hazardous waste program.
Protocol:
-
Waste Determination: While 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it would likely be classified as a "characteristic" hazardous waste due to its toxicity. Your institution's EHS professionals will make the final determination.
-
Containerization and Labeling: Follow the same containerization and labeling procedures as for small quantities. For contaminated labware, collect it in a separate, clearly labeled container.
-
Disposal Options:
-
High-Temperature Incineration: This is the preferred and most environmentally sound method for the complete destruction of fluorinated organic compounds.[6] Incineration at temperatures around 1200 K can break the strong carbon-fluorine bonds and prevent the formation of toxic byproducts.[6]
-
Hazardous Waste Landfill: If incineration is not available, disposal in a licensed hazardous waste landfill is an acceptable alternative. However, it is important to note that landfilling only contains the hazardous material and does not destroy it.
-
Chemical Neutralization (for Liquid Waste Streams)
For solutions containing 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one, chemical neutralization to degrade the benzoxazinone ring structure may be a viable pre-treatment option before final disposal. The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to its opening and degradation.[7][8]
It is critical to perform a trial of this procedure on a small scale in a controlled laboratory setting before applying it to larger quantities of waste.
Proposed Protocol (to be validated on a small scale):
-
Preparation: In a suitable reaction vessel within a chemical fume hood, dilute the waste solution containing 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one with a compatible solvent if necessary to control the reaction rate.
-
Hydrolysis: Slowly add a solution of a strong base, such as sodium hydroxide (NaOH), to the waste solution while stirring. The nucleophilic hydroxide ions will attack the carbonyl group of the benzoxazinone ring, leading to hydrolysis and ring opening.[1][9]
-
Monitoring: Monitor the reaction to ensure it proceeds safely and does not generate excessive heat or gas. The pH of the solution should be monitored and maintained in the basic range.
-
Neutralization: After the degradation is complete (which may require analysis by techniques such as TLC or LC-MS to confirm the absence of the starting material), neutralize the solution with a suitable acid, such as hydrochloric acid (HCl), to a pH between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution should be collected as hazardous waste and disposed of through your institution's EHS department. Do not dispose of the treated solution down the drain unless explicitly approved by your EHS office.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area of the spill. Restrict access to the area.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the spill using an absorbent material such as vermiculite or a commercial spill kit. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup:
-
Solid Spills: Carefully place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spilled liquid with an inert absorbent material and place it into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area using a suitable cleaning solution. A solution of soap and water, followed by a rinse with 70% ethanol, is generally effective for surface decontamination.[10][11] All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one is not merely a regulatory obligation but a professional responsibility. By adhering to the principles of hazard assessment, informed decision-making, and meticulous execution of disposal protocols, researchers can ensure the safety of themselves and their colleagues while minimizing the environmental impact of their work. This commitment to the entire lifecycle of a chemical is a hallmark of a responsible and forward-thinking scientific community.
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Glucoside hydrolysis of naturally occurring benzoxazinones and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - NIH. (2004, July 31). Retrieved January 19, 2026, from [Link]
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Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. (2016, June 22). Retrieved January 19, 2026, from [Link]
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Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones - PubMed. (2010, June 4). Retrieved January 19, 2026, from [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved January 19, 2026, from [Link]
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8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one - Heterocyclic Compounds - Crysdot LLC. (n.d.). Retrieved January 19, 2026, from [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved January 19, 2026, from [Link]
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Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). Retrieved January 19, 2026, from [Link]
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Personal protective equipment for handling 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
A Comprehensive Guide to the Safe Handling of 8-Fluoro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A similar, non-fluorinated analog, 2H-1,4-Benzoxazin-3(4H)-one, is also classified as a skin, eye, and respiratory irritant.[1] Based on this information, it is crucial to handle this compound with appropriate precautions to prevent ingestion, skin and eye contact, and inhalation. A derivative, (R)-8-Fluoro-2-methyl-2H-benzo[b]oxazin-3(4H)-one, is also classified as an irritant.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one. The following table outlines the recommended PPE, with explanations rooted in the compound's known and anticipated hazards.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double gloving with an inner nitrile glove and an outer, more resistant glove such as neoprene or butyl rubber. | Nitrile gloves provide good general protection but have poor resistance to halogenated hydrocarbons.[3][4] An outer glove of neoprene or butyl rubber offers enhanced protection against this class of compounds.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A lab coat worn over personal clothing. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters (N95 or higher). | To prevent inhalation of the powder or any vapors it may produce, which can cause respiratory irritation.[1] All respirator use must be in accordance with a comprehensive respiratory protection program. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one is essential for minimizing exposure risk.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Experimental Handling
All handling of 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.
-
Post-Experiment: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one and its contaminated waste must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste".[6] Do not mix with non-halogenated waste.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be placed in a sealed, labeled bag and then into the designated solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled container for halogenated organic liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the key stages of safely handling 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Caption: Workflow for handling 8-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Which are the best gloves for chemical environments? - AIBON SAFETY.
- OSHA Glove Selection Chart - Environmental Health and Safety.
-
8-Fluoro-2H-benzo[b]oxazin-3(4H)-one - Heterocyclic Compounds - Crysdot LLC. Available at:
-
(R)-8-Fluoro-2-methyl-2H-benzo[b]oxazin-3(4H)-one | Matrix Scientific. Available at:
- SAFETY DATA SHEET - Fisher Scientific.
- Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
